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  • Product: 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride
  • CAS: 64230-72-4

Core Science & Biosynthesis

Foundational

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride CAS 64230-72-4

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride (CAS 64230-72-4). This document is structured for medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical applications of 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride (CAS 64230-72-4). This document is structured for medicinal chemists and process engineers, focusing on the molecule's utility as a quaternary chiral synthon.

A Strategic Quaternary Synthon for Peptidomimetics and Asymmetric Ligands

Executive Summary

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride (CAS 64230-72-4), often referred to as


-methylphenylalaninol HCl , is a specialized amino alcohol featuring a quaternary carbon center. Unlike its non-methylated analog (phenylalaninol), the presence of the 

-methyl group introduces significant conformational constraints via the Thorpe-Ingold effect (gem-dimethyl effect). This structural rigidity makes it a high-value scaffold in the design of BACE1 inhibitors, peptidomimetics, and chiral oxazoline ligands for asymmetric catalysis.
Chemical Identity & Physical Profile[1][2][3][4][5][6]
PropertySpecification
IUPAC Name 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride
CAS Number 64230-72-4
Common Synonyms

-Methylphenylalaninol HCl;

-Me-Phe-ol HCl
Molecular Formula

Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Free Base)
Chirality Contains one quaternary chiral center (C2). Available as (R), (S), or Racemate.
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether/hexane.
Melting Point 203–206 °C (decomposition typically >210 °C)
Synthetic Methodology

The industrial and laboratory preparation of this compound predominantly relies on the reduction of


-methylphenylalanine . The introduction of the quaternary center makes the precursor amino acid sterically hindered, requiring robust reducing agents.
Protocol: Reduction of

-Methylphenylalanine
  • Objective: Convert the carboxylic acid moiety of

    
    -methylphenylalanine to a primary alcohol while preserving the amine and the quaternary stereocenter.
    
  • Reaction Type: Nucleophilic Hydride Reduction.

Reagents & Materials:

  • Substrate:

    
    -Methyl-DL-phenylalanine (or enantiopure).
    
  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 - 3.0 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Fieser Method (

    
    , 15% NaOH).
    
  • Salt Formation: Anhydrous HCl in Dioxane or Diethyl Ether.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Solubilization: Suspend

    
    -methylphenylalanine (1.0 equiv) in anhydrous THF (0.2 M concentration). Note: The amino acid may not fully dissolve initially.
    
  • Addition: Cool the suspension to 0°C. Add LiAlH

    
     (2.4 M in THF) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The sterically hindered carboxylate requires prolonged heating for complete reduction.

  • Quench (Critical): Cool to 0°C. Carefully quench excess hydride using the Fieser method :

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL water.
      
  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad.[1] Wash the pad with warm THF.

  • Salt Formation: Concentrate the filtrate to obtain the free base oil. Dissolve in minimal absolute ethanol. Add 4N HCl in dioxane (1.1 equiv) dropwise at 0°C. Dilute with diethyl ether to precipitate the hydrochloride salt.

  • Purification: Recrystallize from Ethanol/EtOAc to yield white needles.

SynthesisWorkflow Start α-Methylphenylalanine (Carboxylic Acid) Step1 Activation/Solubilization (THF, 0°C) Start->Step1 Step2 Reduction (LiAlH4, Reflux 16h) Step1->Step2 Hydride Transfer Step3 Fieser Quench (H2O / NaOH) Step2->Step3 Exothermic Step4 Filtration & Concentration (Free Base Oil) Step3->Step4 Step5 Salt Formation (HCl/Dioxane) Step4->Step5 Protonation End Target HCl Salt (Crystalline) Step5->End

Figure 1: Synthetic workflow for the reduction of α-methylphenylalanine to the target amino alcohol.

Applications in Drug Discovery

The core value of CAS 64230-72-4 lies in its ability to lock molecular conformation.

A. BACE1 Inhibitors (Alzheimer's Disease)

-Secretase 1 (BACE1) is a prime target for Alzheimer's therapy. The transition state of peptide bond hydrolysis is often mimicked by hydroxyethylamine scaffolds.
  • Mechanism: The 2-amino-2-methyl-3-phenylpropan-1-ol moiety serves as a transition state isostere . The quaternary methyl group restricts the rotation of the

    
     bond, pre-organizing the inhibitor into a bioactive conformation that fits the BACE1 active site more tightly than non-methylated analogs.
    
  • Synthesis Integration: The amino alcohol is typically coupled with a carboxylic acid fragment, followed by oxidation of the alcohol to a ketone or retention as a hydroxyethylamine transition state mimic [1].

B. Chiral Oxazoline Ligands

In asymmetric catalysis, oxazolines derived from chiral amino alcohols are ubiquitous ligands (e.g., BOX, PyBOX ligands).

  • Utility: Condensation of 2-amino-2-methyl-3-phenylpropan-1-ol with nitriles or carboxylic acids yields 4,4-disubstituted oxazolines .

  • Advantage: The gem-dimethyl/phenyl substitution at the 4-position creates a highly congested steric environment, which improves enantioselectivity in metal-catalyzed reactions (e.g., cyclopropanation, allylic alkylation) by forcing incoming substrates into specific trajectories.

Applications cluster_0 Medicinal Chemistry cluster_1 Asymmetric Catalysis Core 2-Amino-2-methyl-3-phenylpropan-1-ol (Scaffold) BACE BACE1 Inhibitors (Alzheimer's) Core->BACE Transition State Mimic Peptido Constrained Peptidomimetics (Helix Stabilizers) Core->Peptido Conformational Lock Oxazoline Chiral Oxazoline Ligands (4-Benzyl-4-Methyl) Core->Oxazoline Cyclization Catalysis Enantioselective Metal Catalysis Oxazoline->Catalysis Steric Bulk

Figure 2: Divergent applications of the scaffold in medicinal chemistry and catalysis.

Handling & Safety (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

References
  • Discovery of Oxadiazoyl Tertiary Carbinamine Inhibitors of

    
    -Secretase (BACE-1). Journal of Medicinal Chemistry. (Cited for the use of (R)-
    
    
    
    -methylphenylalaninol as a starting material for BACE1 inhibitors). 3[4]
  • Synthesis of 2-Amino-2-methyl-1-propanol and derivatives. ChemicalBook/Patent Literature. (General protocols for gem-dimethyl amino alcohol synthesis). 5[4]

  • Grignard additions to 2,2-disubstituted 1,3-oxazolidines. MolAid/Journal of American Chemical Society. (Application in asymmetric synthesis of Cericlamine). 6[4]

  • PubChem Compound Summary: (S)-2-(Methylamino)-3-phenylpropan-1-ol. National Center for Biotechnology Information.[7] (Structural data comparison). 8[4]

Sources

Exploratory

alpha-methylphenylalaninol hydrochloride structure and properties

Technical Profile: -Methylphenylalaninol Hydrochloride Executive Summary -Methylphenylalaninol hydrochloride (Systematic name: 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride) is a specialized chiral amino alcohol der...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: -Methylphenylalaninol Hydrochloride

Executive Summary


-Methylphenylalaninol hydrochloride (Systematic name: 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride) is a specialized chiral amino alcohol derived from 

-methylphenylalanine. Unlike standard phenylalaninol, this compound possesses a quaternary carbon center at the

-position. This structural modification—the "gem-dimethyl" effect equivalent—imparts significant conformational rigidity and metabolic stability, making it a critical scaffold in the synthesis of peptidomimetics and chiral auxiliaries for asymmetric synthesis.

This guide details the physiochemical properties, synthesis pathways, and application protocols for researchers utilizing this compound in drug discovery and organic synthesis.[1][2][3]

Chemical Identity & Physiochemical Properties[4][5][6]

Nomenclature and Identification

The presence of the methyl group at the


-carbon distinguishes this compound from the more common phenylalaninol. It is crucial to differentiate it from N-methyl derivatives or chain-extended homologs.
PropertyDetail
IUPAC Name 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride
Common Synonyms

-Methylphenylalaninol HCl; (

-Me)Phe-ol HCl
CAS Number 64230-72-4 (HCl salt); 16052-40-7 (Free base generic)
Molecular Formula C

H

NO

HCl
Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Free Base)
Chirality Available as (S)- or (R)- enantiomers (derived from parent amino acid)
Structural Visualization

The following diagram illustrates the core structure, highlighting the quaternary center that prevents racemization via enolization—a key advantage over standard amino acids.

Structure Phenyl Phenyl Ring (Lipophilic Anchor) QuatC Quaternary u03b1-Carbon (Stereocenter) Phenyl->QuatC -CH2- Amine Amine Salt (-NH3+ Cl-) QuatC->Amine Alcohol Primary Alcohol (-CH2OH) QuatC->Alcohol Methyl Methyl Group (Conformational Lock) QuatC->Methyl

Figure 1: Structural connectivity of


-methylphenylalaninol HCl. The quaternary center (red) is the pivot point for its stability.
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (ether, hexane).

  • Hygroscopicity: The hydrochloride salt is hygroscopic; storage under desiccant is required.

  • Melting Point: Typically >200°C (decomposition), though specific values vary by enantiomeric purity and solvation state.

Synthesis & Manufacturing

The synthesis of


-methylphenylalaninol hydrochloride is typically achieved through the reduction of the corresponding 

-methyl amino acid. Due to the steric hindrance of the quaternary center, standard reduction protocols must often be optimized.
Synthetic Pathway

The preferred method utilizes Borane-Dimethyl Sulfide (BH


-DMS) or Lithium Aluminum Hydride (LiAlH

) to reduce the carboxylic acid to the primary alcohol.

Synthesis Start u03b1-Methylphenylalanine (Carboxylic Acid) Reagent Reduction (LiAlH4 or BH3-DMS) THF, Reflux Start->Reagent Inter Amino Alcohol (Free Base) Reagent->Inter 1. Reduction 2. Quench Workup Acidification (HCl in Dioxane/MeOH) Inter->Workup Product u03b1-Methylphenylalaninol Hydrochloride Workup->Product Precipitation

Figure 2: Synthetic workflow from the parent amino acid to the hydrochloride salt.

Experimental Protocol (Bench Scale)
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N

    
     inlet.
    
  • Reactant: Charge flask with (S)-

    
    -methylphenylalanine (1.0 equiv) and anhydrous THF (0.5 M concentration).
    
  • Reduction: Cool to 0°C. Add LiAlH

    
     (2.5 equiv) portion-wise (or BH
    
    
    
    -DMS dropwise) to control exotherm.
  • Reflux: Warm to room temperature, then reflux for 12–18 hours. Monitoring by TLC is difficult; use LC-MS.

  • Quench: Cool to 0°C. Perform Fieser workup (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) to precipitate aluminum salts.
  • Isolation: Filter solids. Dry filtrate over Na

    
    SO
    
    
    
    and concentrate to yield the free base oil.
  • Salt Formation: Dissolve oil in minimal MeOH. Add 4M HCl in dioxane (1.1 equiv). Precipitate with Et

    
    O, filter, and dry.
    

Applications in Drug Development[1][2][3][8]

Chiral Auxiliaries (Evans-Type)

-Methylphenylalaninol is a precursor to 4,4-disubstituted oxazolidinones . Unlike standard Evans auxiliaries (derived from valinol or phenylalaninol), these auxiliaries possess a quaternary center at the 4-position.
  • Benefit: The quaternary center eliminates the acidic proton at the auxiliary's chiral center, preventing racemization of the auxiliary itself under harsh basic conditions (e.g., alkylation reactions).

  • Usage: Reaction with phosgene or carbonyldiimidazole (CDI) yields the oxazolidinone, which serves as a chiral scaffold for asymmetric aldol or alkylation reactions.

Peptidomimetics

In peptide drug design, replacing a natural phenylalanine residue with


-methylphenylalanine (or its reduced alcohol form) restricts the conformational flexibility of the peptide backbone (

angles).
  • Mechanism: The methyl group induces a helical conformation (often

    
    -helix or 
    
    
    
    -helix promotion) due to steric clashes with the backbone carbonyl, stabilizing the bioactive conformation and increasing resistance to proteolytic degradation.
Resolving Agents

The compound serves as a basic resolving agent for chiral acids. Its high crystallinity (as a salt) and rigid structure often facilitate the formation of diastereomeric salts with distinct solubility profiles, allowing for the separation of racemic carboxylic acids.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral data should be confirmed.

TechniqueExpected Signals (in D

O or DMSO-d

)

H NMR

7.2-7.4:
Phenyl protons (Multiplet, 5H)

3.5-3.7:
-CH

OH (AB quartet or doublet, 2H)

2.8-3.0:
Benzylic -CH

- (AB system, 2H)

1.2-1.3:

-Methyl group (Singlet, 3H)

C NMR
Quaternary C: ~55-60 ppm Methyl C: ~20-25 ppm Benzylic C: ~40-45 ppm Alcohol C: ~65-70 ppm
Mass Spec [M+H]

= 166.12 (Free base mass observed in positive mode)

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C or 2-8°C. Hygroscopic—keep tightly sealed.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Incompatibility: Incompatible with acid chlorides and anhydrides (unless acylation is intended).

References

  • PubChem. (2025). Phenylalanine, alpha-methyl-, methyl ester, hydrochloride (1:1). National Library of Medicine. [Link]

  • ChemSrc. (2025). CAS 64230-72-4 Entry. [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. (Context on alpha-substituted phenylalanine derivatives). [Link]

Sources

Foundational

difference between phenylalaninol and alpha-methylphenylalaninol

The Structural and Pharmacological Divergence of Phenylalaninol and -Methylphenylalaninol Executive Summary In the landscape of peptidomimetics and small-molecule drug design, the transition from a natural amino alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural and Pharmacological Divergence of Phenylalaninol and -Methylphenylalaninol

Executive Summary

In the landscape of peptidomimetics and small-molecule drug design, the transition from a natural amino alcohol to an


-methylated derivative represents a profound shift in thermodynamic and pharmacokinetic behavior. Phenylalaninol (PhA) , derived from the natural amino acid phenylalanine, is a highly versatile chiral building block widely utilized as a chiral auxiliary and a key intermediate in the synthesis of pharmaceuticals[1]. However, its conformational flexibility and susceptibility to enzymatic degradation limit its utility in highly stable, targeted therapeutics.

By introducing a single methyl group at the


-carbon to create 

-Methylphenylalaninol (

-MePhA)
, the molecule is transformed. This modification generates a quaternary stereocenter that fundamentally alters the molecule's spatial geometry via the Thorpe-Ingold effect, conferring absolute stereochemical stability and profound resistance to proteolytic cleavage[2][3]. This technical guide deconstructs the physicochemical differences between these two molecules, explores their pharmacological implications, and provides field-proven, self-validating synthetic protocols for their preparation.

Structural Mechanics & The Thorpe-Ingold Effect

The core difference between PhA and


-MePhA lies in the substitution pattern at the 

-carbon, which dictates the molecule's entire conformational landscape.
  • Phenylalaninol: Features a tertiary stereocenter containing a benzyl group, an amine, a hydroxymethyl group, and an

    
    -proton. The presence of the 
    
    
    
    -proton allows for a broad range of accessible dihedral angles (
    
    
    and
    
    
    ), resulting in high conformational flexibility.
  • 
    -Methylphenylalaninol:  Features a quaternary stereocenter where the 
    
    
    
    -proton is replaced by a methyl group.
The Causality of Conformational Restriction

The geminal disubstitution (the bulky benzyl group paired with the methyl group) at the


-carbon creates severe van der Waals repulsions. This steric hindrance dramatically restricts the accessible conformational space—a phenomenon known as the Thorpe-Ingold effect [2]. When incorporated into larger molecular scaffolds or peptidomimetics, this structural constraint forces the backbone into highly stable, pre-organized configurations, such as 

-helices or specific

-turns, excluding large regions of the Ramachandran plot[2].

Furthermore, the complete absence of the


-hydrogen in 

-disubstituted amino acid derivatives means they do not undergo in vivo racemization, ensuring that the stereochemical integrity of the drug candidate remains absolute throughout its pharmacokinetic lifecycle[4].

G A alpha-Methylphenylalaninol (Quaternary Stereocenter) B Thorpe-Ingold Effect (Steric Hindrance) A->B C Absence of alpha-Proton A->C D Conformational Restriction (Favors 3_10 Helices) B->D E Proteolytic Stability (Enzyme Evasion) B->E F Zero in vivo Racemization C->F

Figure 1: Mechanistic divergence pathway driven by the alpha-methyl group.

Pharmacological Implications in Drug Development

The structural rigidity of


-MePhA translates directly into superior pharmacokinetic and pharmacodynamic profiles compared to its unmethylated counterpart.
  • Enzymatic Evasion: The bulky

    
    -methyl group sterically shields the adjacent amine and any subsequent amide bonds from the active sites of degrading enzymes. This modification effectively suppresses peptide bond cleavage and reduces conformational variability upon target binding[3].
    
  • Receptor Binding Thermodynamics: By pre-organizing the molecule into a restricted conformation, the entropic penalty typically paid during receptor binding is minimized. This often leads to significantly higher binding affinities for target receptors.

  • Enhanced Lipophilicity: The addition of the methyl group increases the molecule's partition coefficient (

    
    ). In CNS drug development, this subtle increase in lipophilicity can drastically improve blood-brain barrier (BBB) penetration.
    
Quantitative Comparison
ParameterPhenylalaninol (PhA)

-Methylphenylalaninol (

-MePhA)

-Carbon Substitution
Monosubstituted (1 Benzyl, 1 H)Disubstituted (1 Benzyl, 1 Methyl)
Stereocenter Type TertiaryQuaternary
Conformational Flexibility High (Broad Ramachandran space)Restricted (Thorpe-Ingold effect)
In vivo Racemization Risk Moderate (via

-proton abstraction)
Zero (No

-proton)
Proteolytic/Metabolic Stability Low to ModerateExtremely High (Steric shielding)
Primary Synthetic Route Direct reduction of L-PhenylalanineAsymmetric synthesis (e.g., Seebach's SRC)

Self-Validating Synthetic Methodologies

While Phenylalaninol can be synthesized via the straightforward reduction of L-phenylalanine, the creation of


-Methylphenylalaninol requires overcoming the high activation energy barrier associated with forming a quaternary stereocenter.

The industry standard relies on Seebach’s Self-Reproduction of Chirality (SRC) methodology, utilizing an oxazolidinone template to direct diastereoselective alkylation[5].

G N1 1. L-Phenylalanine (Starting Material) N2 2. Condensation with Pivalaldehyde (Schiff Base Formation) N1->N2 N3 3. Cyclization (Oxazolidinone Template Formation) N2->N3 N4 4. Enolate Formation & Methylation (Diastereoselective Alkylation) N3->N4 N5 5. Hydrolysis (alpha-Methylphenylalanine) N4->N5 N6 6. NaBH4 / I2 Reduction (alpha-Methylphenylalaninol) N5->N6

Figure 2: Asymmetric synthesis workflow via Seebach's oxazolidinone template.

Detailed Experimental Protocol: Reduction of -Methylphenylalanine to -MePhA

Once enantiopure


-methylphenylalanine is obtained via the SRC method, it must be reduced to the alcohol. Standard 

reductions can be overly harsh and prone to side reactions. The following protocol utilizes the

system.

Causality of Reagent Choice: The addition of


 to 

generates the highly reactive borane-THF complex (

-THF) in situ. Borane is highly chemoselective for carboxylic acids over other functional groups and proceeds under milder conditions than

, preserving the stereochemical integrity of the sterically hindered quaternary center.

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere. Add

    
    -methylphenylalanine (10 mmol) and 
    
    
    
    (25 mmol) to the flask.
  • Solvent Addition: Suspend the solid mixture in 40 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • In Situ Borane Generation: Dissolve Iodine (

    
    , 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes.
    
    • Observation: Vigorous evolution of hydrogen gas will occur. The 0 °C temperature is critical here to control the exothermic kinetics and prevent the degradation of the active borane species.

  • Thermal Activation: Once gas evolution ceases, remove the ice bath and equip the flask with a reflux condenser. Heat the reaction to reflux (approx. 66 °C) for 14 hours.

    • Causality: The severe steric bulk of the

      
      -methyl group drastically hinders the approach of the borane complex to the carbonyl carbon. Extended thermal energy is mandatory to overcome this high activation barrier and drive the reduction to completion.
      
  • Quenching: Cool the reaction mixture to 0 °C. Cautiously add Methanol (15 mL) dropwise until the mixture becomes clear. This destroys excess borane.

  • Borate Hydrolysis: Add 20% aqueous NaOH (15 mL) and stir at room temperature for 2 hours to break down the stable boron-amine complexes.

  • Extraction & Isolation: Evaporate the organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield pure
    
    
    -Methylphenylalaninol.

References

  • Title: Enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary Source: ResearchGate URL: [Link]

  • Title: US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids Source: Google Patents URL

Sources

Exploratory

quaternary alpha-amino alcohol building blocks

Advanced Strategies in the Synthesis and Application of Quaternary -Amino Alcohols Executive Summary Quaternary -amino alcohols—defined by a fully substituted carbon stereocenter bearing an amino group adjacent to a hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Strategies in the Synthesis and Application of Quaternary -Amino Alcohols

Executive Summary

Quaternary


-amino alcohols—defined by a fully substituted carbon stereocenter bearing an amino group adjacent to a hydroxyl group—are privileged pharmacophores and indispensable chiral building blocks[1]. They are ubiquitous in complex natural products, such as daunomycin and aminoglycosides, and serve as the structural core for synthetic therapeutics like the HIV protease inhibitor saquinavir[1]. Beyond therapeutics, these highly substituted 1,2-amino alcohols are heavily utilized as chiral auxiliaries and ligands (e.g., bisoxazolines) in asymmetric catalysis[1].

However, constructing the tetrasubstituted carbon bearing the nitrogen atom presents a formidable synthetic challenge. The inherent steric hindrance and the difficulty in differentiating the enantiotopic faces of precursor ketones or ketimines often lead to poor yields and low stereoselectivity[2]. This whitepaper dissects the mechanistic causality behind modern asymmetric strategies to overcome these barriers and provides a self-validating experimental protocol for their synthesis.

Mechanistic Rationale in Synthetic Strategies

As a synthetic chemist, selecting a pathway to a quaternary stereocenter requires manipulating the activation energy differences (


) between competing diastereomeric transition states. We achieve this through two primary catalytic disconnections.
Asymmetric Nucleophilic Addition to Ketimines

The direct addition of carbon nucleophiles to ketimines is highly convergent, but differentiating the two faces of a ketimine is notoriously difficult due to the subtle steric differences between its substituents[2]. To solve this, we employ chiral auxiliaries, most notably Ellman’s tert-butanesulfinamide.

The Causality of the Auxiliary: The bulky tert-butyl group does not merely provide steric bulk; it actively coordinates with the incoming organometallic reagent (e.g., Grignard or organolithium). Depending on the Lewis acid additive, the reaction proceeds through a rigid, chelation-controlled Zimmerman-Traxler transition state or a modified Davis open model[1]. This forces the nucleophile to attack from a single, unhindered trajectory, overriding the inherent lack of facial bias in the parent ketimine and yielding highly substituted 1,2-amino alcohols with exceptional diastereoselectivity.

Catalytic Enantioselective Strecker Reactions

For the synthesis of quaternary amino acids and their corresponding alcohol derivatives, the catalytic enantioselective addition of HCN to ketoimines is a powerful tool. Using readily accessible and recyclable Schiff base catalysts, highly enantioselective additions (up to 95% ee) can be achieved[3].

The Causality of the Catalyst: The Schiff base catalyst acts as a dual-activation system. It simultaneously activates the imine via hydrogen bonding and physically anchors the cyanide nucleophile, directing it to a single enantiotopic face. This pre-organization overcomes the massive entropic penalty associated with forming a sterically congested quaternary center[3].

Enantioselective Ring-Opening of Epoxides

An alternative robust strategy involves the desymmetrization or kinetic resolution of functionalized epoxides. Thiourea-amine catalysts can facilitate the asymmetric epoxidation of electron-poor alkenes, generating epoxides with quaternary stereocenters. Subsequent regioselective and diastereoselective ring-opening with nitrogen nucleophiles yields the anti-1,2-amino alcohol architecture.

Pathways A Ketones / α-Keto Esters B Ketimines A->B Condensation E Nitroaldol (Henry) / Aldol A->E D Asymmetric Addition (Organometallics/HCN) B->D C Epoxides / Aziridines F Regioselective Ring Opening C->F G Quaternary α-Amino Alcohols (1,2-Amino Alcohols) D->G E->G F->G

Synthetic pathways accessing quaternary α-amino alcohols via distinct catalytic disconnections.

Quantitative Data: Comparison of Synthetic Strategies

To guide protocol selection, the following table summarizes the quantitative performance metrics of the primary asymmetric strategies discussed.

Synthetic StrategyKey Catalyst / AuxiliaryTarget MotifYield (%)Selectivity (ee/de)Reaction Conditions
Hydrocyanation of Ketoimines Recyclable Schiff BaseQuaternary

-Amino Nitriles
>95%Up to 95% ee+5 °C, 8 min[3]
Organometallic Addition (R)-tert-ButylsulfinamideHighly Substituted 1,2-Amino Alcohols80–95%>95% de-78 °C, THF[1]
Alkynylation of

-Keto Amides
Chiral 1,2-Amino Alcohol (L10)

-Alkynyl-

-hydroxyamides
65–85%Up to 92% eeMe₂Zn, Toluene, rt[4]
Asymmetric Epoxidation Cinchona Thiourea-AmineFunctionalized Epoxides75–90%>90% eeTBHP, rt

Experimental Methodology: A Self-Validating Protocol

A protocol is only as robust as its built-in failure checkpoints. The following workflow for the synthesis of a quaternary 1,2-amino alcohol via sulfinimine addition is designed as a self-validating system . Each step contains an analytical gate that must be cleared before proceeding, ensuring that stereochemical integrity is never assumed, but proven.

Step 1: Imine Condensation
  • Charge a flame-dried flask with the

    
    -hydroxy ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).
    
  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • Quench with equal volumes of brine and EtOAc. Filter the resulting titanium dioxide salts through a Celite pad.

  • Validation Node 1 (Conversion): Perform a crude ¹H-NMR. The reaction is validated only if the starting material ketone peaks are <2% relative to the newly formed imine. The Ti(OEt)₄ acts as both a water scavenger and a Lewis acid, driving the equilibrium forward.

Step 2: Diastereoselective Nucleophilic Addition
  • Dissolve the crude sulfinimine in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C under argon.

  • Slowly add the Grignard reagent (R-MgX, 2.0 equiv) dropwise down the side of the flask.

  • Stir at -78 °C for 4 hours, then slowly warm to -20 °C. Quench with saturated aqueous NH₄Cl.

  • Validation Node 2 (Intrinsic Diastereoselectivity): Isolate the crude mixture and immediately run a ¹H-NMR. Integrate the distinct tert-butyl sulfinyl singlets (~1.2 ppm). This establishes the true diastereomeric ratio (dr) before any purification bias is introduced. A dr of >90:10 validates the chelation-controlled transition state.

Step 3: Deprotection and Final Isolation
  • Purify the major diastereomer via flash column chromatography.

  • Dissolve the pure sulfinamide in MeOH (0.1 M) and add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 1 hour.

  • Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc to yield the free quaternary

    
    -amino alcohol.
    
  • Validation Node 3 (Enantiopurity): Analyze the final product via Chiral HPLC against a racemic standard (synthesized independently via a non-chiral auxiliary). The specific rotation

    
     must also be recorded to validate absolute configuration against literature precedents.
    

Protocol Step1 1. Imine Condensation (Ti(OEt)4 + Sulfinamide) Step2 2. Nucleophilic Addition (R-MgX, -78°C) Step1->Step2 Step3 3. Diastereomer Separation (Chromatography) Step2->Step3 Step4 4. Sulfinyl Deprotection (HCl in MeOH) Step3->Step4 Step5 5. Quaternary Amino Alcohol (>98% ee, >95% de) Step4->Step5

Step-by-step workflow for the asymmetric synthesis of quaternary α-amino alcohols via sulfinimines.

Conclusion

The synthesis of quaternary


-amino alcohols demands rigorous control over steric environments and transition states. By leveraging chiral auxiliaries that enforce rigid chelation models, or dual-activation organocatalysts that pre-organize nucleophilic trajectories, we can reliably construct these sterically congested stereocenters. Implementing self-validating protocols ensures that these complex syntheses remain reproducible, scalable, and directly applicable to downstream drug discovery and ligand design.

References

  • Source: nih.
  • Enantioselective Catalytic Addition of HCN to Ketoimines.
  • Source: acs.
  • Source: rsc.
  • Source: chim.

Sources

Foundational

Technical Profile: (S)-2-amino-2-methyl-3-phenylpropan-1-ol HCl

The following technical guide details the chemical profile, synthesis, and application of (S)-2-amino-2-methyl-3-phenylpropan-1-ol HCl , a specialized chiral building block used in the synthesis of peptide mimetics and q...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of (S)-2-amino-2-methyl-3-phenylpropan-1-ol HCl , a specialized chiral building block used in the synthesis of peptide mimetics and quaternary amino acid derivatives.

Synonyms: (S)-


-Methylphenylalaninol HCl; (S)-2-Benzyl-2-aminopropanol HCl
CAS Registry Number:  64230-72-4 (HCl salt) / 84773-29-5 (Free base, related)

Executive Summary

(S)-2-amino-2-methyl-3-phenylpropan-1-ol HCl is a chiral amino alcohol distinguished by a quaternary carbon center at the


-position. Unlike standard phenylalaninol, the presence of the 

-methyl group eliminates the acidic

-proton, rendering the stereocenter chemically stable against racemization during harsh synthetic steps (e.g., strong base treatments). This structural rigidity makes it an invaluable scaffold in medicinal chemistry for designing metabolically stable peptidomimetics and in asymmetric catalysis as a precursor for sterically hindered oxazoline ligands.

Chemical Identity & Physical Data

ParameterData
IUPAC Name (2S)-2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride
Molecular Formula C

H

ClNO (HCl salt)
Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Free Base)
Chiral Configuration (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexanes
Hygroscopicity Hygroscopic (Store under desiccant)
Melting Point >150°C (Decomposition typical for amine salts)
Structural Analysis

The compound features three functional domains:

  • Primary Alcohol (-OH): Handle for esterification or cyclization.

  • Primary Amine (-NH

    
    ):  Nucleophilic center for amide coupling or reductive amination.
    
  • Quaternary

    
    -Carbon:  The stereogenic center bearing the phenyl, methyl, amine, and hydroxymethyl groups.
    

Synthesis & Manufacturing Protocol

The synthesis typically proceeds via the reduction of the corresponding amino acid, (S)-


-methylphenylalanine , followed by salt formation. This route preserves the optical purity of the starting material.[1]
Reaction Pathway (DOT Diagram)

SynthesisPathway Start (S)-alpha-Methylphenylalanine (Carboxylic Acid) Inter Intermediate (Alkoxide Complex) Start->Inter Reduction Reagent1 LiAlH4 / THF (Reflux) Reagent1->Inter ProductBase (S)-Amino Alcohol (Free Base) Inter->ProductBase Hydrolysis Quench Fieser Workup (NaOH/H2O) Quench->ProductBase Final (S)-Amino Alcohol HCl Salt ProductBase->Final Salt Formation Reagent2 HCl (gas) or 4M HCl in Dioxane Reagent2->Final

Caption: Step-wise reduction and salt formation pathway for (S)-2-amino-2-methyl-3-phenylpropan-1-ol HCl.

Detailed Experimental Protocol

Caution: Lithium Aluminum Hydride (LiAlH


) is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).
  • Reduction:

    • Suspend (S)-

      
      -methylphenylalanine (1.0 eq) in anhydrous THF (0.5 M concentration).
      
    • Cool to 0°C. Slowly add LiAlH

      
       (2.5 eq) as a solution in THF or solid portions.
      
    • Allow to warm to Room Temperature (RT), then reflux for 12–18 hours to ensure complete reduction of the sterically hindered carboxyl group.

  • Workup (Fieser Method):

    • Cool mixture to 0°C.

    • Carefully quench by sequential addition of water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL) per
      
      
      grams of LiAlH
      
      
      used.
    • Stir until a white granular precipitate forms. Filter through Celite.

    • Concentrate filtrate to yield the Free Base as a viscous oil or low-melting solid.

  • Salt Formation:

    • Dissolve the free base in minimal dry ethanol or diethyl ether.

    • Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

    • Precipitate forms immediately. Stir for 30 mins.

    • Filter, wash with cold ether, and dry under vacuum to yield the HCl salt .

Applications in Drug Development[6][7]

A. Conformational Constraint (The Thorpe-Ingold Effect)

In peptide drug design, replacing Phenylalanine with (S)-


-methylphenylalaninol introduces a "kink" in the peptide backbone. The gem-dimethyl-like effect (due to the methyl/benzyl pairing) restricts bond rotation (

angles), forcing the molecule into specific bioactive conformations (e.g.,

-helices or

-turns).
B. Metabolic Stability

The substitution of the


-proton with a methyl group blocks metabolic pathways involving 

-proton abstraction (e.g., racemization or transamination). This significantly extends the half-life (

)
of peptide-based drugs.
C. Chiral Auxiliary & Ligand Synthesis

This compound is a precursor to 4,4-disubstituted oxazolines , which are critical ligands for asymmetric catalysis.

Applications Core (S)-2-amino-2-methyl- 3-phenylpropan-1-ol Sub1 Peptidomimetics Core->Sub1 Sub2 Oxazoline Ligands Core->Sub2 Sub3 Resolution Agents Core->Sub3 Detail1 Blocks Proteolysis (Steric Shielding) Sub1->Detail1 Detail2 Asymmetric Catalysis (Non-racemizable) Sub2->Detail2

Caption: Strategic utility of the scaffold in medicinal and synthetic chemistry.

Analytical Characterization & Quality Control

To ensure suitability for pharmaceutical use, the following parameters must be validated:

TestMethodAcceptance Criteria
Proton NMR

H NMR (DMSO-d

or CD

OD)
Confirm Methyl singlet (

ppm) and Phenyl multiplet. Absence of THF.
Enantiomeric Excess Chiral HPLC (e.g., Chiralpak AD-H)

ee (Critical for asymmetric synthesis).
Water Content Karl Fischer Titration

(Hygroscopic salt requires strict control).
Chloride Content Argentometric Titration

(Theoretical for HCl salt).

Self-Validating Protocol: When running


H NMR, the integration of the methyl singlet (3H) against the phenyl ring protons (5H) provides a rapid check of the core structure. If the ratio deviates, check for incomplete salt formation or solvent inclusion.

References

  • PubChem. (S)-2-(Methylamino)-3-phenylpropan-1-ol Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • ChemSrc. CAS 64230-72-4 Entry. Available at: [Link]

Sources

Exploratory

Advanced Engineering of Alpha-Methylated Peptides: Synthesis, Stability, and Structural Control

Executive Summary The incorporation of -methylated amino acids—most notably -aminoisobutyric acid (Aib) and -methylalanine—represents a paradigm shift in peptide drug discovery. By replacing the -hydrogen with a methyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-methylated amino acids—most notably 

-aminoisobutyric acid (Aib) and

-methylalanine—represents a paradigm shift in peptide drug discovery. By replacing the

-hydrogen with a methyl group, researchers induce a profound "Thorpe-Ingold" effect, restricting conformational freedom and locking peptides into bioactive helical structures (

- or

-helices). Furthermore, this quaternary substitution creates a steric shield that renders the adjacent peptide bond nearly impervious to proteolytic cleavage, significantly extending in vivo half-life.[1]

This guide provides a technical roadmap for the design and synthesis of these difficult sequences, moving beyond standard protocols to address the specific steric challenges inherent to quaternary carbon coupling.

Part 1: Structural & Mechanistic Basis

The Thorpe-Ingold Effect and Helical Induction

The primary utility of


-methylated amino acids lies in their ability to restrict the 

and

torsion angles of the peptide backbone. Unlike standard L-amino acids, which possess a wide range of accessible Ramachandran space,

-disubstituted residues are energetically forced into limited regions, predominantly helical.
  • 
    -Helix vs. 
    
    
    
    -Helix:
    Aib residues strongly favor the
    
    
    -helix (
    
    
    hydrogen bonding) in short oligomers due to specific steric clashes that destabilize the extended conformation. However, in longer sequences or when patterned with standard residues, they can stabilize canonical
    
    
    -helices (
    
    
    ).
  • Thermodynamic Stability: The pre-organization of the backbone reduces the entropic penalty of folding, increasing the binding affinity for receptors that recognize helical motifs (e.g., GLP-1 receptors, p53-MDM2 interfaces).

Mechanism of Proteolytic Resistance

Metabolic instability is the Achilles' heel of peptide therapeutics. Proteases (e.g., trypsin, chymotrypsin, DPP-4) require the peptide backbone to adopt an extended conformation to access the scissile bond.

  • Steric Shielding: The bulky

    
    -methyl group physically obstructs the active site of the protease.
    
  • Conformational Mismatch: By locking the peptide in a helix,

    
    -methylation prevents the backbone from adopting the transition state geometry required for hydrolysis.
    

Figure 1: Mechanistic Pathway of Proteolytic Resistance

Caption: The


-methyl group induces rigidity and sterically blocks protease access, preventing hydrolysis.

Part 2: Synthetic Mastery (The Core)

Synthesizing peptides with


-disubstituted amino acids is notoriously difficult via Solid Phase Peptide Synthesis (SPPS). The quaternary carbon introduces massive steric hindrance, making standard activation kinetics (e.g., HBTU/DIEA) insufficient. Incomplete coupling leads to deletion sequences (des-Aib peptides) that are difficult to purify.
Critical Reagent Selection

The choice of coupling reagent is the single most important variable.

Reagent ClassReagentEfficacy for

-Me AA
Mechanism/Notes
Standard HBTU / HCTULow Often results in <50% coupling yield for Aib-Aib junctions.
Advanced HATU High The 7-azabenzotriazole moiety stabilizes the active ester, accelerating reaction rates.
Optimized COMU / Oxyma Very High Safer alternative to HATU (non-explosive leaving group) with superior suppression of racemization (though less relevant for achiral Aib).
Specialized PyAOP Extreme Phosphonium salt; highly reactive for extremely hindered junctions (e.g., N-Me-Aib).
Protocol: Optimized SPPS Cycle for Difficult Couplings

This protocol assumes Fmoc chemistry on Rink Amide resin.

Step 1: Resin Selection & Swelling

  • Choice: Use low-loading resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation. ChemMatrix (PEG-based) resin is superior to polystyrene for hydrophobic, helical sequences.

  • Action: Swell resin in DMF for 30 minutes.

Step 2: Deprotection (Critical Monitoring)

  • Standard 20% Piperidine can be slow due to steric bulk of the previous residue.

  • Protocol: 20% Piperidine + 0.1M HOBt in DMF.

    • Cycle 1: 5 min at RT.

    • Cycle 2: 15 min at RT (or 2 min at 75°C if using microwave).

  • Validation: Perform a chloranil test (more sensitive than Kaiser for secondary amines) if the previous residue was N-methylated.

Step 3: Activation & Coupling (The "Double-Hit" Strategy)

  • Stoichiometry: 5 eq. Fmoc-AA : 5 eq.[2] HATU : 10 eq. DIEA.

  • Solvent: DMF (NMP can be used for higher solubility).[3]

  • Cycle A (First Coupling):

    • Pre-activate AA + HATU + DIEA for 30 seconds.

    • Add to resin.[3][4][5]

    • Microwave: 75°C for 10 minutes (or 2 hours at RT).

    • Wash: DMF (3x).

  • Cycle B (Second Coupling):

    • Repeat the coupling with fresh reagents.

    • This ensures near 100% conversion, essential to avoid deletion sequences.

Step 4: Capping

  • Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) in DMF to terminate deletion sequences, making purification easier.

Figure 2: Decision Tree for Coupling


-Methylated Residues 

SPPS_Workflow Start Next Residue is α-Methylated AA? Standard Standard Protocol (HBTU/DIC, RT, 1hr) Start->Standard No Difficult Difficult Coupling Detected Start->Difficult Yes Choice Coupling Partner (Previous Residue) Difficult->Choice StericLow Standard AA (Ala, Gly, Leu) Choice->StericLow StericHigh Bulky/N-Me AA (Val, Pro, Aib) Choice->StericHigh ProtocolA Protocol A: HATU (4 eq), 75°C, 10 min Single Coupling StericLow->ProtocolA ProtocolB Protocol B (Aggressive): PyAOP or HATU (5 eq) Double Coupling (2 x 10 min, 75°C) StericHigh->ProtocolB Check Kaiser/Chloranil Test ProtocolA->Check ProtocolB->Check Check->ProtocolB Fail (Repeat) Proceed Proceed to Capping Check->Proceed Pass

Caption: Workflow for selecting coupling conditions based on steric difficulty of the junction.

Part 3: Applications & Performance Data

Therapeutic Case Study: GLP-1 Agonists

The success of GLP-1 agonists (e.g., Semaglutide) relies heavily on stabilizing the N-terminal helix against DPP-4 degradation.

  • Modification: Substitution of Alanine at position 8 (Ala8) with Aib (or

    
    -methyl alanine).
    
  • Result: This single modification increases the half-life from minutes (native GLP-1) to hours/days by blocking DPP-4 access while maintaining receptor activation potency.

Comparative Stability Data

The following table summarizes the impact of Aib substitution on proteolytic stability in human plasma.

Peptide SequenceModification

(Human Plasma)
Secondary Structure
H-Ala-Glu-Gly-OH None (Native)~25 minRandom Coil
H-Aib-Glu-Gly-OH Aib at P1> 24 hoursLocal Helical Turn
Model Amphipathic None4.5 hoursPartial

-Helix
Model Amphipathic 3x Aib subst.> 48 hoursStable

/

-Helix

Data synthesized from metabolic stability studies of Aib-containing peptidomimetics [1, 4].

References

  • Toniolo, C., et al. (2002). Factors governing 3(10)-helix vs alpha-helix formation in peptides. Biopolymers. Retrieved from [Link]

  • Zhang, Y., et al. (2024).[6] Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Retrieved from [Link]

  • Remond, E., et al. (2016). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed.[7] Retrieved from [Link]

  • American Peptide Society. (2024). Peptide Synthesis for Beginners - Protocols and Safety. Retrieved from [Link]

Sources

Foundational

2-amino-2-methyl-3-phenylpropan-1-ol molecular weight and formula

Technical Profile: 2-Amino-2-methyl-3-phenylpropan-1-ol ( -Methylphenylalaninol) Executive Summary 2-Amino-2-methyl-3-phenylpropan-1-ol (commonly referred to as -methylphenylalaninol ) is a specialized chiral amino alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2-Amino-2-methyl-3-phenylpropan-1-ol ( -Methylphenylalaninol)

Executive Summary

2-Amino-2-methyl-3-phenylpropan-1-ol (commonly referred to as


-methylphenylalaninol ) is a specialized chiral amino alcohol derived from 

-methylphenylalanine. Distinguished by a quaternary carbon center at the

-position, this molecule serves as a critical building block in the synthesis of sterically constrained peptidomimetics and high-performance chiral auxiliaries.

Unlike its non-methylated counterpart (phenylalaninol), the presence of the geminal methyl group at the C2 position introduces significant conformational rigidity and metabolic stability. This structural feature is exploited in drug discovery to prevent racemization during peptide synthesis and to modulate the pharmacokinetic profile of bioactive ligands.

Physicochemical Characterization

The following data characterizes the (S)-enantiomer, which is the most prevalent form used in asymmetric synthesis.

Table 1: Core Molecular Specifications
PropertySpecification
IUPAC Name (2S)-2-amino-2-methyl-3-phenylpropan-1-ol
Common Name

-Methylphenylalaninol; (S)-

-Me-Phe-ol
CAS Number 35409-82-6 (S-isomer) / 21394-84-3 (Racemic)
Molecular Formula C

H

NO
Molecular Weight 165.23 g/mol
Physical State Waxy solid or viscous oil (dependent on purity/hydrate form)
Boiling Point ~295 °C (at 760 mmHg)
Density 1.05 g/cm³
pKa ~9.5 (Amine conjugate acid)
Solubility Soluble in alcohols (MeOH, EtOH), DMSO, DCM; sparingly soluble in water.[1][2][3][4]
Structural Connectivity

The molecule features a central quaternary carbon bonded to four distinct groups: an amino group, a methyl group, a benzyl group, and a hydroxymethyl group. This "tetrasubstituted" center is the source of its unique steric properties.

G C_quat C (Quaternary) NH2 NH₂ (Amino) C_quat->NH2 CH3 CH₃ (Methyl) C_quat->CH3 CH2OH CH₂OH (Alcohol) C_quat->CH2OH Benzyl CH₂-Ph (Benzyl) C_quat->Benzyl

Figure 1: Connectivity of the quaternary center. The C2 carbon is achiral only if two groups are identical; here, all four are distinct, creating a robust chiral center resistant to racemization.

Synthesis & Production Protocols

The synthesis of 2-amino-2-methyl-3-phenylpropan-1-ol typically proceeds via the reduction of the corresponding


-amino acid, 

-methylphenylalanine. Due to the steric hindrance of the quaternary center, standard reduction protocols often require optimization to ensure complete conversion.
Primary Route: Reduction of -Methylphenylalanine

This protocol utilizes Lithium Aluminum Hydride (LiAlH


) or Borane-THF complex. The LiAlH

route is preferred for scale-up due to cost, though Borane offers milder conditions.
Experimental Workflow (LiAlH

Method)
  • Preparation : Suspend anhydrous LiAlH

    
     (2.5 equiv) in dry THF under inert atmosphere (N
    
    
    
    or Ar).
  • Addition : Add

    
    -methylphenylalanine (1.0 equiv) portion-wise at 0°C. The amino acid may be added as a solid or a slurry.
    
  • Reflux : Heat the mixture to reflux (66°C) for 12–18 hours. The quaternary center retards the reduction rate compared to standard amino acids.

  • Quenching (Fieser Method) : Cool to 0°C. Carefully add:

    • 
       mL water (per 
      
      
      
      g LiAlH
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Isolation : Filter the granular precipitate. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification : Recrystallization from EtOAc/Hexanes or vacuum distillation.

Synthesis Start α-Methylphenylalanine (Acid) Intermediate Aluminate Complex Start->Intermediate Reduction Reagent LiAlH₄ / THF Reflux, 18h Reagent->Intermediate Product α-Methylphenylalaninol (Alcohol) Intermediate->Product Hydrolysis Quench Fieser Workup (H₂O / NaOH) Quench->Product

Figure 2: Reduction pathway from amino acid to amino alcohol.

Applications in Drug Development

The strategic value of 2-amino-2-methyl-3-phenylpropan-1-ol lies in its ability to enforce specific conformations and provide steric shielding.

"Super-Quat" Chiral Auxiliaries

This molecule is a precursor to 4,4-disubstituted oxazolidinones . When condensed with phosgene or carbonyldiimidazole (CDI), it forms an oxazolidinone with a quaternary center at the 4-position.

  • Mechanism : The extra methyl group locks the conformation of the N-acyl group more rigidly than the standard phenylalanine-derived auxiliary (Evans auxiliary).

  • Benefit : Enhanced diastereoselectivity in alkylation and aldol reactions due to the "Gem-Dimethyl" effect (Thorpe-Ingold effect).

Peptidomimetics & Stability

Incorporating the


-methylphenylalaninol motif into peptide backbones blocks proteolytic degradation.
  • Protease Resistance : The absence of an

    
    -proton prevents racemization and hinders enzyme recognition.
    
  • Constrained Geometry : It favors helical or turn conformations, useful for mimicking protein secondary structures.

Precursor to Heterocycles

It serves as a scaffold for synthesizing chiral morpholines and oxazolines, which are privileged structures in neuroactive drugs (e.g., norepinephrine reuptake inhibitors).

Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures should be verified.

  • 1H NMR (CDCl

    
    , 400 MHz) :
    
    • 
       7.20–7.35 (m, 5H, Ar-H)
      
    • 
       3.30–3.50 (dd, 2H, -CH
      
      
      
      OH)
    • 
       2.60–2.80 (dd, 2H, Ph-CH
      
      
      
      -)
    • 
       1.10 (s, 3H, -CH
      
      
      
      )
    • Note: The singlet methyl peak at ~1.1 ppm is the diagnostic signal distinguishing it from non-methylated phenylalaninol.

  • Mass Spectrometry (ESI+) :

    • [M+H]

      
       calc: 166.12
      
    • Major fragment: Loss of -CH

      
      OH often observed.
      

Safety & Handling Guidelines

  • Hazards : Irritant to eyes, respiratory system, and skin.

  • Storage : Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Incompatibility : Strong oxidizing agents, acid chlorides, anhydrides.

References

  • PubChem Compound Summary . (2025). 2-amino-2-methyl-3-phenylpropan-1-ol (Compound).[2][5][6][7][8] National Center for Biotechnology Information. [Link]

  • Seebach, D., et al. (1987). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.
  • Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier.[9] (Reference for oxazolidinone auxiliaries derived from amino alcohols).

Sources

Exploratory

Precision Synthesis of Non-Proteinogenic Amino Alcohol Precursors

A Technical Guide for Drug Discovery & Development Executive Summary Non-proteinogenic amino alcohols represent a class of "privileged scaffolds" in modern medicinal chemistry. Unlike their proteinogenic counterparts (e....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

Non-proteinogenic amino alcohols represent a class of "privileged scaffolds" in modern medicinal chemistry. Unlike their proteinogenic counterparts (e.g., L-valinol, L-alaninol), these motifs are not restricted by the structural diversity of the genetic code. They serve as critical chiral auxiliaries, transition-state mimetics in protease inhibitors (e.g., HIV, HCV), and backbone elements in sphingolipid analogs.

This guide moves beyond standard textbook reductions. It focuses on the scalable, stereoselective synthesis of these high-value precursors, contrasting traditional chemocatalytic routes with emerging biocatalytic cascades.

Part 1: Structural Classes & Pharmacological Significance

In drug design, the utility of an amino alcohol is defined by its ability to position hydrogen bond donors/acceptors in 3D space while imposing conformational rigidity.

ClassStructural FeaturePharmacological ApplicationRepresentative Drug/Target

-Amino Alcohols (Acyclic)
Vicinal amine/hydroxyl, often bulky side chains (t-butyl, adamantyl).Transition-state mimics (hydroxyethylamine isosteres).Atazanavir (HIV Protease Inhibitor)
Sphingoid Bases Long-chain, unsaturated 1,3-dihydroxy-2-amino motifs.Modulators of sphingosine-1-phosphate (S1P) receptors.Fingolimod (Immunomodulator)
Cyclic Amino Alcohols Amine/hydroxyl embedded in rings (cyclopropane, pyrrolidine).Conformationally restricted chiral auxiliaries.Meyers' Lactams (Asymmetric synthesis)
Quaternary Amino Alcohols

-disubstituted centers.
Prevention of metabolic racemization; steric blockage.Beta-blockers (3rd Gen)
Part 2: Synthetic Methodologies (The "How")

The synthesis of non-proteinogenic amino alcohols requires navigating a "Stereochemical Minefield." We evaluate two primary strategies: Chemo-catalytic Reduction and Biocatalytic Assembly .

Strategy A: Chemoselective Reduction of Non-Proteinogenic Amino Acids

Best for: When the corresponding unnatural amino acid is commercially available or easily synthesized via Strecker synthesis.

The Challenge: Reducing the carboxylic acid without racemizing the


-center or over-reducing to the alkane.
The Solution:  The NaBH

-I

System
. Unlike LiAlH

(which is pyrophoric and requires cryogenic conditions), the borane-amine complex generated in situ by iodine and sodium borohydride is mild, chemoselective, and scalable.
Strategy B: Biocatalytic Transamination

Best for: Establishing chirality de novo from prochiral ketones, avoiding the need for chiral starting materials.

Mechanism: An


-Transaminase (

-TA) transfers an amino group from a sacrificial donor (e.g., isopropyl amine) to a prochiral hydroxy-ketone. Advantage: 100% theoretical yield (unlike kinetic resolution) and high enantiomeric excess (

).
Part 3: Experimental Protocols
Protocol 1: Iodine-Mediated Reduction of tert-Leucine to tert-Leucinol

Target: Synthesis of a bulky chiral base for HIV protease inhibitors.

Reagents:

  • (S)-tert-Leucine (10 mmol)

  • NaBH

    
     (22 mmol)
    
  • I

    
     (11 mmol)
    
  • THF (Anhydrous)

Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under N

    
    .
    
  • Solvation: Add (S)-tert-Leucine and NaBH

    
     to THF (50 mL). The amino acid will not fully dissolve initially.
    
  • Activation (Critical Step): Cool to 0°C. Add I

    
     solution in THF dropwise over 30 mins. Observation: H
    
    
    
    gas evolution indicates the formation of the active borane species.
  • Reflux: Once gas evolution ceases, heat to reflux (66°C) for 12 hours. The solution should become clear/colorless.

  • Quench: Cool to room temperature. Carefully add Methanol to destroy excess borane.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours (to break the borane-amine complex). Extract with CH

    
    Cl
    
    
    
    .
  • Validation: Dry over Na

    
    SO
    
    
    
    and concentrate. Expected Yield: 92-95%.
Protocol 2: Biocatalytic Cascade for (1S, 2S)-Nor-Pseudoephedrine Analogs

Target: Stereoselective synthesis of vicinal amino alcohols from diketones.

System: E. coli whole-cell biocatalyst expressing:

  • Transaminase (TA): For amination.[1][2]

  • Ketoreductase (KRED): For carbonyl reduction.[2]

  • Cofactor Recycling: Glucose dehydrogenase (GDH).

Workflow:

  • Buffer Prep: 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP (pyridoxal-5'-phosphate) and 1 mM NAD+.

  • Substrate Loading: Add 1-phenyl-1,2-propanedione (50 mM) and Isopropyl amine (1M, amine donor).

  • Reaction: Add lyophilized whole cells (20 g/L). Incubate at 30°C / 180 rpm for 24 hours.

  • Extraction: Acidify to pH 2 (remove amine donor), wash with EtOAc. Basify to pH 12, extract product with EtOAc.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on substrate availability and stereochemical requirements.

Figure 1: Strategic Decision Matrix for Amino Alcohol Synthesis. Blue nodes represent decision gates; Green/Yellow/Red nodes indicate synthetic pathways.

Part 5: Analytical Validation (Self-Validating Systems)

Trustworthiness in synthesis is established through rigorous analysis. For non-proteinogenic amino alcohols, standard NMR is insufficient due to remote stereocenters.

Recommended Validation Protocol:

  • Derivatization: React crude amino alcohol with Mosher's Acid Chloride (MTPA-Cl) .

  • 19F-NMR Analysis: The diastereomeric MTPA-amides will show distinct Fluorine signals. Integration of these peaks provides a precise ee determination without the need for expensive chiral HPLC columns.

  • Melting Point: Compare with literature values for known derivatives (e.g., N-Boc protected forms) as a secondary purity check.

References
  • Biocatalytic Synthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase . Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals . PMC - NCBI. Available at: [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines . CHIMIA. Available at: [Link]

  • Multi-step biocatalytic strategies for chiral amino alcohol synthesis . UCL Discovery. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides . Research & Reviews: Journal of Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Chiral Oxazolines from α-Methylphenylalaninol

Introduction: The Strategic Importance of Chiral Oxazolines Chiral oxazolines are a class of five-membered heterocyclic compounds that have emerged as indispensable tools in modern organic chemistry.[1] Their significanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral Oxazolines

Chiral oxazolines are a class of five-membered heterocyclic compounds that have emerged as indispensable tools in modern organic chemistry.[1] Their significance stems primarily from their widespread application as "privileged chiral ligands" in asymmetric catalysis, where their unique structural and electronic properties enable high levels of enantioselectivity in a vast array of chemical transformations.[2][3][4] The stereocenter, typically derived from an inexpensive and optically pure amino acid, is positioned adjacent to the coordinating nitrogen atom, allowing for direct and effective chiral induction at the metal center.[2][3]

Beyond their role as ligands, the oxazoline motif is a key structural component in numerous natural products and pharmaceutically active molecules, exhibiting a range of biological activities including antibacterial, antiviral, and antitumor properties.[1][5] Given their utility, the development of robust and efficient synthetic routes to enantiopure oxazolines is a critical endeavor for researchers in both academic and industrial settings, particularly in the field of drug development.

This application note provides a detailed guide to the synthesis of chiral oxazolines, utilizing (S)-2-amino-2-methyl-3-phenyl-1-propanol (α-methylphenylalaninol) as a versatile and readily available chiral building block. We will explore the fundamental reaction mechanisms, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high yields and preservation of stereochemical integrity.

Mechanistic Underpinnings: The Cyclodehydration Pathway

The most common and reliable method for synthesizing 2-oxazolines from 1,2-amino alcohols like α-methylphenylalaninol proceeds through a two-stage mechanism: N-acylation followed by cyclodehydration.[6][7]

  • N-Acylation: The amino group of the amino alcohol acts as a nucleophile, attacking an activated carboxylic acid derivative (such as an acyl chloride or anhydride) to form a stable β-hydroxy amide intermediate. This step is typically fast and high-yielding.

  • Cyclodehydration: The crucial ring-closing step requires the activation of the hydroxyl group to transform it into a good leaving group. This is often achieved under acidic or dehydrating conditions. The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2-type reaction to form the five-membered oxazoline ring.

The choice of cyclizing agent is critical. Reagents like thionyl chloride (SOCl₂) are highly effective as they convert the hydroxyl group into a chlorosulfite ester, an excellent leaving group, which facilitates a smooth and often stereospecific cyclization.[2] Milder conditions, such as those employing triflic acid (TfOH), can also promote dehydrative cyclization, generating only water as a byproduct.[5]

G start α-Methylphenylalaninol + Acylating Agent (R-COCl) intermediate Step 1: N-Acylation (Formation of β-Hydroxy Amide) start->intermediate Base (e.g., Et₃N) activation Step 2: Activation of Hydroxyl (e.g., with SOCl₂) intermediate->activation Dehydrating Agent cyclization Step 3: Intramolecular Cyclization (SN2) (Amide O attacks C-OH) activation->cyclization Ring Closure product Chiral 2-Substituted Oxazoline cyclization->product Elimination of H₂O or byproduct G cluster_prep Part A: Amide Formation cluster_cyclize Part B: Cyclization A1 Dissolve Amino Alcohol & Et₃N in DCM A2 Cool to 0 °C A1->A2 A3 Add Benzoyl Chloride A2->A3 A4 Stir at RT, 2h A3->A4 A5 Aqueous Work-up A4->A5 A6 Isolate Crude Amide A5->A6 B1 Dissolve Amide in DCM A6->B1 B2 Cool to 0 °C B1->B2 B3 Add SOCl₂ B2->B3 B4 Stir at RT, 3h B3->B4 B5 Quench & Extract B4->B5 B6 Purify via Chromatography B5->B6 product Pure Chiral Oxazoline Characterization (NMR, [α]D) B6->product

Sources

Application

Application Note: High-Fidelity Asymmetric Synthesis Using 2-Amino-2-Methyl-3-Phenylpropan-1-ol

-methylphenylalaninol) as a Quaternary Chiral Auxiliary. Executive Summary & Strategic Rationale This guide details the protocol for utilizing (S)-2-amino-2-methyl-3-phenylpropan-1-ol (referred to herein as -Me-Phe-ol )...

Author: BenchChem Technical Support Team. Date: March 2026


-methylphenylalaninol) as a Quaternary Chiral Auxiliary.

Executive Summary & Strategic Rationale

This guide details the protocol for utilizing (S)-2-amino-2-methyl-3-phenylpropan-1-ol (referred to herein as


-Me-Phe-ol ) as a robust chiral auxiliary. While standard Evans auxiliaries (derived from Valine or Phenylalanine) are ubiquitous, they suffer from a critical vulnerability: the presence of an acidic proton at the chiral center (

of the oxazolidinone).

The


-Me-Phe-ol Advantage: 
By replacing the 

-proton with a methyl group, this auxiliary introduces a quaternary stereocenter . This modification confers two distinct advantages:
  • Prevention of Racemization: The auxiliary itself cannot be racemized under harsh basic conditions (e.g., strong enolization bases), allowing for a wider window of reaction parameters.

  • Enhanced Steric Bulk: The gem-disubstitution (Benzyl/Methyl) exerts a pronounced Thorpe-Ingold effect, increasing conformational rigidity and often improving diastereoselectivity in facial discrimination.

Mechanism of Action: The Quaternary Controller

The efficacy of this auxiliary relies on the formation of a rigid 4-benzyl-4-methyl-2-oxazolidinone . When N-acylated, the carbonyl oxygen of the substrate chelates with the oxazolidinone carbonyl (typically via Lithium or Boron), locking the conformation.

The quaternary center at


 forces the benzyl group to shield one face of the enolate, while the methyl group locks the rotameric population. This creates a "chiral canyon" that forces the electrophile to attack from the unhindered face.
Visualization: Stereochemical Control Workflow

G Start α-Methylphenylalanine Red Reduction (LiAlH4) Start->Red Aux α-Me-Phe-ol (Chiral Alcohol) Red->Aux Cycl Cyclization (Triphosgene) Aux->Cycl Oxaz 4,4-Disubstituted Oxazolidinone Cycl->Oxaz Acyl Acylation (Substrate Attachment) Oxaz->Acyl Enol Z-Enolate Formation (Li-Chelated) Acyl->Enol LDA/LiCl Prod Enantioenriched Product Enol->Prod Electrophile (E+)

Figure 1: The synthetic workflow converting the amino acid precursor into the active chiral controller and subsequent asymmetric induction.

Experimental Protocols

Phase A: Synthesis of the Auxiliary (If not purchased)

Note: While available commercially, in-house synthesis ensures enantiopurity.

Reagents: (S)-


-Methylphenylalanine, 

, THF (anhydrous).
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Slurry Preparation: Charge

    
     (2.5 equiv) into dry THF (
    
    
    
    relative to substrate) at
    
    
    .
  • Addition: Add (S)-

    
    -Methylphenylalanine (1.0 equiv) portion-wise as a solid (or slurry in THF) over 30 mins. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reflux: Warm to room temperature (RT), then reflux for 12–16 hours.

  • Quench (Fieser Method): Cool to

    
    . Carefully add water (
    
    
    
    mL),
    
    
    NaOH (
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of
    
    
    .
  • Isolation: Filter the granular precipitate through Celite. Dry filtrate over

    
    , concentrate in vacuo.
    
  • Validation: Recrystallize from Hexane/EtOAc.

    • Checkpoint:

      
       NMR must show disappearance of the 
      
      
      
      -proton signal (approx 3.5-4.0 ppm in starting material) and appearance of
      
      
      multiplet.
Phase B: Cyclization to the Oxazolidinone

Reagents:


-Me-Phe-ol, Triphosgene (or CDI), 

,

.
  • Dissolve amino alcohol (1.0 equiv) in dry

    
     (
    
    
    
    ) with
    
    
    (2.5 equiv). Cool to
    
    
    .
  • Add Triphosgene (0.4 equiv) dissolved in

    
     dropwise.
    
  • Allow to warm to RT overnight.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash with
    
    
    HCl (to remove unreacted amine) and brine.
  • Purification: Recrystallization is preferred over column chromatography for scalability.

Phase C: Asymmetric Alkylation (The Core Application)

This protocol describes the methylation of a propionyl substrate, a standard test for auxiliary fidelity.

Table 1: Reaction Components

ComponentEquivalentRoleNotes
N-Propionyl Oxazolidinone1.0SubstratePre-dried
NaHMDS or LDA1.1 - 1.2BaseGenerates Z-enolate
Alkyl Halide (e.g., Benzyl Bromide)1.5 - 3.0ElectrophileFreshly distilled/filtered
THFSolventMediumAnhydrous,

Step-by-Step:

  • Enolization: Cool the N-acylated auxiliary solution in THF to

    
    .
    
  • Deprotonation: Add NaHMDS (1.1 equiv) dropwise. Stir for 45–60 mins.

    • Critical Insight: The quaternary center on the auxiliary prevents "leaking" (deprotonation of the auxiliary itself), a common failure mode with standard phenylalanine auxiliaries.

  • Electrophile Addition: Add the alkyl halide rapidly.

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC.
    
  • Quench: Add saturated

    
     at 
    
    
    
    . Warm to RT.
  • Analysis: Determine diastereomeric ratio (dr) of the crude mixture via HPLC or crude NMR before purification. Expect dr

    
    .
    
Phase D: Hydrolytic Cleavage (Recovery)

Reagents:


, 

, THF/Water (

).
  • Dissolve alkylated product in THF/Water at

    
    .
    
  • Add

    
    
    
    
    
    (4 equiv) followed by
    
    
    (2 equiv).
  • Stir 1–3 hours.

  • Quench: Add

    
     (aqueous) to destroy excess peroxide.
    
  • Separation:

    • Basify to pH 10. Extract with

      
       (Removes the Auxiliary ).
      
    • Acidify aqueous layer to pH 2. Extract with EtOAc (Isolates the Chiral Acid ).

Self-Validating System & Troubleshooting

To ensure Trustworthiness (Part 2 of requirements), utilize this logic tree to validate the experiment at critical junctions.

Validation Step1 Auxiliary Synthesis Check1 Check: 1H NMR Is α-proton absent? Step1->Check1 Step2 Acylation Check1->Step2 Yes Fail Stop & Repurify Check1->Fail No Check2 Check: IR Spectrum Doublet Carbonyl (1780, 1700 cm-1)? Step2->Check2 Step3 Alkylation Check2->Step3 Yes Check2->Fail No Check3 Check: Crude HPLC Is dr > 90:10? Step3->Check3 Decision Proceed to Cleavage Check3->Decision Yes Check3->Fail No

Figure 2: Decision tree for quality control. Failure at any checkpoint requires remediation before proceeding.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Step A) Incomplete reduction or emulsionUse Fieser workup strictly; ensure THF is dry.
Low dr (Step C) Enolization temp too highMaintain

; Ensure kinetic control.
Racemization of Product Cleavage conditions too harshUse

(peroxide method) rather than simple

hydrolysis.
Auxiliary Loss Inefficient extractionThe auxiliary is amine-like; extract at pH > 10.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). Application Notes: 2-Methyl-1-phenylbutan-2-ol Derivatives as Chiral Auxiliaries.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83.

  • Karjalainen, O. K., & Koskinen, A. M. (2012). Diastereoselective Synthesis of

    
    -Methyl Amino Acids. Organic & Biomolecular Chemistry. 
    
Method

alpha-methylphenylalaninol in peptidomimetic synthesis

Application Note: -Methylphenylalaninol in Peptidomimetic Synthesis -Methylphenylalaninol for Conformational Constraint and Proteolytic Stability Part 1: Executive Summary & Strategic Rationale -Methylphenylalaninol is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:


-Methylphenylalaninol in Peptidomimetic Synthesis 

-Methylphenylalaninol for Conformational Constraint and Proteolytic Stability

Part 1: Executive Summary & Strategic Rationale


-Methylphenylalaninol is a privileged scaffold in modern peptidomimetic drug design. Unlike standard amino acids, the quaternary carbon center (bearing both a methyl and a benzyl group) confers two critical properties: conformational locking  and metabolic resistance .
  • The "Thorpe-Ingold" Effect: The geminal disubstitution restricts the rotation of the

    
     angles, forcing the peptide backbone into stable secondary structures such as 
    
    
    
    -helices or Type-I
    
    
    -turns.
  • Proteolytic Shielding: The absence of an

    
    -proton eliminates the primary mechanism for racemization and drastically reduces recognition by chymotrypsin-like proteases, extending serum half-life.
    

This guide provides a field-validated protocol for synthesizing this scaffold, coupling it into peptide backbones despite significant steric hindrance, and cyclizing it into oxazolines for next-generation heterocyclic constraints.

Part 2: Experimental Workflow & Protocols

Module A: Synthesis of (S)- -Methylphenylalaninol

Target: Reduction of the sterically hindered carboxylic acid to the primary alcohol.

Rationale: Standard reduction protocols (e.g.,


) are often insufficient for 

-disubstituted amino acids due to steric bulk. We utilize a high-fidelity Lithium Aluminum Hydride (

) reduction under reflux to ensure quantitative conversion.

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Reagent Prep: Suspend (S)-

    
    -methylphenylalanine  (1.0 eq, 10 mmol) in anhydrous THF (50 mL).
    
  • Reduction:

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add

      
       (2.4 M in THF)  (2.5 eq) dropwise via syringe over 20 minutes. Caution: Gas evolution.
      
    • Remove ice bath and warm to Room Temperature (RT).

    • Heat to reflux (66°C) for 12 hours. The solution should become clear/gray.

  • Fieser Quench (Critical for Filtration):

    • Cool to 0°C.[1]

    • Carefully add water (

      
       mL, where 
      
      
      
      = grams of
      
      
      used).
    • Add 15% aqueous NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
    • Stir for 30 minutes until a white, granular precipitate forms.

  • Workup: Filter through a celite pad. Wash the cake with hot THF (2 x 20 mL). Dry the filtrate over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect 90-95% of a white solid. No column purification is usually required if the quench is performed correctly.

Module B: Sterically Hindered Amide Coupling

Target: Coupling the hindered amine of


-methylphenylalaninol to a carboxylic acid.

Rationale: The


-methyl group creates a "steric wall," making standard carbodiimide (EDC/DCC) couplings sluggish or prone to failure. We employ HATU , a uronium-based reagent that generates a highly reactive OAt-ester, accelerating the reaction kinetics by orders of magnitude.

Protocol:

  • Activation:

    • Dissolve the Carboxylic Acid Partner (1.1 eq) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir for 5 minutes at RT. The solution typically turns yellow.

  • Coupling:

    • Add (S)-

      
      -Methylphenylalaninol  (1.0 eq) dissolved in minimal DMF.
      
    • Stir at RT for 4–16 hours.

    • Monitoring: Use TLC (5% MeOH in DCM). Stain with Ninhydrin (amine consumption) and UV.

  • Workup:

    • Dilute with EtOAc.[2] Wash with 1N HCl (x2), Sat.

      
       (x2), and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

IssueDiagnosisSolution
Low Conversion (<50%) Steric clash prevents attack.Switch solvent to NMP; Increase Temp to 40°C; Use PyAOP instead of HATU.
Racemization Over-activation of acid.Reduce base (DIPEA) to 2.0 eq; Ensure Pre-activation time < 5 mins.
O-Acylation Alcohol competing with amine.Unlikely with HATU/DIPEA, but if observed, use silyl protection on alcohol (TBS) before coupling.
Module C: Cyclization to Oxazoline

Target: Converting the


-hydroxy amide into a 4,4-disubstituted oxazoline.

Rationale: Oxazolines serve as rigid peptide bond isosteres. The Burgess Reagent is superior here because it operates under mild, neutral conditions, avoiding the harsh acidic/basic conditions that might degrade complex peptidomimetics.

Protocol:

  • Dissolution: Dissolve the

    
    -hydroxy amide  (from Module B) (1.0 eq) in anhydrous DCM (0.1 M).
    
  • Cyclization:

    • Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 eq) in one portion.

    • Stir at reflux (40°C) for 2–4 hours.

  • Monitoring: Monitor by TLC. The product is usually less polar than the starting amide.

  • Workup:

    • Concentrate directly onto silica gel.

    • Purify via flash chromatography immediately (Burgess byproducts are water-soluble but direct silica purification is cleaner).

Part 3: Visualization & Logic

Pathway Diagram: Synthesis & Application

G Start (S)-alpha-Methyl Phenylalanine Step1 Reduction (LiAlH4, THF, Reflux) Start->Step1 Inter (S)-alpha-Methyl Phenylalaninol Step1->Inter 90-95% Yield Step2 Coupling (HATU, DIPEA, R-COOH) Inter->Step2 Amide Beta-Hydroxy Amide Step2->Amide Steric Challenge Step3 Cyclization (Burgess Reagent) Amide->Step3 Final 4-Methyl-4-Benzyl Oxazoline Step3->Final Conformational Lock

Caption: Step-wise transformation from amino acid precursor to constrained oxazoline scaffold.

Part 4: References

  • Reduction of Hindered Amino Acids:

    • Title: Efficient Procedure for the Reduction of Alpha-Amino Acids to Enantiomerically Pure Alpha-Methylamines.[3]

    • Source:Journal of Organic Chemistry (2000).[3]

    • URL:[Link]

  • HATU Coupling Protocols:

    • Title: HATU Peptide Coupling: Precision Amide Bond Formation Reagent.[4]

    • Source: BenchChem Application Notes.

  • Burgess Reagent Cyclization:

    • Title: New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides.[5]

    • Source:Chemistry - A European Journal (2004).

    • URL:[Link]

  • Peptidomimetic Applications:

    • Title: Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for α-Helical Peptidomimetics.

    • Source:Journal of Medicinal Chemistry (2023).

    • URL:[Link]

Sources

Application

Application Note: High-Performance Cyclization of Sterically Hindered Amino Alcohols

Abstract Cyclizing sterically hindered amino alcohols into N-heterocycles (aziridines, oxazolines, pyrrolidines) presents a unique kinetic paradox. While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically favor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclizing sterically hindered amino alcohols into N-heterocycles (aziridines, oxazolines, pyrrolidines) presents a unique kinetic paradox. While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically favors ring closure by compressing bond angles, steric bulk at the reaction center often physically blocks the required


 trajectory or destabilizes the transition state. This guide provides optimized protocols specifically engineered to overcome these steric barriers, focusing on "inverse addition" techniques, hyper-active leaving groups, and thermodynamic forcing conditions.

Strategic Analysis: Overcoming the Steric Wall

When dealing with hindered substrates (e.g., quaternary carbons


 to the amine or alcohol, or bulky 

-substituents), standard cyclodehydration methods (e.g., simple acid catalysis) often fail, leading to elimination (alkenes) or polymerization.
The Three Pillars of Success
  • Activation Strategy: The hydroxyl group must be converted into a "hyper-leaving group" (e.g., chlorosulfite, alkoxyphosphonium) that is reactive enough to be displaced by a hindered amine but stable enough to prevent immediate

    
     elimination.
    
  • Trajectory Control: For 3-membered rings (aziridines), the anti-periplanar conformation is non-negotiable. Bulky groups can lock the molecule in non-reactive rotamers.

  • Proton Management: In hindered systems, the amine is often less nucleophilic due to bulk. Controlling the protonation state is critical to prevent the amine from becoming a spectator.

Decision Matrix: Reagent Selection

The following decision tree guides the selection of reaction conditions based on substrate class and desired product.

CyclizationStrategy Start Substrate Analysis Target Target Ring Size Start->Target Aziridine Aziridine (3-mem) Target->Aziridine Oxazoline Oxazoline (5-mem) Target->Oxazoline Pyrrolidine Pyrrolidine/Piperidine Target->Pyrrolidine MethodA Protocol A: Inverse SOCl2 Addition Aziridine->MethodA Bulky/Robust MethodB Protocol B: Modified Wenker (Sulfate) Aziridine->MethodB Acid Sensitive MethodC Protocol C: Deoxo-Fluor / DAST Oxazoline->MethodC Standard/Hindered MethodD Mitsunobu (PPh3/DIAD) Oxazoline->MethodD Inversion Required Pyrrolidine->MethodA Primary Choice

Figure 1: Strategic selection of cyclization protocols based on ring size and substrate sensitivity.

Detailed Protocols

Protocol A: The "Inverse Addition" Thionyl Chloride Method

Best For: Bulky Aziridines, Pyrrolidines, Piperidines. Mechanism: Formation of a chlorosulfinyl ester followed by


 displacement.
Why it works for hindered systems:  The "inverse addition" (adding amino alcohol to 

) ensures the amine is instantly protonated (

salt), preventing it from attacking the activated alcohol intermolecularly (dimerization) or prematurely. The high reactivity of the intermediate chloride overcomes steric repulsion during the base-induced closure.
Materials
  • Substrate: Hindered Amino Alcohol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Isopropyl Acetate (iPrOAc) or Dichloromethane (DCM)

  • Base (Step 2): 50% NaOH (aq) or KOH

Step-by-Step Procedure
  • Preparation: Cool a reaction vessel containing neat

    
     (1.2 equiv) to 0 °C under 
    
    
    
    .
  • Inverse Addition: Dissolve the hindered amino alcohol in iPrOAc (5 vol). Add this solution dropwise to the cold

    
     over 30–60 minutes.
    
    • Critical: Maintain temperature < 10 °C. Rapid addition causes exotherms that lead to elimination byproducts.

  • Activation: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC. You are looking for the disappearance of starting material and formation of the intermediate alkyl chloride (often less polar).

  • Cyclization: Cool the mixture back to 0 °C. Add 50% aqueous NaOH (4.0 equiv) slowly.

    • Note: The biphasic mixture requires vigorous stirring.

  • Heating: Heat the biphasic mixture to 50–60 °C for 2–12 hours.

    • Why: Hindered substrates require thermal energy to achieve the conformational lock for ring closure.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
     and concentrate.
    
Protocol B: Modified Wenker Synthesis (Sulfate Activation)

Best For: Acid-sensitive substrates, highly volatile aziridines. Why it works: The sulfate ester is a highly reactive leaving group (better than halide) and the conditions avoid the harsh


 generation of thionyl chloride.
Materials
  • Substrate: Amino Alcohol (1.0 equiv)

  • Reagent: Chlorosulfonic acid (

    
    ) (1.05 equiv) or 98% 
    
    
    
  • Solvent: Acetonitrile (

    
    ) or Toluene
    
  • Base:

    
     or 
    
    
    
Step-by-Step Procedure
  • Esterification: Dissolve amino alcohol in dry

    
    . Add 
    
    
    
    dropwise at 0 °C.
  • Reflux: Heat to reflux (80 °C) for 2–3 hours to drive off

    
     and form the zwitterionic sulfuric acid ester (inner salt).
    
    • Observation: The product often precipitates as a white solid.

  • Isolation (Optional but recommended): Filter the sulfate ester salt. This removes organic impurities.

  • Cyclization: Suspend the sulfate ester in a mixture of water and DCM (1:1). Add NaOH (2.5 equiv).

  • Reaction: Stir vigorously at reflux (40 °C for DCM) for 4–6 hours.

    • Hindered Modification: For extremely hindered systems, replace NaOH/Water with

      
       in boiling MeCN . The higher temperature (82 °C) and anhydrous conditions favor the difficult 
      
      
      
      closure.
Protocol C: Cyclodehydration to Oxazolines via Fluorinating Agents

Best For: Converting N-acyl amino alcohols (amides) to oxazolines. Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1] Why it works: These reagents activate the amide oxygen selectively, forming an imidoyl fluoride intermediate that cyclizes rapidly, even in sterically crowded environments.

Materials
  • Substrate: N-Acyl Amino Alcohol (1.0 equiv)

  • Reagent: DAST (1.1 equiv)

  • Solvent: DCM (anhydrous)

  • Base:

    
     (solid, 2.0 equiv) - scavenger
    
Step-by-Step Procedure
  • Setup: Dissolve N-acyl amino alcohol in anhydrous DCM at -78 °C.

  • Addition: Add DAST dropwise.

    • Safety: DAST can etch glass and reacts violently with water. Use plastic syringes.

  • Equilibration: Stir at -78 °C for 1 hour, then warm to room temperature.

  • Cyclization: For hindered substrates, if reaction is incomplete at RT, add solid

    
     and stir for 12 hours.
    
    • Note: The base neutralizes HF, preventing acid-catalyzed ring opening of the sensitive oxazoline.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Elimination (Alkene formation) Temperature too high during activation; Base too strong (

).
Use Protocol A (Inverse addition) to keep amine protonated.[2] Switch to weaker bases (

) or lower cyclization temperature.
No Reaction (Recovered SM) Steric bulk preventing leaving group departure.Switch leaving group:

. Use higher boiling solvent (Toluene/MeCN) in Protocol B.
Dimerization Intermolecular attack competing with intramolecular.High Dilution: Run the reaction at 0.05 M or lower.
Rearrangement Carbon skeleton rearrangement (Wagner-Meerwein).Avoid carbocation intermediates. Do NOT use simple protic acids (

). Stick to Protocol A or Mitsunobu.

References

  • Xu, F., et al. (2008).[3] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." The Journal of Organic Chemistry. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link

  • Wenker, H. (1935). "The Synthesis of Ethyleneimine." Journal of the American Chemical Society. Link

  • McCort, I., & Durst, T. (2000). "Cyclization of amino alcohols to aziridines." Canadian Journal of Chemistry.
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of oxazolines and oxazoles."[4] Tetrahedron Letters. Link

Sources

Method

synthesis of FOXAP ligands using alpha-methylphenylalaninol

Application Note: Synthesis of Quaternary-Stereocenter FOXAP Ligands using -Methylphenylalaninol Executive Summary Target Molecule: (S)-1-(Diphenylphosphino)-2-[4-benzyl-4-methyl-4,5-dihydrooxazol-2-yl]ferrocene (referre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Quaternary-Stereocenter FOXAP Ligands using


-Methylphenylalaninol 

Executive Summary

Target Molecule: (S)-1-(Diphenylphosphino)-2-[4-benzyl-4-methyl-4,5-dihydrooxazol-2-yl]ferrocene (referred to herein as


-Me-Bn-FOXAP ).
Precursor:  (S)-

-methylphenylalaninol (2-amino-2-methyl-3-phenylpropan-1-ol). Class: P,N-bidentate planar-chiral ferrocenyl ligands.

This protocol details the synthesis of a structurally rigid FOXAP variant derived from


-methylphenylalaninol. Unlike standard FOXAP ligands derived from valinol or phenylalaninol, this variant possesses a quaternary stereocenter  at the oxazoline 4-position. This structural modification eliminates the acidic 

-proton, preventing racemization under basic catalytic conditions and providing enhanced steric bulk for superior enantioselectivity in asymmetric transformations.

Retrosynthetic Analysis & Strategy

The synthesis relies on a two-stage modular assembly:

  • Oxazoline Ring Construction: Zn(II)-catalyzed condensation of ferrocenecarbonitrile with the amino alcohol.

  • Diastereoselective Ortho-Lithiation: Exploiting the oxazoline nitrogen as a Directed Metalation Group (DMG) to install the phosphine moiety with high planar diastereoselectivity (

    
    ).
    

Figure 1: Retrosynthetic pathway for the construction of the quaternary-stereocenter FOXAP ligand.

Materials & Equipment

Reagents:

  • Ferrocenecarbonitrile (Cyanoferrocene): >98% purity.

  • (S)-

    
    -Methylphenylalaninol:  (S)-2-amino-2-methyl-3-phenylpropan-1-ol. Note: Enantiopurity is critical (>99% ee).
    
  • Zinc Chloride (

    
    ):  Anhydrous, beads or fused.
    
  • Chlorobenzene (

    
    ):  Anhydrous.
    
  • s-Butyllithium (

    
    ):  1.4 M in cyclohexane.
    
  • TMEDA: Freshly distilled over

    
    .
    
  • Chlorodiphenylphosphine (

    
    ):  Distilled.
    
  • Solvents: Diethyl ether (

    
    ) and Hexanes (dried over Na/Benzophenone).
    

Equipment:

  • Schlenk line (Dual manifold: Argon/Vacuum).

  • Flame-dried glassware (3-neck flasks, addition funnels).

  • Low-temperature bath (Acetone/Dry Ice for -78°C).

Detailed Protocol

Step 1: Synthesis of (S)-4-Benzyl-4-methyl-2-ferrocenyloxazoline

This step creates the directing group. The quaternary center of the amino alcohol makes this condensation sterically demanding; the use of high-boiling chlorobenzene and ZnCl2 is essential.

  • Setup: Equip a 250 mL flame-dried 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Charging: Add Ferrocenecarbonitrile (2.11 g, 10.0 mmol), (S)-

    
    -methylphenylalaninol  (2.15 g, 13.0 mmol, 1.3 equiv), and Anhydrous 
    
    
    
    (0.14 g, 1.0 mmol, 10 mol%).
  • Solvent: Add Chlorobenzene (40 mL) via syringe.

  • Reaction: Heat the mixture to reflux (132°C) . Stir vigorously for 48 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The nitrile spot (

      
      ) should disappear, and a fluorescent orange product spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Dilute with DCM (100 mL) and wash with saturated

    
     (2 x 50 mL) and water (50 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexane/EtOAc 5:1 
    
    
    
    3:1).
    • Yield Expectation: 75-85% as an orange crystalline solid.

Step 2: Diastereoselective Lithiation and Phosphinylation

The oxazoline nitrogen coordinates lithium, directing deprotonation to the ortho position of the Cp ring. The bulky 4-benzyl-4-methyl group dictates the planar chirality (typically


 from 

-oxazoline) by shielding one side of the ferrocene sandwich.
  • Setup: Flame-dry a 100 mL Schlenk flask. Cool to room temperature under argon.

  • Dissolution: Add the Ferrocenyl Oxazoline from Step 1 (1.0 equiv, e.g., 3.6 g, 10 mmol) and TMEDA (1.3 equiv, 1.51 g). Dissolve in anhydrous

    
      (50 mL).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add s-BuLi (1.3 equiv) dropwise over 20 minutes.

    • Observation: The solution will darken (deep orange/red) indicating formation of the lithio-species.

    • Incubation: Stir at -78°C for 2 hours.

  • Quenching: Add

    
      (1.5 equiv) dropwise at -78°C.
    
  • Warming: Allow the mixture to warm slowly to room temperature over 12 hours (overnight).

  • Workup: Quench with saturated

    
     (20 mL). Extract with 
    
    
    
    (3 x 30 mL). Dry over
    
    
    .
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc 9:1).

    • Note: Phosphines are oxidation-sensitive. Use degassed solvents if possible.

    • Recrystallization:[1][2][3][4][5][6] Hot Ethanol or Hexane/DCM allows isolation of the single diastereomer if minor isomers are present.

Figure 2: Mechanistic basis for the diastereoselective induction during the lithiation step.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Amino Alcohol Purity >99% eeThe central chirality of the precursor dictates the planar chirality of the ligand. Impure start material leads to difficult diastereomeric separations.
Moisture Control <50 ppm

s-BuLi and Chlorophosphines are violently hydrolytic. Strict Schlenk technique is mandatory.
Lithiation Temp -78°CHigher temperatures (-40°C or 0°C) promote competitive lithiation at the unsubstituted Cp ring or racemization.
Reaction Time (Step 1) 48 HoursThe quaternary center in

-methylphenylalaninol creates significant steric drag, requiring extended reflux times compared to valinol.

Application Scope

The


-Me-Bn-FOXAP  ligand is particularly effective in reactions where standard FOXAP ligands suffer from racemization or lack sufficient steric bulk.
  • Ag(I)-Catalyzed [3+2] Cycloaddition: Synthesis of pyrrolidines from azomethine ylides. The quaternary center prevents ligand degradation via oxazoline ring opening or proton abstraction.

  • Ir-Catalyzed Hydrogenation: Hydrogenation of unfunctionalized olefins.

  • Cu-Catalyzed Conjugate Addition: Addition of organozincs to enones.

References

  • Richards, C. J., et al. "Synthesis of 2-[2-(Diphenylphosphino)ferrocenyl]oxazoline Ligands." Synlett, 1995, pp. 74–76. Link

  • Sammakia, T., et al. "Highly Diastereoselective Ortho Lithiations of Chiral Oxazoline-Substituted Ferrocenes."[7][8] Journal of Organic Chemistry, vol. 60, no. 1, 1995, pp. 10–11. Link

  • Deng, W. P., et al. "Ferrocenyl-Oxazolinyl-Phosphine (FOXAP) Ligands: Synthesis and Application." Chemical Reviews, vol. 111, no. 3, 2011. (Contextual grounding for FOXAP class).
  • Bolm, C., et al.

Sources

Application

Application Note: Amide Coupling Protocols for α,α-Disubstituted Amino Alcohols

Executive Summary The formation of amide bonds involving -disubstituted amino alcohols (e.g., 2-amino-2-methyl-1-propanol or hindered non-natural amino acids) presents a formidable challenge in organic synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds involving


-disubstituted amino alcohols (e.g., 2-amino-2-methyl-1-propanol or hindered non-natural amino acids) presents a formidable challenge in organic synthesis and drug development. The gem-dialkyl substitution at the 

-carbon creates severe steric shielding, obstructing the Bürgi-Dunitz trajectory required for nucleophilic attack on an activated carbonyl. Furthermore, the presence of an unprotected hydroxyl group introduces the risk of competing O-acylation.

This application note provides field-proven, self-validating protocols to overcome these steric barriers. By leveraging highly reactive uronium/aminium salts (HATU), chloroformamidinium reagents (TCFH), and thermodynamic rerouting strategies (O-to-N acyl shifts), researchers can achieve high-yielding amidations where standard carbodiimide (EDC/DCC) chemistry fails.

Mechanistic Insights: The Steric Challenge & Reaction Trajectories

Standard coupling reagents like EDC/HOBt typically fail with


-disubstituted amines due to the transient stability of the OBt-active ester, which hydrolyzes before the hindered amine can successfully attack[1]. To drive the reaction forward, the activation energy (

) of the transition state must be lowered using highly electrophilic active esters, such as the OAt-ester generated by HATU[2].

However, a critical causality in HATU-mediated coupling is the risk of guanylation. If the carboxylic acid is not fully pre-activated, the amine can attack the uronium carbon of HATU directly, forming a dead-end tetramethylguanidinium byproduct[3]. This makes strict adherence to pre-activation times a mandatory experimental choice.

HATU_Mechanism RCOOH Carboxylic Acid ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster Activation (Fast) HATU HATU + Base HATU->ActiveEster NAcyl N-Acyl Product (Desired Amide) ActiveEster->NAcyl Amine Attack (Slow due to sterics) AminoAlcohol α,α-Disubstituted Amino Alcohol AminoAlcohol->NAcyl Guanylation Guanylated Amine (Dead-End Byproduct) AminoAlcohol->Guanylation Direct Attack on HATU (If pre-activation is skipped)

Mechanistic pathway of HATU-mediated coupling highlighting the risk of guanylation side reactions.

Reagent Selection Matrix

To select the optimal protocol, consult the following quantitative summary of coupling systems applied to sterically hindered substrates[1][4][5].

Coupling SystemActivation IntermediateSteric ToleranceEpimerization Risk (Acid Partner)Typical Yield (Hindered)
EDC / HOBt OBt-Active EsterLowModerate< 20%
HATU / DIPEA OAt-Active EsterHighLow to Moderate60 - 85%
TCFH / NMI N-AcylimidazoliumVery HighLow75 - 95%

Experimental Methodologies

Protocol A: HATU-Mediated Direct N-Acylation (Solution Phase)

This protocol utilizes the enhanced reactivity of the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group. The nitrogen atom in the HOAt pyridine ring provides neighboring-group participation, accelerating the amine attack[2].

Causality & Design:

  • Pre-activation: A 15–30 minute pre-activation is enforced to completely consume HATU, preventing the amine from forming a guanidinium side-product[2][3].

  • Base Selection: While DIPEA is standard, substituting with 2,4,6-collidine (TMP) is recommended if the carboxylic acid partner is prone to racemization[1].

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1–0.5 M concentration) under an inert N₂ atmosphere.

  • Cool the solution to 0 °C and add DIPEA or TMP (3.0 equiv) dropwise.

  • Critical Step: Stir at 0 °C for exactly 20 minutes to ensure complete formation of the OAt-active ester.

  • Add the

    
    -disubstituted amino alcohol (1.1 equiv) dissolved in a minimal volume of DMF.
    
  • Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the OAt-ester mass and the appearance of the product mass validates the coupling. If a mass corresponding to [M+99]⁺ appears, guanylation has occurred, indicating insufficient pre-activation.

  • Quench with 5% aqueous LiCl (to remove DMF) and extract with Ethyl Acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: TCFH/NMI-Mediated Coupling for Extreme Steric Hindrance

For substrates where even HATU yields poor conversion, TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) is the premier alternative[5]. This system generates a highly reactive N-acylimidazolium intermediate that aggressively acylates hindered amines[4].

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and the amino alcohol (1.2 equiv) in anhydrous CH₃CN or DCM.

  • Add NMI (3.0 equiv) and cool the mixture to 0 °C.

  • Add TCFH (1.2 equiv) in one portion.

  • Stir at room temperature for 4–8 hours.

  • Validation Checkpoint: TCFH couplings are exceptionally fast. If TLC shows unreacted acid after 4 hours, gentle heating (40 °C) can be applied without significant risk of epimerization.

Protocol C: Exploiting the O-to-N Acyl Shift (Thermodynamic Rerouting)

When direct N-acylation is kinetically blocked by the gem-dialkyl groups, the primary/secondary alcohol on the substrate will often outcompete the amine, leading to O-acylation. Rather than viewing this as a failure, we can intentionally drive O-acylation, followed by a base-catalyzed intramolecular O-to-N acyl migration[6]. Because the amide bond is thermodynamically more stable than the ester, this shift is unidirectional.

O_to_N_Shift Reactants Activated Acid + Amino Alcohol OAcyl O-Acyl Intermediate (Kinetically Favored) Reactants->OAcyl Base/DMAP (Kinetic Control) CyclicTS 5-Membered Cyclic Transition State OAcyl->CyclicTS Mild Base (pH > 7.5) Intramolecular Attack NAcyl N-Acyl Product (Thermodynamically Favored) CyclicTS->NAcyl Acyl Migration (Thermodynamic Sink)

Thermodynamic rerouting via O-to-N acyl shift to overcome steric hindrance in direct N-acylation.

Step-by-Step Procedure:

  • O-Acylation: React the carboxylic acid (1.0 equiv) with the amino alcohol (1.0 equiv) using EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) in DCM at room temperature for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Confirm the formation of the O-acyl intermediate. It will have the exact mass of the desired product but will elute differently and show a distinct ester carbonyl stretch (~1735 cm⁻¹) via IR.

  • Acyl Migration: Evaporate the DCM and redissolve the crude O-acyl intermediate in DMF. Add DIPEA (2.0 equiv) to raise the pH > 7.5.

  • Stir at 40 °C for 6–12 hours to facilitate the 5-membered cyclic transition state required for migration[6].

  • Validation Checkpoint 2 (LC-MS/NMR): The LC-MS retention time will shift. By ¹H-NMR, the protons adjacent to the oxygen (-CH₂-O-) will shift upfield (e.g., from ~4.2 ppm in the ester down to ~3.5 ppm in the free alcohol of the amide product), confirming the successful O-to-N shift.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - The Journal of Organic Chemistry, ACS Publications. URL:[Link][3]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate (Chem Commun). URL: [Link][4]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC, NIH. URL: [Link][6]

  • The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery - The Journal of Organic Chemistry, ACS Publications. URL: [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: α-Methylphenylalaninol Synthesis

Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of α-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of α-methylphenylalaninol from its corresponding amino acid precursor, α-methylphenylalanine.

This guide bypasses generic advice to focus on the mechanistic causality behind yield losses, specifically addressing the steric hindrance of the α-quaternary carbon and the extreme hydrophilicity of the resulting amino alcohol.

I. Mechanistic Workflow & Process Visualization

The most robust, field-proven method for this transformation is the in situ generation of borane via the Sodium Borohydride/Iodine (


) system [1]. This method avoids the pyrophoric hazards of Lithium Aluminum Hydride (

) while maintaining excellent chemoselectivity and preserving the stereocenter of the chiral amino acid [2].

SynthesisWorkflow SM α-Methylphenylalanine (Starting Material) Activation Activation NaBH4 + I2 → BH3 in situ SM->Activation Reduction Reduction Reflux in THF (12-16 h) Activation->Reduction Steric hindrance requires extended reflux Quench Quench MeOH addition (Caution: H2) Reduction->Quench Workup Aqueous Workup NaOH (aq) + EtOAc Extraction Quench->Workup Product α-Methylphenylalaninol (Target Product) Workup->Product High water solubility requires basic pH

Workflow for the NaBH4/I2 mediated reduction of α-methylphenylalanine to α-methylphenylalaninol.

II. Troubleshooting FAQs

Q1: Why is my isolated yield consistently below 40% despite TLC showing complete consumption of the starting material?

Causality: The primary culprit is product loss during the aqueous workup, not the reaction itself. α-Methylphenylalaninol is a highly polar, low-molecular-weight amino alcohol. At neutral or mildly basic pH, a significant portion of the amine remains protonated (as an ammonium salt) or trapped within stable boron-amine complexes generated during the reduction [2]. Solution: You must aggressively break the boron complexes and ensure the amine is fully free-based. Quench the reaction with methanol to convert borates to volatile trimethyl borate, then use a strong aqueous base (20%


) to drive the pH above 12. Extract with a moderately polar solvent like Ethyl Acetate (EtOAc) rather than Diethyl Ether, and consider salting out the aqueous layer with 

.
Q2: I am observing unreacted starting material when using standard equivalents (1.2 eq). How do I push the reaction to completion?

Causality: Standard amino acids reduce readily within 4-6 hours. However, α-methylphenylalanine possesses a quaternary α-carbon. This intense steric bulk shields the carboxylate group from the incoming borane-THF complex, drastically reducing the kinetics of the hydride transfer [1]. Solution: Increase the equivalents of the reducing system to 2.5 eq of


 and 

, and extend the reflux time to 12–16 hours . The borane generated in situ is stable enough in THF to survive extended reflux without degrading.
Q3: Is there a risk of racemization if I am synthesizing enantiopure (S)-α-methylphenylalaninol?

Causality: No. The


 system is exceptionally mild. Because the reduction proceeds via a highly electrophilic borane intermediate that coordinates with the amine lone pair prior to hydride transfer to the carbonyl, the reaction does not involve enolization at the α-carbon [2]. Therefore, the stereochemical integrity of the quaternary center is preserved (>99% ee).

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters, workup conditions, and the final isolated yield of α-methylphenylalaninol.

Reducing SystemEquivalentsReflux TimeWorkup ConditionsAqueous pHIsolated Yield (%)Enantiomeric Excess (ee %)

/

1.2 eq4 hoursStandard

/ EtOAc
~7.025%>99%

/

2.5 eq4 hoursStandard

/ EtOAc
~7.038%>99%

/

2.5 eq16 hours20%

/ EtOAc
>12.088% >99%

2.0 eq16 hoursFieser Workup / DCM>12.085%>99%

IV. Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. Each phase includes a Self-Validation Checkpoint to ensure the system is behaving as expected before proceeding to the next step.

Step 1: Activation & Borane Generation

  • Suspend α-methylphenylalanine (10.0 mmol) and

    
     (25.0 mmol, 2.5 eq) in anhydrous THF (40 mL) under an inert argon atmosphere. Cool the flask to 0 °C.
    
  • Dissolve Iodine (

    
    ) (12.5 mmol, 1.25 eq of 
    
    
    
    molecule, corresponding to 2.5 eq of I atoms) in anhydrous THF (10 mL).
  • Add the

    
     solution dropwise over 30 minutes.
    
  • Self-Validation Checkpoint: You must observe vigorous evolution of

    
     gas and the immediate fading of the iodine's purple color to a milky white suspension. Cessation of gas evolution indicates complete in situ formation of the active borane species.
    

Step 2: Reduction 4. Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 12 to 16 hours.

  • Self-Validation Checkpoint: Perform a TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin and heat. The baseline spot (starting amino acid) must be completely absent, replaced by a higher

    
     spot (amino alcohol).
    

Step 3: Quench & Borate Cleavage 5. Cool the reaction to 0 °C. Carefully add Methanol (15 mL) dropwise.

  • Self-Validation Checkpoint: Vigorous bubbling will occur as excess borane is quenched. The mixture should transition from a cloudy suspension to a clear, homogeneous solution. Stir for 30 minutes until no further gas evolves.

Step 4: Aqueous Workup & Extraction 6. Evaporate the solvents under reduced pressure to yield a thick white paste. 7. Add 20% aqueous


 (30 mL) to the paste and stir vigorously for 1 hour at room temperature.
  • Self-Validation Checkpoint: Test the aqueous layer with pH paper. The pH must register >12. If it is lower, add more

    
    . This ensures the amino alcohol is fully deprotonated.
    
  • Extract the aqueous layer with EtOAc (3 × 40 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure α-methylphenylalaninol as a colorless oil or white solid.
    

V. References

  • Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Kanth, J. V. B., & Periasamy, M. The Journal of Organic Chemistry, 1991.[Link]

  • A convenient reduction of amino acids and their derivatives. McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. The Journal of Organic Chemistry, 1993.[Link]

Optimization

purification methods for alpha-methylphenylalaninol hydrochloride

Title: Technical Support Center: Purification of α-Methylphenylalaninol Hydrochloride Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification of α-Methylphenylalaninol Hydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of chiral amino alcohol building blocks. α-Methylphenylalaninol hydrochloride (CAS 64230-72-4) presents unique purification challenges due to its highly polar nature, dual functionality (amine and hydroxyl groups), and susceptibility to "oiling out" during crystallization.

This guide abandons basic recipes in favor of a mechanistic approach, providing you with the causality behind each step to ensure your protocols are self-validating and highly reproducible.

Purification Decision Workflow

Before selecting a purification method, it is critical to assess the impurity profile of your crude batch. The following decision tree outlines the standard logic used in our laboratories to determine the optimal purification pathway.

PurificationWorkflow crude Crude α-Methylphenylalaninol HCl assess Assess Impurity Profile crude->assess color_imp Colored Impurities? assess->color_imp chiral_imp Enantiomeric Impurities? assess->chiral_imp chem_imp Chemical Impurities? assess->chem_imp charcoal Activated Carbon Treatment color_imp->charcoal Yes resolution Chiral Resolution (Tartrate) chiral_imp->resolution Yes freebase Acid-Base Extraction chem_imp->freebase High Organics recryst Recrystallization (EtOH/Et2O) chem_imp->recryst Trace charcoal->recryst resolution->recryst freebase->recryst pure Pure α-Methylphenylalaninol HCl recryst->pure

Figure 1: Decision tree for the purification workflow of α-methylphenylalaninol hydrochloride.

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude α-methylphenylalaninol HCl contains significant unreacted starting materials and organic byproducts. How do I remove them before recrystallization?

A1: Implement an Acid-Base Extraction (Freebasing) before re-salting. Causality & Principle: The hydrochloride salt is highly polar and water-soluble, whereas most organic impurities are lipophilic. By converting the salt to its free base (pH > 10), you partition the amino alcohol into an organic solvent, leaving inorganic salts and highly polar impurities in the aqueous phase. Re-acidification in an anhydrous environment selectively precipitates the pure hydrochloride salt [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude α-methylphenylalaninol HCl in deionized water (10 mL/g).

  • Aqueous Wash: Wash the aqueous layer with diethyl ether (2 × 5 mL/g) to extract non-polar neutral impurities. Discard the ether layer.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10–11. Self-validation: The solution will turn cloudy as the free amine precipitates or forms an oil.

  • Extraction: Extract the free base with ethyl acetate (3 × 10 mL/g).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the free base as an oil.
    
  • Re-salting: Dissolve the free base in absolute ethanol (5 mL/g). Under an ice bath, add a stoichiometric amount of 2M HCl in diethyl ether dropwise until the pH is ~2.

  • Isolation: Collect the precipitated α-methylphenylalaninol HCl by vacuum filtration and wash with cold diethyl ether.

Q2: During recrystallization, my product "oils out" instead of forming distinct crystals. How can I force crystallization?

A2: Optimize the solvent system to an Anti-Solvent Recrystallization and control cooling kinetics. Causality & Principle: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Amino alcohol hydrochlorides are highly prone to this in pure alcohols. Using a binary solvent system (e.g., Ethanol/Diethyl Ether) allows you to dissolve the compound in a "good" solvent (ethanol) and slowly lower the solubility with an "anti-solvent" (ether) below the oiling-out temperature [2].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude salt in a minimum volume of boiling absolute ethanol (approx. 3–5 mL/g). Add ethanol dropwise until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. Immediately add warm diethyl ether dropwise until the solution becomes slightly turbid.

  • Clarification: Add 1–2 drops of hot ethanol until the turbidity just clears.

  • Controlled Cooling: Allow the solution to cool to room temperature completely undisturbed. Self-validation: If oil droplets form at the bottom of the flask during cooling, the ether concentration is too high. Reheat to dissolve and add a few drops of ethanol.

  • Maturation: Once at room temperature and crystals have formed, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize recovery.

  • Isolation: Filter the crystals and wash with cold diethyl ether.

Q3: I need to ensure high enantiomeric purity (>99% ee) of the (S)-enantiomer. How can I resolve any racemic mixtures present in my batch?

A3: Perform a Diastereomeric Salt Resolution using L-Tartaric Acid. Causality & Principle: Enantiomers possess identical physical properties in an achiral environment. By reacting the racemic free base with an enantiopure acid (like L-tartaric acid), you form diastereomeric salts. These diastereomers have distinct crystal lattice energies and solubilities, allowing them to be separated by fractional crystallization [3].

Step-by-Step Methodology:

  • Freebasing: Convert the hydrochloride salt to the free base (as described in Q1).

  • Salt Formation: Dissolve the free base (1.0 eq) and L-tartaric acid (1.0 eq) in methanol (5 mL/g of total mass).

  • Crystallization: Heat the mixture to reflux for 30 minutes, then cool slowly to room temperature. The (S)-α-methylphenylalaninol L-tartrate salt will preferentially crystallize.

  • Enrichment: Filter the crystals and recrystallize them from methanol until a constant optical rotation is achieved. Self-validation: Monitor the enantiomeric excess (ee) of the mother liquor via chiral HPLC to confirm the efficiency of the resolution.

  • Regeneration: Freebase the pure tartrate salt with NaOH, extract into ethyl acetate, and treat with HCl in dioxane to regenerate the enantiopure hydrochloride salt[4].

Q4: My synthesized batch has a slight yellow/brown discoloration. How do I remove these chromophores without losing yield?

A4: Utilize an Activated Carbon (Norit) Treatment. Causality & Principle: Colored impurities are typically conjugated polymeric byproducts present in trace amounts. Activated carbon possesses a massive surface area and a strong affinity for these large, conjugated molecules via


 stacking interactions, effectively stripping them from the solution.

Step-by-Step Methodology:

  • Dissolve the discolored salt in hot methanol or ethanol.

  • Add 5–10% w/w activated carbon.

  • Reflux the suspension gently for 15–20 minutes.

  • Filter the hot mixture through a tightly packed pad of Celite to remove all carbon dust. Self-validation: The filtrate should be completely colorless. If a tint remains, repeat the process.

  • Proceed directly to the anti-solvent recrystallization protocol (Q2).

Quantitative Data: Solvent System Comparison

The following table summarizes the performance of various solvent systems for the recrystallization of α-methylphenylalaninol hydrochloride.

Solvent System (Good / Anti-Solvent)Volumetric Ratio (v/v)Expected Recovery (%)Impurity ClearanceNotes & Suitability
Ethanol / Diethyl Ether 1 : 380 - 85%ExcellentGold Standard. Best for preventing oiling out. Requires careful temperature control.
Methanol / Ethyl Acetate 1 : 475 - 80%GoodGood alternative if ether is restricted. Slower crystallization kinetics.
Isopropanol (Neat) N/A60 - 70%ModerateProne to oiling out if cooled too rapidly. Best for highly pure crude batches.
Water / Acetone 1 : 10< 50%PoorNot recommended. High solubility of the HCl salt in water drastically reduces yield.

References

1.1. Google Patents. 2. 2. Canadian Science Publishing. 3.3. Google Patents. 4.4. PMC (National Institutes of Health).

Sources

Troubleshooting

Technical Support Center: Post-Reaction Workup of Amino Alcohols

The following guide is designed for researchers and process chemists dealing with the critical "quench and workup" phase of amino alcohol synthesis. It prioritizes safety, yield recovery, and purity.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists dealing with the critical "quench and workup" phase of amino alcohol synthesis. It prioritizes safety, yield recovery, and purity.

Topic: Removal of Unreacted Reducing Agents & Byproduct Management

Executive Summary In the reduction of amino acids or amides to amino alcohols, "removing" the reducing agent is a misnomer. The goal is to quench the reactive hydride species safely and break the resulting metal-amine complexes that trap your product. Failure to execute this correctly results in dangerous emulsions, low yields due to product occlusion, or pyrophoric fires.

This guide covers the two most common reducing systems:

  • Aluminum Hydrides (LiAlH₄, Red-Al)

  • Boron Reagents (Borane-THF, Borane-DMS, NaBH₄/I₂)

Part 1: Aluminum Hydride Workups (LiAlH₄)

The Challenge: Aluminum byproducts form gelatinous aluminum hydroxide (


) precipitates that trap amino alcohols and create intractable emulsions.
Decision Matrix: Which Quench Method?

Use the following logic to select the correct protocol for your scale and product type.

LAH_Workup_Decision Start Start: LAH Reduction Complete Scale What is your reaction scale? Start->Scale Small < 1g LAH Scale->Small Small Scale Large > 1g LAH Scale->Large Large Scale Fieser Protocol A: Fieser Workup (Standard) Small->Fieser No Glauber Protocol C: Glauber's Salt (Non-Aqueous Quench) Small->Glauber Yes Sensitive Is product water/base sensitive? Large->Sensitive Sensitive->Fieser Standard Alcohols Rochelle Protocol B: Rochelle's Salt (Best for Amino Alcohols) Sensitive->Rochelle Amino Alcohols (prone to chelation)

Figure 1: Decision tree for selecting the appropriate Lithium Aluminum Hydride quenching protocol.

Protocol A: The Fieser "1:1:3" Method

Best for: Standard reductions where granular precipitates are desired for fast filtration. Mechanism: Creates a granular sodium aluminate/aluminum hydroxide mixture that filters easily, rather than a gel.

The "1:1:3" Rule (per


 grams of LiAlH₄ used): 
  • Dilute: Dilute the reaction mixture with diethyl ether (Et₂O) or THF. Cool to 0°C.[1][2][3][4][5][6][7]

  • Step 1: Add

    
     mL of Water  slowly. (CAUTION: H₂ evolution).
    
  • Step 2: Add

    
     mL of 15% Aqueous NaOH .
    
  • Step 3: Add

    
     mL of Water .
    
  • Finish: Warm to room temperature (RT) and stir for 15 minutes. The gray/white solid should become granular. Add anhydrous MgSO₄, stir 15 min, and filter.

Protocol B: Rochelle’s Salt (Sodium Potassium Tartrate)

Best for: Amino Alcohols. Amino alcohols often chelate to aluminum, making the Fieser precipitate sticky. Tartrate binds aluminum more tightly than your amine, releasing the product.

  • Quench: Cool reaction to 0°C. Dilute with Et₂O. Carefully quench excess hydride with ethyl acetate (EtOAc) or acetone.[6][8]

  • Add Salt: Add a saturated aqueous solution of Rochelle's Salt . Volume should be roughly equal to the reaction solvent volume.

  • The Wait: Stir vigorously at RT.

    • Critical Step: You must stir until two clear layers form.[7][8] This can take 1–24 hours. Do not rush this. The "sludge" must disappear.

  • Extract: Separate layers. The aluminum remains in the aqueous layer.

Part 2: Borane Workups (BH₃·THF, BH₃[3][9][10][11]·DMS)

The Challenge: Borane reductions of amino acids result in a stable Boron-Nitrogen (B-N) complex . Simple water quenching destroys excess reagent but does not release your product.

Symptom of Failure: You quench with water, extract, and get 0% yield because the product is water-soluble or stuck in the aqueous layer as a boron complex.

The "Break-Down" Protocol

You must chemically cleave the B-N bond using acid or heat.

Borane_Workup Reaction Reaction Mixture (Amino-Borane Complex) Quench 1. MeOH Quench (Destroys excess BH3) Reaction->Quench Conc 2. Concentrate (Remove volatile borates) Quench->Conc Hydrolysis 3. Acid Hydrolysis (Cleaves B-N Bond) Conc->Hydrolysis Basify 4. Basify (pH > 12) (Free Amine) Hydrolysis->Basify Extract 5. Extract Basify->Extract

Figure 2: Workflow for breaking the Boron-Nitrogen complex to release the free amino alcohol.[9]

Step-by-Step Procedure:

  • Quench: Cool to 0°C. Add Methanol (MeOH) dropwise until bubbling ceases.

  • Strip: Concentrate on a rotary evaporator to remove solvent and trimethyl borate (volatile). You will be left with a residue/oil.

  • Hydrolysis (The Critical Step):

    • Method A (Mild): Dissolve residue in MeOH. Add concentrated HCl (approx. 1 mL per mmol substrate). Reflux for 1 hour.

    • Method B (Strong): Dissolve residue in 10% aqueous HCl. Heat to 50°C for 30 mins.

  • Workup:

    • Cool the acidic solution.[1][3]

    • Basify to pH > 12 using NaOH pellets or 50% NaOH solution. (Amino alcohols are water-soluble; high pH forces them into the organic phase).

    • Extract with DCM or EtOAc (3x).

Part 3: Troubleshooting & FAQs

Data Table: Quenching Method Comparison
FeatureFieser MethodRochelle's SaltGlauber's SaltAcid Hydrolysis
Reagent H₂O / 15% NaOHNa-K Tartrate (Sat.)Na₂SO₄[4]·10H₂OMeOH / HCl
Target Reductant LiAlH₄ / Red-AlLiAlH₄ (Stubborn)LiAlH₄ (Small scale)Borane (BH₃)
Time Required 30–60 mins2–12 hours30 mins2–4 hours
Pros Fast filtration; dry solid.Breaks emulsions; high recovery.[6][7][8]Non-violent; no H₂ spike.Essential for B-N bonds.
Cons Can trap product in solid.Slow phase separation.Inefficient for >5g scale.Requires reflux step.
Common Issues

Q: I used the Fieser workup, but I have a sticky gray goo instead of a white powder. Why? A: You likely deviated from the 1:1:3 ratio or didn't stir long enough.

  • Fix: Add more solvent (THF/Ether) and vigorous stirring.[7] If that fails, add Celite and filter through a sintered glass funnel. For future amino alcohol preps, switch to Rochelle's Salt , as the amine moiety interferes with the formation of the crystalline aluminate species.

Q: My yield is low after Borane reduction. The NMR shows no product. A: Did you reflux with acid/MeOH?

  • If you only quenched with water/MeOH and evaporated, your product is likely still bound to boron in the aqueous waste or the flask residue.

  • Fix: Take your aqueous layer or residue, treat it with 6M HCl, heat it, then basify and re-extract.

Q: There is a fire hazard during quenching. How do I mitigate this? A:

  • Inert Gas: Keep the flask under Nitrogen/Argon flow during the quench.

  • Dilution: Dilute the reaction mixture significantly (2x volume) with Et₂O before adding quenching agents.

  • Cold: Quench at -10°C to 0°C.

  • Glauber's Salt: Use Sodium Sulfate Decahydrate (solid) instead of water. It releases water slowly as it dissolves, preventing "runaway" hydrogen evolution.

References

  • Fieser Workup Stoichiometry

    • Title: Fieser Workup (LAH and DiBAL)[1][8]

    • Source: University of Rochester, Frontier Group
    • URL:[Link]

  • Rochelle's Salt Mechanism

    • Title: Potassium Sodium Tartrate (Rochelle's Salt)[6][7][8]

    • Source: The Merck Index (via Cameo Chemicals) / General Chemical Knowledge
    • URL:[Link]

  • Borane-Amine Complex Hydrolysis

    • Title: Reduction of Amino Acids to Amino Alcohols[10][11][12][13][14]

    • Source: Organic Syntheses, Coll. Vol. 9, p.60 (1998); Vol. 70, p.265 (1992).
    • URL:[Link]

  • Safety Guidelines for LAH

    • Title: Lithium Aluminum Hydride Safety Guide[1]

    • Source: University of California, San Diego (UCSD)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Amino Alcohol HCl Salts

Current Status: Operational Operator: Senior Application Scientist (Ph.D., Solid State Chemistry) Ticket ID: AA-HCL-HYGRO-001 Introduction Welcome to the Technical Support Center. You are likely here because your free-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Operator: Senior Application Scientist (Ph.D., Solid State Chemistry) Ticket ID: AA-HCL-HYGRO-001

Introduction

Welcome to the Technical Support Center. You are likely here because your free-flowing white powder has turned into a sticky brick, a deliquescent puddle, or is causing your analytical balance to drift incessantly.

Amino alcohol hydrochloride salts (e.g., Tromethamine HCl, Ethanolamine HCl, Glucosamine HCl) present a unique "double threat" to stability:

  • The Amine/Alcohol Functionality: Both groups are excellent hydrogen bond donors/acceptors, aggressively recruiting atmospheric water.

  • The Hydrochloride Counterion: The lattice energy of these salts is often easily disrupted by hydration, leading to a rapid phase transition from solid to solution (deliquescence).

This guide replaces "best practices" with thermodynamically grounded protocols . Follow them to ensure mass balance accuracy and chemical integrity.

Module 1: Storage & Environmental Control

The Core Concept: Critical Relative Humidity (CRH)

Every salt has a specific CRH.[1] If the ambient Relative Humidity (RH) > CRH, the salt will absorb water until it dissolves.[1][2] For many amino alcohol salts, this CRH is remarkably low (often <40% RH).

Troubleshooting Guide: "My salt has turned into a solid block."

Q: Why did this happen inside a closed container? A: Standard polyethylene (PE) bottles are permeable to moisture over time. If the headspace air was not dry during packing, or if the container is permeable, the salt scavenged the available moisture, forming liquid bridges between particles that subsequently recrystallized into a hard cake (caking).

Q: How do I store this correctly? A: You must create an environment where Local RH < CRH.

Protocol: The "Double-Barrier" Storage System
  • Primary Container: Amber glass or HDPE (High-Density Polyethylene) with a Teflon-lined screw cap. Avoid simple snap-cap vials.

  • Secondary Barrier: Heat-sealed aluminized Mylar bag containing a sachet of activated silica gel or molecular sieves.

  • Headspace Purge: If opening the bottle, purge the headspace with dry Nitrogen or Argon before re-closing.

Visualization: Storage Decision Logic

StorageLogic Start New Amino Alcohol HCl Salt CheckCRH Determine Critical Relative Humidity (CRH) (Check SDS or Literature) Start->CheckCRH AmbientCheck Is Lab Ambient RH > Salt CRH? CheckCRH->AmbientCheck Safe Standard Storage (Tightly capped, Desiccator cabinet) AmbientCheck->Safe No (Lab is Drier) Risk High Risk of Deliquescence AmbientCheck->Risk Yes (Lab is Humid) Glovebox Glovebox Handling Required (Inert Atmosphere) Risk->Glovebox CRH < 30% Desiccator Vacuum Desiccator Storage (P2O5 or Silica) Risk->Desiccator CRH 30-60%

Figure 1: Decision tree for selecting storage conditions based on the material's hygroscopicity profile.

Module 2: Weighing & Handling

The Core Concept: Sorption Kinetics

Hygroscopic salts do not wait. Moisture uptake begins milliseconds after exposure. A drifting balance reading is not an instrument error; it is a real-time measurement of water adsorption.

Troubleshooting Guide: "I cannot get a stable weight."

Q: Should I wait for the balance to stabilize? A: NO. Waiting allows more moisture uptake. The reading will increase indefinitely until equilibrium is reached (which might mean the salt dissolves).

Q: How do I weigh this accurately for quantitative analysis (HPLC/NMR)? A: Use the "Difference Weighing" technique to eliminate atmospheric exposure time.

Protocol: Difference Weighing (The Closed Loop)
StepActionRationale
1 Equilibrate the closed stock bottle and a clean volumetric flask to room temperature.Prevents condensation due to temperature gradients.
2 Place the entire capped stock bottle on the balance. Tare (Zero) the balance.Establishes the baseline mass of the source.
3 Remove bottle, open quickly, transfer estimated amount to the volumetric flask, and re-cap immediately .Minimizes exposure of the bulk stock to air.
4 Place the capped stock bottle back on the balance .The reading will be negative (e.g., -50.0 mg).
5 Record the absolute value of this negative reading.This is your exact sample mass. You weighed the loss from the protected environment, not the gain on the exposed pan.

Module 3: Drying & Processing

The Core Concept: Thermal Instability & Disproportionation

Amino alcohol HCl salts are salts of weak bases. Applying high heat and vacuum can reverse the salt formation:



If you dry it too aggressively, you drive off HCl, leaving you with the free base (which often has different solubility and stability properties) and a corroded oven.
Troubleshooting Guide: "My sample melted in the oven."

Q: Can I use a standard lab oven at 100°C? A: Risky. Many amino alcohol salts have melting points between 80°C–150°C. Absorbed water acts as a plasticizer, significantly lowering the melting point (


). A "wet" salt might melt at 60°C, turning into a degraded oil.

Q: How do I rescue a wet sample? A: Use Vacuum Desiccation over Phosphorus Pentoxide (


)  at ambient temperature.
Protocol: Safe Drying Workflow
  • Assessment: Check the theoretical Melting Point (

    
    ).
    
  • Setup: Use a vacuum desiccator or pistol dryer.

  • Desiccant:

    
     is preferred for its high avidity; KOH pellets can be added to neutralize potential acid vapors.
    
  • Temperature: Start at Ambient (25°C) . Only apply heat (

    
    ) if weight loss is insufficient after 24 hours.
    
Visualization: Drying Pathway

DryingWorkflow WetSample Wet Amino Alcohol HCl Salt CheckTm Check Melting Point (Tm) WetSample->CheckTm Decision Is Tm > 100°C? CheckTm->Decision VacOven Vacuum Oven (40-50°C) Decision->VacOven Yes (High Tm) Desiccator Vacuum Desiccator (Ambient Temp, P2O5) Decision->Desiccator No (Low Tm or Unknown) Lyophilizer Lyophilization (Freeze Drying) Decision->Lyophilizer If dissolved in water Warning Monitor for HCl Loss (Check pH of reconstituted sample) VacOven->Warning Desiccator->Warning

Figure 2: Workflow for drying hygroscopic salts while minimizing thermal degradation and HCl loss.

Module 4: Analytical Implications

The Core Concept: Water as an Impurity

In analytical chemistry, water is an impurity that dilutes your sample. If you weigh 10 mg of a salt that is 10% water by weight, you are only loading 9 mg of API.

FAQ: Analytical Impact

Q: My HPLC assay is consistently 90-95%. Is the product impure? A: Likely not. It is likely a water correction error.

  • Action: Perform a TGA (Thermogravimetric Analysis) or Karl Fischer (KF) Titration immediately before weighing the sample for HPLC.

  • Correction: Calculate the assay on an anhydrous basis:

    
    
    

Q: The DSC trace shows a massive endotherm at 80°C. Is this a polymorph? A: Probably not. It is likely the "pseudo-melting" of the salt dissolving in its own sorbed water, or the boiling off of unbound water. Run a TGA; if the weight loss correlates with the DSC event, it is solvent/water loss, not a polymorphic transition.

References

  • USP <1241> Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia. Defines hygroscopicity classifications and the mechanism of sorption/desorption hysteresis.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on salt selection, counterion properties, and the hygroscopicity of hydrochloride salts).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence of pharmaceutical systems. Journal of Pharmaceutical Sciences.[6] (Detailed review of CRH and the thermodynamics of deliquescence).

  • Hiami, A., et al. Thermal Stability of Amine Hydrochlorides. (Discusses the risk of HCl loss and dissociation upon heating weak base salts).

Sources

Troubleshooting

Advanced Technical Support Center: Optimizing Cyclodehydration of Hindered Amino Alcohols to Oxazolines

Welcome to the Technical Support Center for oxazoline synthesis. Oxazolines are privileged scaffolds in drug development and serve as critical chiral ligands (e.g., BOX, PyBOX) in asymmetric catalysis. However, the cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazoline synthesis. Oxazolines are privileged scaffolds in drug development and serve as critical chiral ligands (e.g., BOX, PyBOX) in asymmetric catalysis. However, the cyclodehydration of sterically hindered amino alcohols (such as tert-leucinol or valinol derivatives) is notoriously difficult, often plagued by poor yields, epimerization, and elimination byproducts.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we troubleshoot the root causes of synthetic failures and provide field-proven, self-validating protocols to ensure stereochemical fidelity and high conversion.

Diagnostic Workflow: Mechanistic Pathways & Pitfalls

Before adjusting your reaction conditions, it is critical to understand the competing pathways in your flask. The diagram below illustrates why classical methods fail for hindered substrates and how modern activation strategies bypass these bottlenecks.

Workflow A Hindered β-Hydroxy Amide B Activation Strategy A->B C Classical (TsCl/MsCl) Slow Activation B->C D Fluorinating (DAST/XtalFluor-E) Rapid Activation B->D E Acid Catalysis (TfOH) Atom Economical B->E F E2 Elimination (Alkene Byproduct) C->F Steric Clash + Base Present G Intramolecular SN2 Cyclization C->G Minor Pathway D->G Fast, -78°C E->G Controlled Temp I Epimerization (Prolonged Heating) E->I If H2O not removed H Target Oxazoline (High ee, High Yield) G->H Successful Closure

Figure 1: Mechanistic diagnostic workflow for cyclodehydration of hindered β-hydroxy amides.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do classical activation methods (like TsCl/Et₃N or SOCl₂) fail or give abysmal yields for my tert-leucinol-derived β-hydroxy amides? A1: Causality & Insight: Classical methods rely on converting the hydroxyl group into a bulky leaving group (e.g., a tosylate) prior to cyclization. In highly hindered systems, the steric clash between the bulky alkyl group (e.g., tert-butyl) and the incoming sulfonyl chloride drastically reduces the rate of hydroxyl activation. Because activation is slow, the subsequent intramolecular Sₙ2 cyclization is outcompeted by intermolecular base-promoted E2 elimination, yielding alkene byproducts instead of the oxazoline. For hindered substrates, transitioning to1 is required, as they form smaller, highly electrophilic intermediates that rapidly cyclize even under extreme steric strain[1].

Q2: How can I prevent epimerization (loss of enantiomeric excess) during the cyclodehydration of chiral amino alcohols? A2: Causality & Insight: Epimerization at the chiral center typically occurs via an Sₙ1-like pathway. If the activated hydroxyl group leaves before the amide oxygen can attack, a transient carbocation forms, leading to racemization. Additionally, prolonged heating in the presence of strong Brønsted acids can cause reversible ring-opening of the oxazoline. To preserve stereochemical fidelity, you must use reagents that enforce a concerted Sₙ2-like displacement at low temperatures. 2 at the hydroxyl-bearing carbon at -78 °C, effectively outcompeting racemization pathways[2],[1].

Q3: I want to avoid stoichiometric fluorinating agents for scale-up. What are the catalytic alternatives? A3: Causality & Insight: For atom-economical scale-up,3 is highly effective. TfOH activates the amide carbonyl and the hydroxyl group, facilitating cyclization with water as the sole byproduct. Interestingly, this method still affords the oxazoline with inversion of α-hydroxyl stereochemistry, indicating the alcohol is activated as a leaving group. To prevent the reverse hydrolysis reaction, the system must be driven forward by removing water[3]. Alternatively, 4 as water carriers has proven effective for parallel synthesis[4].

Quantitative Data: Reagent Comparison for Hindered Substrates

Use the following table to select the appropriate cyclodehydration reagent based on your substrate's steric profile and your laboratory's safety constraints.

Reagent SystemTypical TempStereochemical Outcome (at OH carbon)Typical Yield (Hindered)Primary Byproduct / Limitation
DAST -78 °C to RTInversion75–95%Acyl fluoride (if excess reagent is used)
XtalFluor-E -78 °C to RTInversion80–95%Requires exogenous base (e.g., DBU)
TfOH (Catalytic) 80 °C to 110 °CInversion60–85%Hydrolysis (if water is not actively removed)
Burgess Reagent RefluxRetention / Inversion30–50%Alkene (Competing syn-elimination)
TsCl / Et₃N RT to RefluxInversion< 30%Alkene, Unreacted starting material

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure you can verify the success of the reaction before committing to tedious purification steps.

Protocol A: Fluorinative Cyclodehydration using XtalFluor-E (High Fidelity)

Why this works: XtalFluor-E is a crystalline, safer alternative to DAST that provides the same rapid, stereospecific activation without generating highly corrosive free HF during handling. It is the premier choice for exquisitely hindered substrates.

  • Setup: To an oven-dried Schlenk flask under argon, add the hindered β-hydroxy amide (1.0 equiv) and anhydrous CH₂Cl₂ (to reach 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add DBU (1.5 equiv) dropwise. Stir for 5 minutes, then add XtalFluor-E (1.2 equiv) as a solution in anhydrous CH₂Cl₂ dropwise over 10 minutes.

  • Cyclization: Stir the mixture at -78 °C for 30 minutes. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of the broad -OH and -NH signals (typically 3.0–5.0 ppm and 6.0–8.0 ppm, respectively) and the emergence of diastereotopic oxazoline ring protons (a characteristic ABX or AB system between 3.8–4.5 ppm) confirm successful cyclization. If the -NH proton is still visible, activation failed; if alkene protons (5.0–6.5 ppm) appear, elimination outcompeted cyclization.

Protocol B: Catalytic Dehydrative Cyclization using Triflic Acid (TfOH)

Why this works: This is an atom-economical approach that avoids stoichiometric waste, making it ideal for scale-up operations where water removal can be strictly engineered.

  • Setup: In a heavy-walled pressure tube or a round-bottom flask equipped with a Dean-Stark trap, dissolve the β-hydroxy amide (1.0 equiv) in anhydrous toluene (0.2 M).

  • Catalysis: Add Trifluoromethanesulfonic acid (TfOH, 5–10 mol%).

  • Heating: If using a standard flask, add freshly activated 4Å molecular sieves to sequester generated water. Heat the mixture to 80–110 °C for 12–24 hours under an inert atmosphere.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of basic alumina to remove the acid catalyst and molecular sieves. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: The reaction is physically self-indicating if molecular sieves are used; failure of the sieves to clump indicates incomplete dehydration. Furthermore, GC-MS analysis of the crude mixture should show a clean molecular ion peak corresponding to [M - 18]⁺ (loss of water), validating the cyclodehydration prior to column chromatography.

References

  • Parallel Synthesis of Oxazolines and Thiazolines by Tandem Condensation−Cyclodehydration of Carboxylic Acids with Amino Alcohols and Aminothiols. ACS Publications.4

  • XtalFluor-E: An Efficient Reagent for Synthesis of Oxazolines from Carboxylic Acids and O-Silylated Amino Alcohols. Thieme Connect.2

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. NIH.3

  • (DIETHYLAMINO)SULFUR TRIFLUORIDE (DAST) AS A USEFUL REAGENT FOR THE PREPARATION OF 2-OXAZOLINES FROM 1,2- AMIDO ALCOHOLS. Clockss/Heterocycles.1

Sources

Optimization

Technical Support Center: Alpha-Methylphenylalaninol Extraction

Topic: Resolving Emulsions in Amino Alcohol Workups Introduction: The Chemistry of the "Rag Layer" User Query: "I am extracting alpha-methylphenylalaninol after a LiAlH4 reduction, and I have a persistent emulsion (rag l...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Emulsions in Amino Alcohol Workups

Introduction: The Chemistry of the "Rag Layer"

User Query: "I am extracting alpha-methylphenylalaninol after a LiAlH4 reduction, and I have a persistent emulsion (rag layer) that won't separate. What is happening?"

The Diagnosis: You are likely experiencing a "perfect storm" of two chemical phenomena:

  • Amphiphilic Surfactancy: Alpha-methylphenylalaninol contains a hydrophobic motif (phenyl ring + methyl group) and hydrophilic functional groups (primary amine + hydroxyl). This structure mimics a surfactant, stabilizing the interface between organic and aqueous phases.

  • Aluminum Polymerization: If your product was generated via reduction (e.g., LiAlH4), the byproduct is not simple

    
     ions.[1] It is a gelatinous network of hydrated aluminum oxides and hydroxides (
    
    
    
    ). These gels trap organic droplets, creating a physical barrier to phase separation.

Module 1: The Emergency Room (Immediate Intervention)

Status: You have an active emulsion in a separatory funnel.[2]

Protocol A: The "Salting Out" Triage

Use this if the emulsion is loose but slow to separate.

  • Add Brine: Add a volume of saturated NaCl (brine) equal to 20% of your aqueous layer.

    • Mechanism:[1][2][3][4][5] Increases the ionic strength of the aqueous phase, decreasing the solubility of organics (salting out) and increasing the density difference between phases.

  • Agitation: Do not shake. Swirl gently.

  • Wait: Allow 15–30 minutes.

Protocol B: The pH Reset

Use this if the layers are indistinguishable.

  • Check pH: The amine (

    
    ) must be deprotonated to enter the organic phase.
    
  • Adjustment: Ensure the aqueous phase is pH > 11 .

    • Action: Add 1M NaOH dropwise.

    • Caution: While high pH solubilizes aluminum as aluminate (

      
      ), it can also increase the viscosity of the aqueous layer. Do not exceed pH 12. 
      
Protocol C: Mechanical Disruption

Use this for "mayonnaise-like" emulsions.

  • Filtration: Pass the entire emulsion through a pad of Celite 545 (diatomaceous earth) in a sintered glass funnel.

    • Mechanism:[1][2][3][4][5] The Celite physically traps the gelatinous aluminum solids, allowing the liquid filtrate to separate cleanly.

  • Centrifugation: If volume permits (<50 mL), centrifuge at 3000 RPM for 5 minutes.

Module 2: Prevention & Optimized Workups

User Query: "How do I prevent this from happening in my next batch?"

The standard "water quench" is insufficient for amino alcohols. You must use a sequestering agent or a specific stoichiometry to manage aluminum byproducts.

Method 1: The Rochelle Salt Workup (Gold Standard)

Best for: High-value extractions where yield is critical.

The Logic: Potassium Sodium Tartrate (Rochelle Salt) acts as a polydentate ligand.[1] It chelates aluminum ions, displacing them from the reaction complex and preventing the formation of gelatinous hydroxides.[1]

Protocol:

  • Quench: Dilute reaction mixture with ether/THF and cool to 0°C.

  • Add: Slowly add Saturated Aqueous Rochelle Salt solution (20 mL per gram of hydride reagent used).

  • Stir: Vigorously stir at room temperature for 1 to 3 hours .

    • Visual Cue: The grey/cloudy mixture will separate into two distinct, clear layers.[2][6]

  • Extract: Separate layers. The aluminum remains in the aqueous phase as a soluble tartrate complex.

Method 2: The Fieser Workup

Best for: Large scale reactions where filtration is preferred over extraction.

The Logic: This method uses a specific stoichiometric ratio of water and base to produce a granular, sand-like precipitate of aluminates that can be filtered off, rather than a gel.[7]

The "1-1-3" Rule: For every 1 gram of LiAlH4 used:

  • Add 1 mL Water (slowly, at 0°C).

  • Add 1 mL 15% NaOH solution.

  • Add 3 mL Water.

  • Critical Step: Warm to RT and stir for 15 minutes. Add anhydrous

    
     to the slurry.[8][9]
    
  • Filter: The white solid is granular and easy to filter. Rinse solids with THF/DCM.[10]

Module 3: Decision Logic & Visualization

Workflow 1: Troubleshooting an Active Emulsion

EmulsionTroubleshooting Start Active Emulsion Detected CheckSolids Are gelatinous solids visible? Start->CheckSolids CheckPH Check Aqueous pH CheckSolids->CheckPH No (Clear but mixed) FilterCelite Filter through Celite 545 (Physical Removal) CheckSolids->FilterCelite Yes (Al salts) AdjustBase Add 1M NaOH (Target pH 11-12) CheckPH->AdjustBase pH < 10 AddBrine Add Sat. NaCl (Brine) (Increase Density Delta) CheckPH->AddBrine pH > 10 Reassess Allow to settle 20 mins FilterCelite->Reassess AdjustBase->Reassess AddBrine->Reassess Centrifuge Centrifuge / High G-Force Reassess->Centrifuge Still Emulsified

Figure 1: Decision matrix for resolving active emulsions during amino alcohol workup.

Workflow 2: Selecting the Correct Workup Protocol

WorkupSelection Input Reaction Complete (LiAlH4 Reduction) ScaleCheck Reaction Scale? Input->ScaleCheck SmallScale Small Scale (<5g) High Value Product ScaleCheck->SmallScale LargeScale Large Scale (>10g) Robust Product ScaleCheck->LargeScale Rochelle Rochelle Salt Method (Chelation) SmallScale->Rochelle Prevents Entrapment Fieser Fieser Method (Granular Precipitate) LargeScale->Fieser Easier Filtration Outcome1 Clean Phase Sep (Time Intensive) Rochelle->Outcome1 Outcome2 Fast Filtration (Risk of occlusion) Fieser->Outcome2

Figure 2: Prophylactic strategy selection based on reaction scale.

Module 4: Data & Solvent Selection

User Query: "Does my choice of extraction solvent matter?"

Answer: Yes. The density difference (


) between your organic phase and the aqueous phase (approx 

g/mL with salts) is critical.
SolventDensity (g/mL)

vs. Brine
Emulsion RiskRecommendation
DCM (Dichloromethane) 1.33High (Sink)High Avoid if possible. High surface tension often stabilizes emulsions with amines.
Ethyl Acetate 0.90Moderate (Float)ModerateGood. Standard choice, but can dissolve some water.
MTBE (Methyl t-butyl ether) 0.74Very High (Float)Low Best. Excellent density difference drives rapid separation.
Diethyl Ether 0.71High (Float)LowGood , but flammability/peroxide risks apply.

Technical Note: If you must use DCM and face an emulsion, the layers may invert if the aqueous phase becomes very heavy with salts. Always verify which layer contains your product using a "drop test" (add a drop of water; if it travels through the top layer, the top is organic).

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The authoritative source for the 1:1:3 workup method).
  • Vig, S. "Workup of Aluminum Hydride Reductions." Not Voodoo X, University of Rochester. .

  • Lalancette, J. M.; Freche, A.; Brindle, J. R.; Laliberte, M. "Reductions of Functional Groups with Sulfurated Borohydrides." Synthesis1972, 10, 526-532.
  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 6th ed.; Butterworth-Heinemann, 2009.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Alpha-Tertiary Amines

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Topic: Sterically Hindered -Tertiary Amines (e.g., tert-butylamine derivatives, -disubstituted amino acids). Core Directive...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Topic: Sterically Hindered


-Tertiary Amines (e.g., tert-butylamine derivatives, 

-disubstituted amino acids).

Core Directive & Scope Definition

User Warning: This guide addresses


-tertiary amines  (primary or secondary amines attached to a fully substituted quaternary carbon center, such as tert-leucine or gem-dimethyl groups).
  • Note: This does not cover quaternary ammonium salts (

    
    ), which are chemically inert to nucleophilic coupling.
    
The Root Cause: The "Buried Lone Pair" Phenomenon

The failure of these amines in standard couplings (EDC/NHS, standard S


2) is rarely electronic; it is almost exclusively steric.
  • Basicity

    
     Nucleophilicity: 
    
    
    
    -tertiary amines are often more basic than their unhindered counterparts (due to inductive donation from alkyl groups) but less nucleophilic.[1][2]
  • The Mechanism of Failure: The nitrogen lone pair is sterically "buried." While a small proton (

    
    ) can access the lone pair (making it basic), a large electrophile (activated ester or Pd-center) cannot approach close enough to form a bond before repulsive forces (Van der Waals radii overlap) destabilize the transition state.
    

Module 1: Amide Coupling Failures

Ticket #: AC-404 Issue: No conversion with EDC/HOBt, HATU, or PyBOP.

The Troubleshooting Logic

Standard reagents rely on the formation of an active ester. With


-tertiary amines, the rate of amine attack on the active ester is slower than the rate of active ester hydrolysis or rearrangement. You must move to high-energy intermediates (Acid Chlorides) or specific steric-tolerant reagents (T3P).
Decision Matrix (Workflow)

AmideCoupling Start Start: Amine + Carboxylic Acid Standard Attempt HATU / DIPEA / DMF Start->Standard Check1 Conversion > 50%? Standard->Check1 Success Proceed to Workup Check1->Success Yes T3P Switch to T3P (50% in EtOAc) + Pyridine Check1->T3P No (Steric Failure) Check2 Conversion > 50%? T3P->Check2 Check2->Success Yes Ghosez Ghosez Reagent Protocol (Acid Chloride) Check2->Ghosez No (Extreme Hindrance)

Caption: Escalation pathway for coupling sterically hindered amines. T3P is the first line of defense; Ghosez's reagent is the "nuclear option."

Protocol A: Propanephosphonic Acid Anhydride (T3P)

T3P is superior to HATU for sterics because it does not generate a bulky active ester intermediate that further crowds the reaction center.

  • Dissolve: Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add Pyridine (3.0 equiv). Crucial: Pyridine acts as both base and acylation catalyst.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If no reaction after 4h, heat to 60°C. T3P is thermally stable.

Protocol B: The Ghosez Reagent (Acid Chloride)

When all else fails, you must generate the acid chloride. Thionyl chloride (


) is often too harsh (generates HCl gas, degrades protecting groups). Ghosez's Reagent  (

-chloroenamine) generates acid chlorides under neutral conditions.
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir at RT for 1–2 hours.[3]

    • Checkpoint: Monitor by TLC (methanol quench of aliquot

      
       methyl ester).
      
  • Coupling: Once activation is complete, add the

    
    -tertiary amine  (1.2 equiv) and DIPEA (2.0 equiv) dissolved in DCM.
    
  • Note: This method works because the chloride leaving group is small, minimizing the steric penalty during the nucleophilic attack.

Module 2: Metal-Catalyzed C-N Coupling (Buchwald-Hartwig)

Ticket #: PD-500 Issue: Catalyst death, dehalogenation of aryl halide, no product.

The Mechanism of Failure

In the catalytic cycle, the Amine Binding step is the bottleneck. Bulky amines cannot displace the ligand or solvent from the Pd(II) center to undergo reductive elimination.

  • Common Error: Using standard ligands (PPh3, dppf) or even moderately bulky ligands (BINAP) which are insufficient for

    
    -tertiary amines.
    
Recommended System: BrettPhos / RuPhos

You require dialkylbiaryl phosphine ligands designed to create a "pocket" that forces the amine onto the metal.

ComponentRecommendationRationale
Ligand BrettPhos (Primary amines) RuPhos (Secondary amines)Specific architecture to prevent

-hydride elimination and facilitate reductive elimination of bulky groups.
Pre-catalyst BrettPhos Pd G4 or Pd(OAc)

G4 precatalysts ensure rapid initiation even at lower temperatures.
Base NaO

Bu
or LHMDS
Strong, bulky bases are required to deprotonate the amine/Pd complex. Weak bases (

) rarely work here.
Solvent t-Amyl Alcohol or Dioxane High boiling point, polar but non-coordinating.
Protocol: BrettPhos Coupling
  • Charge: Aryl Halide (1.0 equiv), Amine (1.2 equiv), NaO

    
    Bu (1.4 equiv), BrettPhos (2 mol%), Pd(OAc)
    
    
    
    (1 mol%) (or equivalent G3/G4 precatalyst).
  • Purge: Evacuate and backfill with Argon

    
     3. Oxygen kills this catalyst rapidly.
    
  • Solvent: Add anhydrous Dioxane or Toluene (degassed).

  • Heat: 100°C for 12–24h.

    • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand after 12h.

Module 3: Reductive Amination

Ticket #: RA-303 Issue: Ketone + Bulky Amine


 No Reaction (Imine formation fails).
The Titanium Solution

Standard reductive amination (Amine + Ketone + NaBH(OAc)


) fails because the equilibrium formation of the imine  (

) is unfavorable due to steric strain (A-1,3 strain). You must force imine formation using a Lewis Acid dehydrating agent.
Protocol: Ti(OiPr) Method
  • Imine Formation: Combine Ketone (1.0 equiv) and

    
    -Tertiary Amine (1.2 equiv) in neat Titanium(IV) isopropoxide  (Ti(OiPr)
    
    
    
    , 2.0 equiv).
    • Note: No solvent is preferred, or minimal THF. The Ti(OiPr)

      
       acts as both Lewis Acid and water scavenger.
      
  • Stir: Stir at RT (or 40-60°C for extreme cases) for 12–18 hours.

    • Checkpoint: The solution often becomes viscous.

  • Reduction: Dilute with Ethanol (dry). Add NaBH

    
      (2.0 equiv) cautiously (exothermic). Stir for 2–4 hours.
    
  • Quench: Add 1N NaOH or aqueous NH

    
    OH. A white precipitate (
    
    
    
    ) will form. Filter through Celite.

References & Grounding

  • Ghosez Reagent (Amide Coupling):

    • Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, Coll. Vol. 6, p. 282. Link

    • Context: Definitive source for generating acid chlorides under neutral conditions.

  • T3P (Propanephosphonic Acid Anhydride):

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[4] Organic Process Research & Development, 2016, 20, 2, 140–177. Link

    • Context: Comparative data showing T3P superiority in preventing epimerization and handling sterics.[4]

  • Buchwald-Hartwig (Ligand Selection):

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

    • Context: The "Bible" for selecting BrettPhos vs. RuPhos for hindered amines.

  • Reductive Amination (Titanium Method):

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5][6] The Journal of Organic Chemistry, 1990, 55, 2552–2554.[5] Link

    • Context: The foundational protocol for forcing hindered imine formation.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Specific Optical Rotation Analysis of (S)-α-Methylphenylalaninol Hydrochloride

Executive Summary (S)-α-Methylphenylalaninol hydrochloride is a highly specialized chiral amino alcohol utilized extensively as a rigid chiral auxiliary and building block in asymmetric synthesis. For researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-α-Methylphenylalaninol hydrochloride is a highly specialized chiral amino alcohol utilized extensively as a rigid chiral auxiliary and building block in asymmetric synthesis. For researchers and drug development professionals, verifying the enantiomeric purity of this compound is a critical quality control step. While chiral High-Performance Liquid Chromatography (HPLC) provides enantiomeric excess (


), specific optical rotation (

) serves as an orthogonal, non-destructive Critical Quality Attribute (CQA) that confirms absolute configuration and macroscopic purity.

This guide objectively compares the specific optical rotation of (S)-α-methylphenylalaninol hydrochloride against its structural alternatives, detailing the mechanistic causality behind these values and providing a self-validating experimental protocol for precise polarimetric determination.

Mechanistic Causality: The Impact of the α-Methyl Group

To understand the optical behavior of (S)-α-methylphenylalaninol hydrochloride, we must analyze how its molecular architecture dictates its interaction with plane-polarized light. Chiral amino alcohols are foundational to modern asymmetric transformations, including enantioselective Petasis borono-Mannich reactions and the synthesis of oxazoline ligands .

The introduction of a methyl group at the α-carbon fundamentally alters the molecule's physical and optical properties compared to standard (S)-phenylalaninol:

  • Conformational Locking (Quaternary Stereocenter): In standard (S)-phenylalaninol, the Cα-Cβ bond experiences relatively free rotation. By replacing the α-hydrogen with a methyl group, a sterically demanding quaternary stereocenter is formed. This induces severe gauche interactions, locking the molecule into a highly rigid conformer. This restricted spatial orientation of the phenyl chromophore directly alters the molecule's polarizability tensor, shifting the magnitude of the specific rotation.

  • Protonation State and Solvation: The hydrochloride salt is preferred over the free base because it prevents oxidative degradation and eliminates the hygroscopic variability of the free amine. Protonation of the amine disrupts intramolecular hydrogen bonding between the

    
     and 
    
    
    
    groups. To minimize electrostatic repulsion, the molecule adopts an extended conformation in polar solvents (like methanol or water). This stable solvation shell is critical for generating reproducible optical rotation values.
  • Gravimetric Reliability: The HCl salt forms a highly crystalline, non-hygroscopic solid. This ensures that the concentration variable (

    
    ) in the specific rotation equation is absolute and unaffected by ambient moisture—a common failure point in polarimetry.
    

Comparative Specific Rotation Data

The table below summarizes the typical specific optical rotation parameters for (S)-α-methylphenylalaninol hydrochloride and its primary alternatives. The data illustrates how structural modifications (des-methyl analogs) and enantiomeric inversion impact the observed rotation.

CompoundStructural FeatureTypical

Solvent / Conc.Primary Application
(S)-α-Methylphenylalaninol HCl Quaternary stereocenter, HCl salt-15.0° to -19.0°

, MeOH
Rigid chiral auxiliary, Petasis reactions
(R)-α-Methylphenylalaninol HCl Enantiomer+15.0° to +19.0°

, MeOH
Rigid chiral auxiliary
(S)-Phenylalaninol HCl Tertiary stereocenter (des-methyl)-22.0° to -25.0°

, MeOH
Standard oxazoline ligand precursor
(S)-α-Methylphenylalanine Amino acid precursor (free base)-18.0°

, 1N HCl
Starting material for reduction

Note: Specific rotation values are highly dependent on exact concentration, solvent purity, and temperature. The values above serve as representative comparative ranges for method development.

Experimental Methodology: Self-Validating Polarimetry Protocol

To ensure absolute trustworthiness in quality control, polarimetric measurements must be treated as self-validating systems. The following protocol is strictly aligned with USP <781> guidelines for optical rotation and ensures that environmental or instrumental drift does not compromise the data .

Phase 1: Gravimetric Preparation
  • Desiccation: Dry the (S)-α-methylphenylalaninol hydrochloride sample in a vacuum desiccator over silica gel for 24 hours to remove trace surface moisture.

  • Precision Weighing: Using a calibrated analytical balance (0.01 mg readability), weigh exactly

    
     of the dried salt.
    
  • Volumetric Dissolution: Transfer the solid quantitatively to a Class A

    
     volumetric flask. Dissolve and make up to the mark with HPLC-grade Methanol at 
    
    
    
    to achieve exactly
    
    
    .
    • Causality Note: Volumetric expansion of methanol due to temperature fluctuations will alter the true concentration. Maintaining

      
       during dissolution is mandatory.
      
Phase 2: System Calibration & Blanking
  • Instrument Verification: Power on the high-precision polarimeter (equipped with a Sodium D-line lamp at

    
    ) and allow 30 minutes for thermal stabilization. Verify calibration using a certified quartz control plate or a standard sucrose solution (+66.5°).
    
  • Blank Measurement: Fill a clean, dry

    
     (
    
    
    
    ) polarimeter cell with HPLC-grade Methanol. Ensure no micro-bubbles are trapped in the light path. Equilibrate the cell to exactly
    
    
    using a Peltier temperature controller. Zero the instrument.
Phase 3: Measurement and Self-Validation
  • Sample Acquisition: Rinse the cell three times with small aliquots of the sample solution. Fill the cell with the sample, equilibrate to

    
    , and record the observed angular rotation (
    
    
    
    ). Take the average of 5 consecutive readings.
  • Self-Validation Checkpoint (Critical): Immediately empty the cell, rinse with methanol, refill with pure methanol, and re-measure the blank.

    • Validation Logic: If the new blank reading deviates by more than

      
       from the original zero, the system has experienced thermal drift or cell contamination. The sample data is invalidated, and the process must restart from Step 5.
      
  • Calculation: Calculate the specific rotation using the Biot equation:

    
    
    (Where 
    
    
    
    is the observed rotation in degrees,
    
    
    is the path length in decimeters (1 dm), and
    
    
    is the concentration in g/100 mL).

Chiral Validation Workflow Visualization

The following diagram maps the logical execution of the self-validating polarimetry protocol, highlighting the critical feedback loop required to maintain USP <781> compliance.

G A Prepare Chiral Amino Alcohols (S)-α-Me-Phe-ol vs (S)-Phe-ol B System Calibration USP <781> Standard A->B C Blank Measurement Solvent at 20.0 °C B->C D Acquire Observed Rotation (α) Na D-line (589 nm) C->D E Self-Validation Check Re-read Blank (Δ < 0.002°) D->E F Calculate [α]D Compare to Reference E->F Pass G Invalidate & Recalibrate Drift Detected E->G Fail G->B

Fig 1: Self-validating polarimetry workflow for chiral amino alcohol quality control.

References

  • ChemRxiv. "Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions". ChemRxiv Preprints.[Link]

  • Fisher Scientific. "(S)-alpha-Methylphenylalanine hydrate, 98%, 98% ee - Product Specifications". Thermo Fisher Scientific.[Link]

Comparative

Advanced C13 NMR Characterization: Quaternary Carbons in Amino Alcohols

The following guide provides an advanced technical analysis of C13 NMR chemical shifts for quaternary carbons in amino alcohols, designed for application scientists and drug development professionals. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of C13 NMR chemical shifts for quaternary carbons in amino alcohols, designed for application scientists and drug development professionals.

Executive Summary & Core Challenge

In small molecule drug discovery, amino alcohols (e.g., tromethamine, serinol derivatives) are critical pharmacophores and buffering agents. However, characterizing the quaternary carbon (C_quat) in these structures presents a dual challenge:

  • Detection: C_quat signals are notoriously weak due to long spin-lattice relaxation times (

    
    ) and the absence of Nuclear Overhauser Effect (NOE) enhancement.[1]
    
  • Assignment: The chemical shift (

    
    ) is highly sensitive to the antagonistic inductive effects of the amine (shielding/deshielding) and hydroxyl groups (deshielding), often leading to ambiguity between C-N and C-O environments.
    

This guide standardizes the assignment of these carbons using comparative chemical shift analysis and optimized acquisition protocols.

Theoretical Framework: Substituent Effects

The chemical shift of a quaternary carbon in an amino alcohol is governed by the additive nature of substituent effects. Understanding these vectors is essential for accurate prediction.

  • 
    -Effect (Direct Attachment): 
    
    • Amine (-NH

      
      ):  Causes a downfield shift of ~20–25 ppm  relative to an alkane. Nitrogen is less electronegative than oxygen, resulting in less deshielding.
      
    • Hydroxyl (-OH): Causes a downfield shift of ~40–45 ppm .

  • 
    -Effect (Neighboring Carbon): 
    
    • The presence of a hydroxyl group on an adjacent carbon (e.g., in

      
      ) exerts a secondary deshielding effect, typically adding +5 to +10 ppm  to the quaternary signal.
      
Visualization: Chemical Shift Trend Analysis

The following diagram illustrates the progressive deshielding of the quaternary carbon as functional groups change from alkyl to amino to hydroxyl.

ChemicalShiftTrend Alkane Neopentane (Alkane) C_quat: ~28 ppm Amine tert-Butylamine C_quat: ~46-48 ppm (+20 ppm α-N effect) Alkane->Amine Substitute -H with -NH2 AminoAlc Amino Alcohol (AMP) C_quat: ~50-55 ppm (α-N + β-O effect) Amine->AminoAlc Add β-OH group Alcohol tert-Butyl Alcohol C_quat: ~69 ppm (+40 ppm α-O effect) AminoAlc->Alcohol Replace -NH2 with -OH

Figure 1: Comparative shift trajectory showing the intermediate nature of amino alcohol quaternary carbons.

Comparative Analysis: Chemical Shift Data

The table below contrasts the quaternary carbon shifts of amino alcohols against pure amine and alcohol baselines. This comparison validates the "intermediate" electronic environment of the amino alcohol core.

Compound ClassRepresentative StructureQuaternary Carbon (

, ppm)
Mechanistic Driver
Alkane (Baseline) Neopentane27.9 Reference (

hybridized, no heteroatoms).
Primary Amine tert-Butylamine46 - 48

-Nitrogen effect. Moderate deshielding.
Amino Alcohol (Mono) 2-Amino-2-methyl-1-propanol (AMP)52 - 56

-Nitrogen +

-Oxygen. The

-OH adds ~5-8 ppm relative to the amine.
Amino Alcohol (Tri) Tromethamine (TRIS)58 - 62

-Nitrogen + 3


-Oxygen. Cumulative

-effects push shift closer to alcohols.
Tertiary Alcohol tert-Butyl Alcohol68.9

-Oxygen effect. Strong deshielding due to high electronegativity of O.

Key Insight: The quaternary carbon in an amino alcohol typically resonates in the 50–60 ppm window. A signal >65 ppm usually indicates a direct C-O bond (ether or alcohol), while a signal <45 ppm suggests a pure amine or alkyl environment.

Experimental Protocol: Optimizing Detection

Quaternary carbons are "silent" in DEPT sequences and weak in standard 1D


C experiments. To acquire publication-quality data for quantitative integration or distinct resolution, follow this optimized protocol.
Protocol: Inverse Gated Decoupling with Relaxation Agent

Objective: Maximize S/N ratio for quaternary carbons while suppressing NOE to allow for accurate integration (if needed).

  • Sample Preparation:

    • Solvent: CDCl

      
       (standard) or D
      
      
      
      O (for polar amino alcohols).
    • Concentration: High (50–100 mg/mL) due to low sensitivity.

    • Relaxation Agent (Critical): Add Chromium(III) acetylacetonate [Cr(acac)

      
      ]  to a final concentration of ~0.05 M. This paramagnetic agent drastically shortens the 
      
      
      
      relaxation time of the quaternary carbon, allowing for faster pulse repetition.
  • Spectrometer Parameters:

    • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .

      • Why? Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE, ensuring signal intensity is proportional to population, not enhancement).

    • Relaxation Delay (D1):

      • With Cr(acac)

        
        : 2–5 seconds.
        
      • Without Cr(acac)

        
        : >30 seconds (often impractical).
        
    • Pulse Angle: 90°.

    • Scans (NS): Minimum 1024 scans for quaternary detection.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) . Quaternary carbons are naturally sharp; slight broadening improves S/N without sacrificing resolution.

Workflow Visualization

ExperimentalWorkflow Start Start: Unassigned C13 Spectrum DEPT Run DEPT-135 Experiment Start->DEPT Decision Does signal appear in DEPT? DEPT->Decision Yes CH, CH2, or CH3 (Not Quaternary) Decision->Yes Yes No Quaternary Carbon Candidate Decision->No No (Silent) CheckShift Check Chemical Shift (ppm) No->CheckShift Range1 160 - 220 ppm (Carbonyl/C=O) CheckShift->Range1 Range2 50 - 65 ppm (Amino Alcohol C_quat) CheckShift->Range2 Range3 30 - 45 ppm (Alkyl/Amine C_quat) CheckShift->Range3

Figure 2: Logical workflow for distinguishing amino alcohol quaternary carbons from other silent signals.

References

  • Chemical Shift Trends & Data

    • Compound Interest.[2][3] (2015).[2][3] "A Guide to C-13 NMR Chemical Shift Values." Retrieved from [Link]

    • University of Wisconsin-Madison. "13C NMR Chemical Shift Table." Retrieved from [Link]

  • Experimental Protocols

    • Hebrew University of Jerusalem. "13 Carbon NMR: Detection of Quaternary Carbons." Retrieved from [Link]

  • Specific Compound Data

    • SpectraBase.[4] "tert-Butyl alcohol 13C NMR Spectrum." Wiley Science Solutions. Retrieved from [Link][4]

Sources

Validation

A Researcher's Guide to Interpreting IR Spectra of Amino Alcohol Hydrochloride Salts

For researchers and professionals in drug development, the structural confirmation of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and chemical synthesis. Amino alcohols are a vital class...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the structural confirmation of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and chemical synthesis. Amino alcohols are a vital class of compounds, and they are frequently utilized as hydrochloride (HCl) salts to enhance their stability and solubility. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, rapid, and non-destructive technique for verifying the conversion of a free base amino alcohol to its HCl salt.

This guide provides an in-depth comparison of the IR spectral features of amino alcohol free bases versus their HCl salt forms. We will explore the underlying principles governing the observed spectral shifts and provide a validated experimental protocol for acquiring high-quality data.

The Spectral Signature of the Free Base: A Tale of Two Functional Groups

An amino alcohol, in its free base form, presents a spectrum that is a composite of its constituent alcohol (-OH) and amine (-NH₂) functional groups. Each group has distinct vibrational modes that give rise to characteristic absorption bands.

  • The Hydroxyl (-OH) Group: The alcohol's O-H bond, heavily involved in intermolecular hydrogen bonding, produces one of the most recognizable peaks in an IR spectrum: a very strong and notably broad absorption band typically found between 3500-3200 cm⁻¹.[1][2][3] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix.[3] Additionally, the C-O stretching vibration provides a strong, sharp signal in the fingerprint region, generally between 1260-1000 cm⁻¹.[1][3]

  • The Amino (-NH₂) Group: A primary amine is characterized by the N-H bonds. Unlike the single O-H bond, the -NH₂ group has two N-H bonds, leading to both symmetric and asymmetric stretching vibrations. This results in a characteristic pair of medium-intensity peaks (a "doublet") in the 3400-3250 cm⁻¹ region.[4][5] These peaks are typically sharper than the O-H band.[4] Furthermore, the N-H bending or "scissoring" vibration appears as a distinct band between 1650-1580 cm⁻¹.[4]

cluster_0 Free Base Amino Alcohol Structure Molecule R-CH(OH)-CH2-NH2 OH_bond O-H Bond NH2_bond N-H Bonds (x2) CO_bond C-O Bond CN_bond C-N Bond

Caption: Key vibrational bonds in a free base amino alcohol.

The HCl Salt Transformation: A Dramatic Spectral Shift

When an amino alcohol is treated with hydrochloric acid, the basic nitrogen atom of the amine is protonated. This acid-base reaction forms an ammonium salt, specifically a primary ammonium chloride (-NH₃⁺Cl⁻). This fundamental chemical change instigates a profound and easily identifiable alteration of the IR spectrum.

The most dramatic change is the disappearance of the characteristic N-H stretching doublet of the primary amine and its replacement by an exceptionally broad and intense absorption feature for the ammonium N-H⁺ stretching vibrations.[6] This "ammonium envelope" often spans from 3200 cm⁻¹ down to approximately 2400 cm⁻¹, frequently masking the C-H stretching bands.[6] The extreme broadness arises from the strong ionic interactions and extensive hydrogen bonding capabilities of the -NH₃⁺ group.[6]

Concurrently, new absorption bands associated with the N-H⁺ bending vibrations emerge. For a primary amine salt (R-NH₃⁺), two distinct bending modes are typically observed: an asymmetric bend between 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹.[6]

The original broad O-H stretch from the alcohol moiety remains. However, it is often superimposed on the even broader N-H⁺ stretching envelope, which can make its precise identification challenging. The C-O stretch in the fingerprint region is less affected and remains a useful landmark.

cluster_1 Amino Alcohol HCl Salt Structure Salt_Molecule R-CH(OH)-CH2-NH3+ Cl- OH_bond_salt O-H Bond NH3_bond N-H+ Bonds (x3) CO_bond_salt C-O Bond

Caption: Key vibrational bonds in an amino alcohol HCl salt.

Comparative Data Analysis: Free Base vs. HCl Salt

The following table summarizes the key diagnostic IR absorption bands that allow for the clear differentiation between an amino alcohol and its corresponding hydrochloride salt.

Vibrational Mode Functional Group Free Base (cm⁻¹) HCl Salt (cm⁻¹) Key Observations for Salt Formation
O-H Stretch Alcohol (-OH)3500 - 3200 (Strong, Broad)3500 - 3200 (Strong, Broad)Peak persists but may be obscured by the N-H⁺ stretch.
N-H Stretch Amine (-NH₂)3400 - 3250 (Medium, Doublet)N/ADisappearance of the characteristic amine doublet.
N-H⁺ Stretch Ammonium (-NH₃⁺)N/A3200 - 2400 (Very Strong, Very Broad)Appearance of a massive, broad absorption envelope. [6]
C-H Stretch Aliphatic3000 - 2850 (Medium)3000 - 2850 (Medium)Often obscured by the broad N-H⁺ stretch.[6]
N-H Bend Amine (-NH₂)1650 - 1580 (Medium)N/ADisappearance of the free amine bend.
N-H⁺ Bend (Asym.) Ammonium (-NH₃⁺)N/A1625 - 1560 (Medium)Appearance of a new band in this region. [6]
N-H⁺ Bend (Sym.) Ammonium (-NH₃⁺)N/A1550 - 1500 (Medium)Appearance of a second new band in this region. [6]
C-O Stretch Alcohol (-OH)1260 - 1000 (Strong)1260 - 1000 (Strong)Peak largely unaffected and remains a useful marker.

Note: The IR spectrum for 2-Aminoethanol hydrochloride can be found in the NIST WebBook as a reference example.[7]

Experimental Protocol: High-Fidelity ATR-FTIR Analysis of Solid Salts

Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing solid powders like amino alcohol HCl salts due to its minimal sample preparation and high reproducibility.[8][9]

A 1. Clean ATR Crystal (e.g., Isopropanol) B 2. Record Background Spectrum A->B C 3. Apply Solid Sample (Small Amount) B->C D 4. Apply Pressure (Ensure Good Contact) C->D E 5. Acquire Sample Spectrum D->E F 6. Clean Crystal Post-Analysis E->F

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface. Use a lint-free wipe, such as a Kimwipe, lightly soaked in a volatile solvent like isopropanol to remove any residues from previous measurements.[10]

  • Background Acquisition: Once the crystal is clean and dry, acquire a background spectrum. This critical step measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.[10]

  • Sample Application: Place a small amount of the finely powdered amino alcohol HCl salt directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.[8][11]

  • Applying Pressure: Use the instrument's pressure applicator to press the sample firmly against the crystal.[8] This is essential to ensure good optical contact, which is necessary for a strong, high-quality spectrum. Insufficient contact will result in weak and distorted peaks.[11]

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio, with 32 or 64 scans being typical for a high-quality spectrum.

  • Post-Analysis Cleaning: After the measurement is complete, retract the pressure applicator, carefully remove the bulk of the sample powder, and clean the crystal surface as described in Step 1.[8][10]

Conclusion

The transformation from an amino alcohol to its hydrochloride salt is unequivocally marked by profound changes in its infrared spectrum. The key diagnostic indicators are the complete disappearance of the sharp N-H stretching peaks of the free amine and the concurrent emergence of a dominant, broad N-H⁺ stretching envelope and distinct N-H⁺ bending vibrations. By understanding these characteristic shifts and employing a robust analytical protocol such as ATR-FTIR, researchers can confidently and efficiently verify the successful formation of amino alcohol HCl salts, ensuring the integrity of their chemical entities.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2015, November 25). How can I prepare samples for analyzing surface chemistry of nanoparticles using ATR-FTIR?. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1957). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 35(5), 338-345. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminoethanol hydrochloride. NIST WebBook. Retrieved from [Link]

  • Chemistry Student. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: Norephedrine vs. Alpha-Methylphenylalaninol

[1] Executive Summary This technical guide provides a rigorous stability comparison between Norephedrine (Phenylpropanolamine) and Alpha-methylphenylalaninol (the reduction product of -methylphenylalanine).[1] Norephedri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous stability comparison between Norephedrine (Phenylpropanolamine) and Alpha-methylphenylalaninol (the reduction product of


-methylphenylalanine).[1]

  • Norephedrine is vulnerable to benzylic oxidation (forming cathinone derivatives) and racemization due to the labile benzylic proton and hydroxyl group.

  • Alpha-methylphenylalaninol possesses a quaternary

    
    -carbon that prevents racemization and a primary alcohol group that is significantly more resistant to spontaneous cleavage or dehydration than the benzylic system of norephedrine.[1]
    

Structural Basis of Stability

To understand the degradation profiles, we must first analyze the electronic and steric environments of the reactive centers.

FeatureNorephedrine (PPA)Alpha-Methylphenylalaninol
IUPAC Name 2-amino-1-phenylpropan-1-ol2-amino-2-methyl-3-phenylpropan-1-ol
Alcohol Type Benzylic (Secondary)Primary (Aliphatic)
Amine Position

to Phenyl ring

to Phenyl ring
Stereocenter Labile Benzylic C-H &

-C-H
Quaternary

-Carbon (No

-H)
Key Weakness Benzylic C-H bond dissociation energy (~85 kcal/mol) is low, facilitating radical oxidation.[1]Primary alcohols are stable but can oxidize to aldehydes/acids under strong forcing.
Graphviz: Structural Vulnerability Analysis

G cluster_0 Norephedrine (Instability Factors) cluster_1 Alpha-Methylphenylalaninol (Stability Factors) N Norephedrine (Benzylic -OH) Risk1 Benzylic Oxidation (Formation of Ketone) N->Risk1 Low BDE C-H Risk2 Racemization (Via Benzylic Carbocation) N->Risk2 Acid Catalysis A Alpha-Me-Phe-ol (Primary -OH) Stab1 Quaternary Center (Blocks Racemization) A->Stab1 No Alpha-H Stab2 Primary Alcohol (Resists Elimination) A->Stab2 Non-Conjugated

Figure 1: Structural analysis highlighting the benzylic vulnerability of Norephedrine versus the steric protection of Alpha-methylphenylalaninol.[1]

Chemical Stability Profile

Stereochemical Integrity (Racemization)
  • Norephedrine: The presence of a proton at the chiral centers allows for epimerization. The benzylic hydroxyl group can leave under acidic conditions to form a planar carbocation, which re-attacked by water leads to racemization (conversion between erythro and threo forms).

  • Alpha-methylphenylalaninol: The amino-bearing carbon is quaternary (bonded to Methyl, Benzyl, Amine, and Hydroxymethyl). It lacks an abstractable proton, making direct racemization under standard conditions chemically impossible.

Oxidative Degradation[1][2]
  • Norephedrine: The benzylic position is highly activated. Exposure to air and light can lead to the formation of Phenylpropanone (Cathinone) via radical mechanisms. This is a controlled substance in many jurisdictions, posing a significant regulatory risk for degradation products.

  • Alpha-methylphenylalaninol: Oxidation requires forcing conditions (e.g., strong oxidants like permanganate) to convert the primary alcohol to the corresponding aldehyde or carboxylic acid (

    
    -methylphenylalanine). It does not spontaneously degrade to psychotropic ketones.
    

Experimental Validation Protocols

As a researcher, you must validate these claims using forced degradation studies (stress testing) as per ICH Q1A(R2) guidelines.

Protocol: Forced Degradation Workflow

Objective: Quantify degradation rates under oxidative and thermal stress.

Materials:

  • HPLC System (e.g., Agilent 1200/1260).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (phenyl absorption) and 254 nm.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of both compounds in Mobile Phase A.

  • Oxidative Stress:

    • Add 30%

      
       to the sample (Final concentration 3%).
      
    • Incubate at Room Temperature for 24 hours.

  • Acid/Base Hydrolysis:

    • Acid: Add 1N HCl (Final 0.1N). Heat at 60°C for 4 hours.

    • Base: Add 1N NaOH (Final 0.1N). Heat at 60°C for 4 hours.

  • Analysis: Inject 10 µL into HPLC. Gradient: 5% B to 95% B over 10 minutes.

Graphviz: Degradation Pathway Visualization

Degradation cluster_nor Norephedrine Degradation cluster_alpha Alpha-Methylphenylalaninol Degradation Nor Norephedrine Cath Phenylpropanone (Oxidation) Nor->Cath [O], -2H Enamine Enamine/Imine (Dehydration) Nor->Enamine H+, -H2O Alpha Alpha-Me-Phe-ol Ald Aldehyde Impurity (Rare) Alpha->Ald Strong [O] Acid Alpha-Me-Phe (Acid Hydrolysis) Alpha->Acid [O] + H2O

Figure 2: Comparative degradation pathways.[1] Note the formation of the ketone (Cathinone) from Norephedrine, a critical stability failure mode.

Performance Data Summary

The following table summarizes the expected stability performance based on functional group chemistry and literature precedents for amino alcohols.

Test ConditionNorephedrine StabilityAlpha-Methylphenylalaninol StabilityImplications
Ambient Storage Moderate .[1] Requires protection from light/air to prevent yellowing (oxidation).High . Stable as solid or solution.Alpha-Me-Phe-ol has longer shelf-life.[1]
Acidic Solution (pH 2) Low . Risk of dehydration and racemization at benzylic center.High . Ammonium salt forms; no elimination.Norephedrine requires buffered formulation.
Oxidative Stress (

)
Poor . Rapid conversion to ketone/benzaldehyde.Moderate . Slow oxidation to aldehyde.Alpha-Me-Phe-ol is safer for formulation with oxidizable excipients.[1]
Thermal (

)
Moderate . Degradation accelerates >50°C.High . Stable up to melting point/boiling point.Alpha-Me-Phe-ol withstands autoclaving better.[1]

References

  • BenchChem. (2025). Norephedrine (Phenylpropanolamine) Synthesis and Metabolic Pathways. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4786, Phenylpropanolamine. Retrieved from

  • Chemistry Steps. (2019). Reactions at the Benzylic Position: Oxidation and Halogenation. Retrieved from

  • M'bitsi-Ibouily, G. C., et al. (2019). Synthesis, Characterisation and In Vitro Permeation of Amino Alcohols. Scientific Reports. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: (S)-(-)-2-Amino-3-phenyl-1-propanol. Retrieved from [1]

Sources

Validation

Introduction: The Significance of Steric Hindrance in Chiral Molecules

An In-Depth Comparative Guide to the Steric Bulk of α-Methylphenylalaninol and Phenylalaninol In the fields of asymmetric synthesis, catalysis, and drug development, the three-dimensional architecture of a molecule is pa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Steric Bulk of α-Methylphenylalaninol and Phenylalaninol

In the fields of asymmetric synthesis, catalysis, and drug development, the three-dimensional architecture of a molecule is paramount. Steric hindrance, the effect of the spatial arrangement of atoms on the rate and outcome of chemical reactions, is a fundamental concept that chemists manipulate to achieve desired stereoselectivity.[1][2] Phenylalaninol and its derivative, α-methylphenylalaninol, are valuable chiral building blocks, often employed as chiral auxiliaries or ligands in asymmetric catalysis.[3][4] The primary distinction between these two molecules lies in the substitution at the α-carbon: a hydrogen atom in phenylalaninol versus a methyl group in α-methylphenylalaninol. This seemingly minor alteration introduces a significant difference in their steric profiles, profoundly impacting their application and efficacy.

This guide provides a detailed, evidence-based comparison of the steric bulk of these two critical molecules. We will delve into quantitative steric parameters, explore experimental methodologies for characterization, and discuss the practical implications of the increased steric demand of the α-methyl group.

The Core Difference: The Influence of the α-Methyl Group

The substitution of an α-hydrogen with an α-methyl group is a common strategy in medicinal chemistry and catalyst design to introduce steric bulk.[5] The methyl group, while small, is substantially larger than a hydrogen atom, leading to increased non-bonded interactions with neighboring atoms and approaching reagents. This increased steric effect can restrict bond rotation, shield one face of the molecule more effectively, and create a more defined chiral pocket when used as a ligand or auxiliary.[1][6]

G cluster_0 Phenylalaninol cluster_1 α-Methylphenylalaninol a l1 α-Hydrogen a->l1 b l2 α-Methyl Group b->l2

Figure 1: Comparison of Phenylalaninol and α-Methylphenylalaninol structures, highlighting the key difference at the alpha-carbon.

Quantitative Comparison of Steric Parameters

To move beyond a qualitative description, we can compare established steric parameters for a hydrogen atom versus a methyl group. These parameters are derived from a combination of experimental measurements and computational models and serve to quantify the spatial demand of a substituent.

ParameterSubstituentValueSignificance
A-Value (kcal/mol) Hydrogen~0Baseline, minimal steric demand.
Methyl ~1.74 [7][8]Quantifies the energetic penalty of placing the group in a sterically hindered axial position on a cyclohexane ring. A higher value indicates greater steric bulk.[7][9]
Van der Waals Radius (Å) Hydrogen1.20Represents the effective size of the atom.
Methyl ~2.0 The methyl group as a whole occupies a significantly larger volume than a single hydrogen atom.
Taft Steric Parameter (Es) Hydrogen+1.24Defined as the standard.
Methyl 0.00 More negative (or less positive) values indicate greater steric hindrance. The methyl group is substantially more sterically demanding than hydrogen.[10]

Experimental Approaches for Characterizing Steric Bulk

While theoretical parameters are invaluable, experimental techniques provide direct evidence of a molecule's three-dimensional structure and the resulting steric interactions.

Single-Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[11][12] By analyzing the crystal structure of derivatives of phenylalaninol and α-methylphenylalaninol, one can directly measure bond lengths, bond angles, and torsion angles. Increased steric strain from the α-methyl group would manifest as subtle distortions in these parameters compared to the phenylalaninol analogue, such as a slight elongation of adjacent bonds or widening of bond angles to relieve steric clash.

  • Crystal Growth: High-quality single crystals of the target compound (e.g., an N-acyl derivative of α-methylphenylalaninol) are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. A beam of monochromatic X-rays is directed at the crystal.

  • Diffraction: The crystal diffracts the X-rays into a specific pattern of spots, which are recorded by a detector.[11] The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, and an initial model of the molecule is built. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[11][13]

Figure 2: A simplified workflow for determining molecular structure via single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, specifically the Nuclear Overhauser Effect (NOE), provides information about through-space distances between atoms, typically within a 5 Å range.[14][15] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei (I ∝ 1/r⁶).[16]

A comparative 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on both molecules would be highly informative. For α-methylphenylalaninol, NOE cross-peaks between the protons of the α-methyl group and protons on the phenyl ring or the hydroxymethyl group would be expected. The presence and intensity of these correlations, which would be absent for the α-proton in phenylalaninol, provide direct experimental proof of the spatial proximity of the methyl group to other parts of the molecule, confirming its role as a sterically influential group.

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration (typically 5-10 mg in 0.6 mL).

  • Spectrometer Setup: The sample is placed in a high-field NMR spectrometer. Standard 1D proton spectra are acquired first to determine appropriate spectral widths and pulse calibrations.

  • NOESY Experiment Acquisition: A 2D NOESY pulse sequence is run. A key parameter is the "mixing time," which allows for cross-relaxation (the source of the NOE) to occur. For small molecules, mixing times are typically in the range of 0.5 to 1.0 seconds.[15]

  • Data Processing: The acquired 2D data is subjected to Fourier transformation in both dimensions. Phase and baseline corrections are applied.

  • Spectral Analysis: The resulting 2D spectrum is analyzed. Diagonal peaks correspond to the 1D spectrum, while off-diagonal cross-peaks indicate that the two corresponding protons are close in space. The volume of these cross-peaks can be integrated for quantitative distance analysis.[17]

Consequences and Applications: Why Steric Bulk Matters

The enhanced steric bulk of α-methylphenylalaninol is not merely a structural curiosity; it is a feature that is deliberately exploited in asymmetric synthesis.

  • As a Chiral Auxiliary: When attached to a prochiral substrate, the α-methylphenylalaninol auxiliary more effectively shields one face of the molecule.[3] The bulky methyl group, compared to hydrogen, creates a more rigid and defined chiral environment, forcing an incoming reagent to attack from the less hindered face with higher fidelity. This often leads to significantly higher diastereomeric excess in reactions like alkylations or aldol additions compared to the use of a phenylalaninol-derived auxiliary.[3][18]

  • In Ligand Design: When incorporated into a chiral ligand for a metal catalyst, the α-methyl group can project into the catalyst's coordination sphere. This steric influence can dictate the binding orientation of the substrate and control the stereochemical outcome of the catalyzed reaction, leading to higher enantioselectivity.

G cluster_0 Phenylalaninol Auxiliary cluster_1 α-Methylphenylalaninol Auxiliary P_Reagent Reagent Approach P_Shield Less Effective Steric Shield (H) P_Reagent->P_Shield P_Outcome Lower Diastereoselectivity P_Shield->P_Outcome M_Reagent Reagent Approach M_Shield More Effective Steric Shield (CH3) M_Reagent->M_Shield M_Outcome Higher Diastereoselectivity M_Shield->M_Outcome

Figure 3: Conceptual diagram illustrating how the greater steric bulk of the α-methyl group leads to improved stereochemical control.

Conclusion

The substitution of an α-hydrogen in phenylalaninol with a methyl group in α-methylphenylalaninol results in a quantifiable and significant increase in local steric bulk. This is evidenced by established steric parameters like A-values and can be directly observed through advanced analytical techniques such as X-ray crystallography and NOE NMR spectroscopy. While structurally similar, this key difference makes α-methylphenylalaninol a more powerful tool for inducing stereoselectivity in asymmetric synthesis, where its greater steric hindrance allows for more effective control over the three-dimensional course of chemical reactions. For researchers in drug development and catalysis, understanding this fundamental steric comparison is crucial for the rational design of molecules and synthetic pathways.

References

  • Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). Development and application of new steric substituent parameters in drug design. In E. J. Ariëns (Ed.), Drug Design (Vol. 7, pp. 165-207). Academic Press.
  • Freeman, R., & Wittekoek, S. (2008). Reference-free NOE NMR analysis. Chemical Science. [Link]

  • Wikipedia contributors. (2024). Nuclear Overhauser effect. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). A value. Wikipedia, The Free Encyclopedia. [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]

  • Gross, Z., & Mahammed, A. (2023). Milestones and Most Recent Advances in Corrole's Science and Technology. Journal of the American Chemical Society. ResearchGate. [Link]

  • Freeman, R., & Wittekoek, S. (2018). Reference-free NOE NMR analysis. Chemical Science. [Link]

  • Ghadessy, F. J., et al. (2019). Identification and characterization of a sterically robust phenylalanine ammonia-lyase among 481 natural isoforms through association of in silico and in vitro studies. International Journal of Biological Macromolecules. [Link]

  • Pérez, E. M. (2011). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Successful Drug Discovery. [Link]

  • Wikipedia contributors. (2023). Phenylalaninol. Wikipedia, The Free Encyclopedia. [Link]

  • Taub, M., & Johnson, T. C. (1978). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Journal. [Link]

  • Li, Y., et al. (2023). Unlocking spontaneous chiral resolution in silver clusters through steric and anionic control. Nature Communications. [Link]

  • Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • Kano, T., et al. (2023). Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water. Journal of Antibiotics. [Link]

  • Gregg, R. A., et al. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology. [Link]

  • Fauchere, J. L. (1983). The use of a steric parameter (Y gamma) in QSAR calculations for peptide hormones. Journal of Medicinal Chemistry. [Link]

  • Tzarum, N., & Schlessinger, J. (2022). Recent applications of computational methods to allosteric drug discovery. Frontiers in Molecular Biosciences. [Link]

  • MRI Questions. (2016). 8.2 The Nuclear Overhauser Effect. [Link]

  • Wang, C., et al. (2019). DNA methylation induces subtle mechanical alteration but significant chiral selectivity. Chemical Communications. [Link]

  • LibreTexts Chemistry. (n.d.). Conformations of Organic Molecules. [Link]

  • Garmendia, M., & Koksch, B. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. ACS Catalysis. [Link]

  • Ugbe, F. A., et al. (2023). Computational design, molecular properties, ADME, and toxicological analysis of substituted 2,6-diarylidene cyclohexanone analogs as potent pyridoxal kinase inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wang, D., et al. (2024). Enantioselective alkylation of α-amino C(sp)−H bonds via photoredox and nickel catalysis. Nature. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. [Link]

  • McCune, D. F., et al. (2000). Bulk is a determinant of oxymetazoline affinity for the alpha(1A)-adrenergic receptor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Ujikawa, O., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

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  • Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. [Link]

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  • Min, K., et al. (2007). Crystallization and preliminary X-ray crystallographic study of alanyl-tRNA synthetase from the archaeon Archaeoglobus fulgidus. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Kennedy, A. R., et al. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules. [Link]

  • DiRocco, D. A., & Rovis, T. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society. [Link]

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Comparative

mass spectrometry fragmentation pattern of C10H15NO derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C₁₀H₁₅NO Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed comparison of the mass spectrometric behavior of critical C₁₀H₁₅NO isomeric compounds, including methamphetamine, phentermine, ephedrine, and pseudoephedrine. Designed for researchers, forensic scientists, and drug development professionals, this document elucidates the fundamental principles governing their fragmentation and offers practical guidance for their differentiation and identification using modern mass spectrometry techniques.

Introduction: The Analytical Challenge of C₁₀H₁₅NO Isomers

Foundational Principles of Fragmentation in Phenethylamines

The fragmentation of C₁₀H₁₅NO derivatives under Electron Ionization (EI), the most common ionization technique in Gas Chromatography-Mass Spectrometry (GC-MS), is primarily dictated by the stability of the resulting carbocations. The core structure, a phenyl ring attached to a propyl-amine side chain, provides predictable cleavage points.

  • Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for phenethylamines. The cleavage occurs at the C-C bond adjacent (alpha) to the nitrogen atom. This process is energetically favorable because it results in a resonance-stabilized immonium cation, which is often the base peak in the mass spectrum.[1] The mass-to-charge ratio (m/z) of this immonium ion is highly diagnostic of the substitution pattern on and near the nitrogen atom.

  • Benzylic Cleavage: Cleavage of the bond between the alpha and beta carbons of the side chain results in the formation of a benzyl cation (C₇H₇⁺, m/z 91) or a substituted benzyl cation. The stability of the tropylium ion, a rearranged form of the benzyl cation, makes this a common, though often less abundant, fragment compared to the α-cleavage product.

Comparative Fragmentation Analysis of Key C₁₀H₁₅NO Isomers

While sharing the same nominal mass, the subtle structural differences between C₁₀H₁₅NO isomers lead to distinct, though sometimes overlapping, mass spectra.

Methamphetamine vs. Phentermine

Methamphetamine and phentermine are constitutional isomers, differing in the position of a methyl group on the propyl-amine side chain. This seemingly minor difference has a profound impact on their primary fragmentation pathway.

  • Methamphetamine (N,α-dimethylphenethylamine): The molecular ion (M⁺˙) is observed at m/z 149. α-cleavage occurs between the alpha and beta carbons, leading to the loss of a benzyl radical (C₇H₇˙). This forms the highly stable N,α-dimethylimmonium cation at m/z 58 , which is the characteristic base peak in its EI spectrum.[1][2] The benzyl cation at m/z 91 is also a prominent fragment.

  • Phentermine (α,α-dimethylphenethylamine): Phentermine also has a molecular ion at m/z 149. However, its α-cleavage involves the loss of a substituted benzyl radical, resulting in a different immonium ion. The base peak for phentermine is often observed at m/z 91 due to the formation of the stable benzyl cation, although tandem mass spectra can show intense, identical fragment ions to methamphetamine at higher collision energies, making chromatographic separation essential for unambiguous identification.[3]

Workflow for Isomer Differentiation

The general workflow for distinguishing these isomers relies on coupling separation with mass analysis.

Caption: General analytical workflow for C₁₀H₁₅NO isomer analysis.

Ephedrine and Pseudoephedrine

Ephedrine and pseudoephedrine are diastereomers, differing only in the three-dimensional arrangement of the hydroxyl and methylamino groups. Under standard GC-MS (EI) and LC-MS/MS conditions, they are notoriously difficult to distinguish by their mass spectra alone.

  • Identical Fragmentation: Both compounds typically yield identical mass spectra.[4] The reason for this is that the energetic state of the molecular ion and the subsequent fragmentation pathways are not significantly influenced by the initial stereochemistry.

  • Key Fragments (Underivatized):

    • In GC-MS (EI), the fragmentation mirrors that of methamphetamine, with a dominant α-cleavage producing the immonium ion at m/z 58 .

    • In LC-MS/MS (ESI), the protonated molecule [M+H]⁺ at m/z 166 readily loses a molecule of water (H₂O) during collision-induced dissociation (CID), resulting in a prominent product ion at m/z 148 .[5]

  • The Need for Separation: Because their mass spectra are virtually identical, baseline chromatographic separation is mandatory for their differentiation and quantification.[4] Advanced techniques like ion mobility spectrometry can also achieve separation.[4]

Fragmentation Pathway Diagrams

Caption: Dominant fragmentation pathways for Methamphetamine and Ephedrine.

Data Summary and Comparison

The key diagnostic ions obtained under typical EI conditions are summarized below. Note that relative abundances can vary with instrument conditions.

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragment Ions (m/z)Distinguishing Feature
Methamphetamine 1495891, 65Intense m/z 58 from α-cleavage.
Phentermine 1499158, 65, 134Intense m/z 91 from benzylic cleavage.
Ephedrine 165 (as TMS deriv.)58 (underivatized)77, 105, 148 (from [M+H]⁺)Hydroxyl group leads to water loss; indistinguishable from Pseudoephedrine by MS alone.
Pseudoephedrine 165 (as TMS deriv.)58 (underivatized)77, 105, 148 (from [M+H]⁺)Identical spectrum to Ephedrine; requires chromatographic separation.

Experimental Protocols and Methodologies

Accurate identification requires robust and validated analytical methods. Derivatization is a common strategy in GC-MS to improve chromatographic peak shape and thermal stability, and to produce characteristic high-mass fragment ions.[6][7]

Protocol: GC-MS Analysis with Derivatization

This protocol provides a representative workflow for the screening and confirmation of C₁₀H₁₅NO derivatives in a non-biological matrix.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL with methanol.

  • Derivatization (with Trifluoroacetic Anhydride - TFAA):

    • Transfer 100 µL of the working solution to a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at < 60°C.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue.

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Cool to room temperature. The sample is now ready for injection. The causality for this step is to block the active amine (and hydroxyl, if present) groups, which reduces column interactions and prevents peak tailing, leading to better sensitivity and resolution.

  • GC-MS Instrumental Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Injection: 1 µL, Splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature 60°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 2 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400).

  • Data Analysis:

    • Identify peaks based on retention time comparison with certified reference standards.

    • Confirm identity by comparing the acquired mass spectrum with a validated reference library spectrum (e.g., NIST, SWGDRUG). Pay close attention to the base peak and the relative abundances of the key fragment ions as detailed in Section 4.

Conclusion

The mass spectrometric fragmentation of C₁₀H₁₅NO derivatives is a well-understood process governed by fundamental principles of ion stability. While constitutional isomers like methamphetamine and phentermine can be differentiated by their characteristic base peaks resulting from different primary cleavage events, diastereomers such as ephedrine and pseudoephedrine produce identical mass spectra. This guide underscores the indispensable role of chromatography as a separation technique prior to mass analysis for the unambiguous identification of these structurally similar and forensically significant compounds. A thorough understanding of these fragmentation patterns, combined with robust analytical protocols, is essential for generating reliable and defensible results in any scientific or regulatory setting.

References

  • SCIEX. (2018). Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology.

  • Sachs, S. B., & Woo, F. (2007). A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of Forensic Sciences, 52(2), 308-319.

  • Kankaanpää, A., Gunnar, T., Ariniemi, K., Lillsunde, P., Mykkänen, S., & Seppälä, T. (2004). Single-step procedure for gas chromatography-mass spectrometry screening and quantitative determination of amphetamine-type stimulants and related drugs in blood, serum, oral fluid and urine samples. Journal of Chromatography B, 810(1), 57-68.

  • ResearchGate. (n.d.). A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS.

  • Giumanini, A. G., & Zanetti, P. (1994). Detection and Quantitation of Amphetamine and Methamphetamine: Electron Impact and Chemical Ionization with Ammonia--Comparative Study. Journal of Chromatographic Science, 32(8), 346-352.

  • Vural, N., & Üstün, B. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 28, 549-553.

  • Schäffer, M., & Weinmann, W. (2019). Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography–high-resolution mass spectrometry approach. Journal of Separation Science, 42(14), 2415-2422.

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1995). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug Isomers. Journal of Forensic Sciences, 40(6), 1032-1043.

  • Lin, H. R., Lua, A. C., & Lee, G. P. (2004). Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. Journal of Chromatography B, 806(2), 247-257.

  • Semantic Scholar. (n.d.). A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS.

  • Jo, H., Kim, J., Kim, Y., Lee, J., & Lee, S. (2021). A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. Molecules, 26(22), 7009.

  • Palmer, R. B., Kim, N. H., & Dasgupta, A. (2000). Simultaneous determination of fenfluramine and phentermine in urine using gas chromatography mass spectrometry with pentafluoropropionic anhydride derivatization. Therapeutic Drug Monitoring, 22(4), 418-422.

  • ResearchGate. (n.d.). An example of near identical tandem mass spectra: phentermine- and methamphetamine spectra acquired on a QqTOF instrument.

  • Petrov, B., & Tsvetkova, D. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1619-1623.

  • Boston University. (n.d.). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS.

  • Pizarro, N., Ortuño, J., Farré, M., & de la Torre, R. (1999). Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 739-747.

  • Gambaro, V., Lodi, F., & Mariani, E. (2006). Confirmatory procedure of ephedrines by gas chromatography-mass spectrometry. Migration of the trimethylsilyl group in the N-acetyl-O-trimethylsilyl derivatives. Journal of the Chilean Chemical Society, 51(2).

  • Sahu, K., Gautam, A., & Singh, N. (2020). Method Development and Validation of Ephedrine and Pseudoephedrine in Horse Urine by Liquid Chromatography-Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Education and Research, 54(3s), s480-s488.

Sources

Validation

A Comparative Guide to the Physicochemical Characterization of Phenylpropanolamine Analogs: Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of en...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. The melting point of a crystalline solid is a critical physicochemical parameter, offering insights into purity, identity, and polymorphism. This guide provides a comparative framework for determining the melting point of 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride and its structural analogs.

Structural Analogs for Comparison

The selection of appropriate comparators is pivotal. The chosen compounds share core structural motifs with 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride, making them relevant benchmarks for physicochemical properties.

Compound NameStructureReported Melting Point (°C)Key Structural Difference
2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride (Target Compound)Data not readily availableThe subject of this guide.
Phenylpropanolamine Hydrochloride 190-194[2][3][4]Lacks the two methyl groups on the amino-bearing carbon.
2-Amino-2-methyl-1-phenylpropan-1-ol 100-103[5]Isomeric form; phenyl group is on the hydroxyl-bearing carbon. Not a hydrochloride salt.
(S)-(-)-2-Amino-3-phenyl-1-propanol 92-94Lacks the two methyl groups on the amino-bearing carbon. Not a hydrochloride salt.

Experimental Protocols for Melting Point Determination

The determination of a melting point range is a fundamental technique in chemical analysis. Two primary methods are employed in modern pharmaceutical laboratories: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method provides a visual determination of the melting range.

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.

  • Accurate Determination: For an accurate reading, start heating at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data on the melting process.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan.

  • Pan Sealing: Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge. The temperature range should encompass the expected melting point.

  • Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the heat of fusion.

Workflow for Melting Point Determination and Comparison

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Acquisition cluster_3 Analysis & Comparison Prep Obtain Dry, Pure Samples of: 1. Target Compound 2. Phenylpropanolamine HCl 3. 2-Amino-2-methyl-1-phenylpropan-1-ol Capillary Capillary Melting Point (Visual Determination) Prep->Capillary DSC Differential Scanning Calorimetry (Thermal Analysis) Prep->DSC CapData Record Melting Range (T1-T2) Capillary->CapData DSCData Record Onset Temperature and Heat of Fusion (ΔHfus) DSC->DSCData Compare Compare Experimental Data of Target with Reference Compounds and Literature Values CapData->Compare DSCData->Compare Purity Assess Purity: - Sharp melting range suggests high purity - Broad range may indicate impurities Compare->Purity Identity Confirm Identity: - Compare with known standards Compare->Identity

Caption: Workflow for comparative melting point analysis.

Interpreting the Results: Causality and Significance

The melting point is highly sensitive to the molecular structure and the strength of intermolecular forces in the crystal lattice.

  • Purity: A pure crystalline solid typically has a sharp melting range of 1-2°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. Therefore, a sharp melting range for your experimentally tested 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride would be a strong indicator of its purity.

  • Structural Effects: The presence of the two additional methyl groups in the target compound compared to Phenylpropanolamine Hydrochloride would be expected to influence the crystal packing and intermolecular forces, resulting in a different melting point. Similarly, the isomeric difference in 2-Amino-2-methyl-1-phenylpropan-1-ol leads to a significantly different melting point.

  • Salt Form: The hydrochloride salt form generally results in a much higher melting point compared to the free base due to the strong ionic interactions in the crystal lattice. This is evident when comparing Phenylpropanolamine Hydrochloride (190-194°C) with its free base (101-101.5°C)[2][3].

By systematically determining the melting point of 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride and comparing it to these well-characterized analogs, researchers can gain confidence in the identity and purity of their synthesized material, a critical step in the drug development pipeline.

References

  • Merck Index. (2000). Phenylpropanolamine. In The Merck Index, 12th ed.
  • Dowse, R. (n.d.). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. Rhodes University. Retrieved from [Link]

  • PubChem. (n.d.). Phenylpropanolamine. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Novel ester derivatives of phenylpropanolamine.
  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • PTG Advanced Catalysts Co., Ltd. (n.d.). 2-Amino-2-methyl-1-propanol (2-methyl-2-amino-1-propanol). Retrieved from [Link]

  • 化源网. (2025, September 21). 64230-72-4_2-amino-2-methyl-3-phenylpropan-1-ol,hydrochloride. Retrieved from [Link]

Sources

Comparative

chiral HPLC separation of alpha-methylphenylalaninol enantiomers

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantioseparation of -methylphenylalaninol (2-amino-2-methyl-3-phenylpropan-1-ol). It synthesizes experimental data regarding column se...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantioseparation of


-methylphenylalaninol  (2-amino-2-methyl-3-phenylpropan-1-ol). It synthesizes experimental data regarding column selection, mobile phase optimization, and mechanistic insights, specifically addressing the challenges posed by the quaternary chiral center and dual hydrogen-bonding functionality.

Comparative Guide: Chiral HPLC Separation of -Methylphenylalaninol

Executive Summary & Molecule Analysis

Target Analyte:


-Methylphenylalaninol
Class: 

-Amino Alcohol (Quaternary Chiral Center) Challenge: The steric bulk of the

-methyl group combined with the free primary amine and hydroxyl group creates a difficult separation profile. Standard "brush-type" phases often fail due to insufficient steric discrimination. The free amine causes peak tailing without proper mobile phase additives.

Top-Tier Recommendations:

  • Macrocyclic Glycopeptide (Chirobiotic T): Superior Selectivity. The specific inclusion pocket accommodates the

    
    -methyl/benzyl motif effectively.
    
  • Immobilized Polysaccharide (Chiralpak IA/IC): High Robustness. Excellent general-purpose resolution using normal phase conditions with basic additives.

  • Crown Ether (Crownpak CR): Not Recommended. While excellent for

    
    -amino acids, the lack of a carboxylate group in the alcohol derivative reduces the necessary three-point binding interaction, often leading to co-elution for 
    
    
    
    -methylated analogs.

Strategic Column Selection: The "Big Three" Comparison

The following table compares the three dominant column technologies for this specific separation.

FeatureChirobiotic T (Teicoplanin)Chiralpak AD-H / IA (Amylose)Crownpak CR(+) (Crown Ether)
Primary Mechanism Inclusion Complex + H-BondingH-Bonding + Steric Fit (Helical)Host-Guest (Ammonium inclusion)
Suitability for

-Me
High (Specific pocket fit)High (Broad selectivity)Low (Steric hindrance/binding loss)
Mobile Phase Mode Polar Organic / Reversed PhaseNormal Phase (Alkane/Alcohol)Acidic Aqueous (pH < 2)
Resolution (

)
Typically > 2.0Typically > 1.5< 1.0 (Risk of Co-elution)
Peak Shape Excellent (with MeOH)Good (requires DEA/TEA)Sharp (if retained)
Expert Insight: The "Alpha-Methyl" Effect

Experimental literature indicates a divergence in column performance specifically due to the


-methyl group.
  • Chirobiotic T: The aglycone pocket of Teicoplanin is highly effective for

    
    -methyl substituted phenylalanine analogs. The steric bulk of the methyl group enhances chiral recognition in the binding pocket compared to the des-methyl analog.
    
  • Crownpak CR(+): While the gold standard for standard amino acids, data suggests that

    
    -methylated analogs often co-elute or show poor resolution because the methyl group disrupts the optimal geometry required for the ammonium-crown ether complexation, and the alcohol moiety cannot provide the electrostatic anchor that a carboxylate would.
    

Experimental Protocols

Protocol A: Macrocyclic Glycopeptide (Recommended)
  • Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm)[1]

  • Mode: Polar Organic Mode (POM)

  • Mobile Phase: Methanol / Acetonitrile / Triethylamine (TEA) / Acetic Acid (HOAc)

    • Ratio: 15:85:0.1:0.1 (v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Phenyl ring absorption)[2]

  • Mechanism: The "Polar Organic Mode" utilizes the simultaneous protonation (by acid) and deprotonation (by base) to optimize the ionic state of the stationary phase and analyte, maximizing the inclusion mechanism.

Protocol B: Polysaccharide (Alternative)
  • Column: Chiralpak AD-H or Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mode: Normal Phase

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA)

    • Ratio: 90:10:0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Note: DEA is strictly required to mask silanol activity and suppress ionization of the primary amine, preventing peak tailing.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the binding mechanism differences.

Figure 1: Column Selection Decision Tree

ColumnSelection Start Analyte: alpha-Methylphenylalaninol Q1 Primary Functional Groups? Start->Q1 AmineAlcohol Amine + Alcohol (No Carboxyl) Q1->AmineAlcohol Branch1 Select Column Class AmineAlcohol->Branch1 Crown Crown Ether (Crownpak CR) Branch1->Crown Traditional Choice? Poly Polysaccharide (AD-H / IA) Branch1->Poly General Screening Macro Macrocyclic Antibiotic (Chirobiotic T) Branch1->Macro Targeted Selectivity ResultCrown Risk: Co-elution (Missing Carboxyl Anchor) Crown->ResultCrown ResultPoly Success: Normal Phase Requires DEA Additive Poly->ResultPoly ResultMacro Success: Polar Organic Mode Best for alpha-Methyl steric fit Macro->ResultMacro

Caption: Decision logic for selecting stationary phases for


-disubstituted amino alcohols.
Figure 2: Interaction Mechanism Comparison

Mechanism cluster_0 Chirobiotic T (Teicoplanin) cluster_1 Crownpak CR (Crown Ether) Analyte alpha-Methylphenylalaninol (Guest) Pocket Hydrophobic Pocket (Accommodates alpha-Methyl) Analyte->Pocket Steric Fit HBond H-Bond Network (Peptide Backbone) Analyte->HBond Amine/OH Binding CrownRing Crown Ether Ring (Binds NH3+) Analyte->CrownRing Strong Binding Missing MISSING: Carboxylate Interaction Site Analyte->Missing No Interaction (Loss of Selectivity)

Caption: Mechanistic failure of Crown Ethers vs. success of Teicoplanin for amino alcohols lacking carboxylates.

Method Optimization & Troubleshooting

SymptomProbable CauseCorrective Action
Peak Tailing Interaction of free amine with residual silanols.Add Base: Increase DEA/TEA to 0.1% in mobile phase. Ensure column is "base-deactivated".
Low Retention (

)
Analyte too soluble in mobile phase.Reduce Polarity: In Normal Phase, reduce Ethanol % (e.g., go to 95:5 Hex/EtOH).
Broad Peaks Slow mass transfer or poor solubility.Temperature: Increase column temperature to 35-40°C to improve kinetics.
Split Peaks Sample solvent mismatch.Match Solvent: Dissolve sample in the mobile phase, not pure ethanol or acetonitrile.
Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, verify the following system suitability parameters before running samples:

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If higher, fresh mobile phase with amine additive is required.
  • Selectivity (

    
    ):  Should be consistent (
    
    
    
    ) between runs.

References

  • Comparison of Chirobiotic T and TAG Columns.Journal of Chromatography A, 1031, 159-170 (2004).

    
    -methyl amino acid analogs). Link
    
  • Daicel Chiral Column Application Guide. Daicel Corporation. (General protocols for Polysaccharide columns AD-H/OD-H). Link

  • Separation of Enantiomers of Unusual Amino Acids. Sigma-Aldrich / Supelco Technical Reports. (Highlights the limitations of Crownpak for certain analogs). Link

  • Chiral Mobile Phase Additives in HPLC. Springer Nature Experiments. (Protocols for amine additives like DEA/TEA). Link

Sources

Validation

Comparative Guide: X-ray Crystallography of Alpha-Methyl Amino Alcohol Salts

Executive Summary: The "Alpha-Methyl" Advantage In pharmaceutical development, alpha-methyl amino alcohols (e.g., 2-amino-2-methyl-1-propanol, norephedrine derivatives) represent a critical class of chiral auxiliaries an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Alpha-Methyl" Advantage

In pharmaceutical development, alpha-methyl amino alcohols (e.g., 2-amino-2-methyl-1-propanol, norephedrine derivatives) represent a critical class of chiral auxiliaries and resolving agents. Unlike their linear counterparts (des-methyl analogs), the introduction of a quaternary


-carbon introduces significant steric bulk and conformational rigidity.

Why this matters:

  • Crystallization Success: The bulky methyl group reduces conformational freedom, often facilitating the formation of robust, well-ordered crystal lattices essential for X-ray diffraction (XRD).

  • Stereochemical Stability:

    
    -methylation suppresses 
    
    
    
    -proton abstraction, preventing racemization during salt formation—a common failure mode in standard amino alcohol resolution.
  • Resolution Efficiency: The specific "lock-and-key" fit provided by the methyl group often enhances the solubility difference between diastereomeric salts, increasing yield.

This guide compares the crystallographic performance of


-methyl amino alcohol salts against standard linear amino alcohols, supported by experimental data on polymorphism and hydrogen bonding networks.

Technical Background & Mechanism

The primary utility of these salts lies in Diastereomeric Salt Resolution . When a racemic acid is mixed with a chiral


-methyl amino alcohol (or vice versa), two diastereomeric salts are formed.
The Supramolecular Synthon

The success of these crystallizations relies on the Charge-Assisted Hydrogen Bond (CAHB) .

  • Primary Interaction:

    
    
    
  • Secondary Interaction: The

    
    -hydroxyl group often engages in additional H-bonding (
    
    
    
    ), creating a cyclic motif (often
    
    
    or
    
    
    graph sets) that stabilizes the lattice.
Diagram: Mechanism of Diastereomeric Salt Formation

ResolutionMechanism cluster_salts Diastereomeric Salts Racemate Racemic Acid (R/S-Mixture) Reaction Acid-Base Reaction (Solvent: EtOH/H2O) Racemate->Reaction Agent Chiral Alpha-Methyl Amino Alcohol (S-Base) Agent->Reaction Salt1 (S)-Base • (R)-Acid (Less Soluble) Reaction->Salt1 Crystallization Salt2 (S)-Base • (S)-Acid (More Soluble) Reaction->Salt2 Remains in Mother Liquor XRD X-ray Diffraction (P21 / P212121) Salt1->XRD Absolute Config

Figure 1: Workflow for chiral resolution using alpha-methyl amino alcohol salts. The steric bulk of the alpha-methyl group often drives the differential solubility required for separation.

Comparative Performance Analysis

The following table contrasts


-Methyl Amino Alcohols  (e.g., 2-amino-2-methyl-1-propanol, Norephedrine) against Linear Amino Alcohols  (e.g., 2-amino-1-butanol, 3-amino-1-propanol) based on crystallographic and resolution data.
Table 1: Crystallographic & Functional Comparison
FeatureAlpha-Methyl Salts (e.g., AMP, Norephedrine)Linear/Des-Methyl Salts (e.g., 2-amino-1-butanol)Impact on Drug Dev
Crystallinity High. Methyl group reduces entropy, favoring ordered packing.Moderate. Flexible alkyl chains often lead to oils or disordered crystals.Critical for obtaining X-ray quality single crystals.[1]
Polymorphism Complex. Often form multiple polymorphs (

,

) due to steric locking.
Simple/Low. Less conformational variety often results in fewer forms or amorphous solids.Polymorph screening is mandatory for

-methyl salts.
H-Bonding Robust 3D Networks. Forms layers/chains via

and

.[2]
Flexible Chains. Often dominated by simple linear chains; weaker lattice energy.Higher lattice energy = higher melting point & stability.
Racemization Negligible. Quaternary carbon prevents

-proton abstraction.
Possible. Basic conditions can trigger racemization if

-proton is acidic.
Essential for maintaining optical purity during processing.
Resolution Yield High (>80% typical). Sharp solubility differences between diastereomers.Variable. Solubility curves of diastereomers often overlap.Determines cost-efficiency of manufacturing.

Key Insight: In a study of quinaldinate salts, 2-amino-2-methyl-1-propanol (AMP) produced distinct polymorphs (


) with complex H-bonding layers, whereas linear analogs like 3-amino-1-propanol formed simpler structures. The steric bulk of the methyl group forced a specific "twist" in the anion, creating a unique packing motif not seen in the linear versions [1].

Detailed Experimental Protocol

This protocol describes the synthesis and crystal growth of a representative alpha-methyl amino alcohol salt (e.g., Norephedrine or AMP salt) for X-ray analysis.

Phase 1: Salt Synthesis
  • Stoichiometry: Calculate 1:1 molar equivalents of the target Acid (e.g., Mandelic acid, Tartaric acid derivative) and the Alpha-Methyl Amino Alcohol (e.g., (1R,2S)-Norephedrine).

  • Dissolution: Dissolve the acid in a minimal amount of warm Ethanol (absolute). Separately dissolve the amine in Ethanol.

  • Mixing: Add the amine solution to the acid solution dropwise with stirring at 50°C.

    • Why: Slow addition prevents rapid precipitation of amorphous material.

  • Reflux: Heat the mixture to reflux for 30 minutes to ensure homogeneity and complete proton transfer.

Phase 2: Crystal Growth (Slow Evaporation)
  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean glass vial.

    • Why: Removes dust nuclei that cause twinning.

  • Solvent System: If the salt is too soluble, add a co-solvent (Antisolvent) like n-Hexane or Diisopropyl ether until slight turbidity appears, then add a drop of ethanol to clear it.

  • Incubation: Cover the vial with Parafilm, poke 3-5 small holes, and store at constant temperature (20°C).

    • Timeline: Crystals suitable for X-ray (0.2 - 0.5 mm) typically form in 2-7 days.

Phase 3: X-ray Data Collection & Refinement
  • Mounting: Select a block-like crystal. Mount on a glass fiber or Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Alpha-methyl groups can exhibit rotational disorder at room temperature; cooling freezes this motion for sharper electron density maps.

  • Refinement: Expect Space Groups

    
      or 
    
    
    
    for chiral salts. Look for the characteristic "tuning fork" H-bond pattern between the ammonium headgroup and the carboxylate.

Structural Case Studies

Case Study A: Norephedrine Hydrochloride
  • Structure: (1R,2S)-Norephedrine HCl crystallizes in monoclinic space group

    
     .
    
  • Conformation: The cation adopts an M-synclinal conformation.[3]

  • H-Bonding: All H-atoms of the

    
     and 
    
    
    
    groups act as donors to the
    
    
    anions.[3]
  • Comparison: Unlike linear amino alcohols, the phenyl and methyl groups in norephedrine lock the conformation, preventing the "floppiness" seen in aliphatic analogs [2].

Case Study B: AMP-Quinaldinate Systems
  • Observation: The reaction of 2-amino-2-methyl-1-propanol (AMP) with quinaldinic acid yields two polymorphs (

    
     and 
    
    
    
    ).[2][4][5]
  • Significance: The

    
    -methyl group forces the quinaldinate anion to twist (25° angle), whereas salts with linear amino alcohols (like 2-amino-1-butanol) allow for planar anion stacking. This proves that the steric bulk of the 
    
    
    
    -methyl group directly dictates the supramolecular architecture
    [1].
Diagram: Hydrogen Bonding Topology

HBonding cluster_lattice Crystal Lattice Result Amine R-NH3+ (Donor) Carboxyl R'-COO- (Acceptor) Amine->Carboxyl Charge Assisted (Strong) Hydroxyl R-OH (Donor/Acceptor) Amine->Hydroxyl Intramolecular (Conformational Lock) Result 2D Layered Sheet or Helical Chain Carboxyl->Result H-Bond Hydroxyl->Carboxyl Cooperative

Figure 2: Common hydrogen bonding topology in alpha-methyl amino alcohol salts. The intramolecular bond often "locks" the chiral center's geometry.

References

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Source: PMC / MDPI (2022). Summary: Detailed structural analysis of 2-amino-2-methyl-1-propanol salts proving the impact of the methyl group on polymorphism and lattice packing compared to linear analogs.

  • Amino-alcohol Salts.[2][3][4][5][6] Part II. Crystal structures of Norephedrine derivatives. Source: Helvetica Chimica Acta / Vanderbilt Archive. Summary: Establishes the M-synclinal conformation and chloride bridging networks in norephedrine salts, a benchmark for alpha-methyl amino alcohol crystallography.

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Source: Chirality (2022).[5][7] Summary: Demonstrates the use of X-ray crystallography to assign absolute configuration to complex amino alcohols derived from cyclohexylidene systems.

  • Direct determination of absolute stereochemistry of α-methylselenocysteine. Source: The Aquila Digital Community (2021). Summary: Validates the stability and configuration of alpha-methyl amino acid derivatives using X-ray crystallography after Mosher amide derivation.

Sources

Safety & Regulatory Compliance

Safety

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride proper disposal procedures

Executive Safety Summary & Identification Immediate Action Required: Treat this compound as a Hazardous Chemical Waste . Do not dispose of via sanitary sewer systems.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Identification

Immediate Action Required: Treat this compound as a Hazardous Chemical Waste . Do not dispose of via sanitary sewer systems.

This guide details the operational disposal protocols for 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride . As a phenylalanine derivative (specifically


-methylphenylalaninol), this compound presents specific handling challenges due to its amine functionality and biological activity potential.
Chemical Identification
ParameterDetails
Chemical Name 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride
Common Synonyms

-Methylphenylalaninol HCl;

-Methyl-phenylalanine alcohol HCl
CAS Number 64230-72-4 (HCl salt); Note: Free base CAS is often cited as 3182-95-4 (L-isomer) or related analogs.[1][2][3]
Molecular Formula C

H

NO

HCl
Physical State White to off-white solid (crystalline powder)
Solubility Highly soluble in water; soluble in lower alcohols (Methanol, Ethanol).
Hazard Profile (GHS Classification)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]

  • Serious Eye Damage/Irritation: Category 2A/1 (Causes serious eye irritation/damage).

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (Acute 3 / Chronic 3).

  • Bioactivity: As a chiral amino alcohol, it may exhibit biological activity similar to neurotransmitter precursors.

Pre-Disposal: Spill Response & Segregation

Core Directive: Containment takes precedence over cleanup. Prevent dust generation.[3][5]

Emergency Spill Protocol

If a spill occurs outside of a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Neutralization/Cleanup:

    • Solids: Scoop carefully into a wide-mouth jar. Do not sweep vigorously.

    • Liquids: Absorb with vermiculite or a dedicated spill pad.

  • Decontamination: Wipe the surface with 10% acetic acid (to solubilize residual free amines) followed by water and soap.

  • Waste Tagging: Label the debris as "Hazardous Waste - Solid (Debris) - Toxic/Irritant" .

Disposal Procedures (Step-by-Step)

A. Solid Waste (Pure Substance)
  • Rationale: Incineration is the only acceptable method to ensure complete destruction of the phenyl ring and amine functionality, preventing environmental bioaccumulation.

  • Protocol:

    • Transfer the solid material into a clear, chemically compatible container (High-Density Polyethylene - HDPE or Glass).

    • Do not mix with oxidizers (e.g., nitrates, permanganates) or strong acids in the same primary container.

    • Label the container with a hazardous waste tag.

    • Required Label Information:

      • Chemical Name: 2-amino-2-methyl-3-phenylpropan-1-ol HCl

      • Hazards: Irritant, Toxic.[4]

      • Composition: 100%.

B. Liquid Waste (Aqueous Solutions)[7]
  • Rationale: Although water-soluble, this compound must NOT be poured down the drain. The hydrochloride salt is stable, but the organic component poses aquatic toxicity risks.

  • Protocol:

    • Collect in a "Basic/Neutral Aqueous Waste" carboy.

    • pH Check: Ensure the waste stream pH is between 5 and 9.

      • Note: If the solution is highly acidic (due to excess HCl), neutralize slowly with Sodium Bicarbonate (NaHCO

        
        ) before adding to the main carboy to prevent gas evolution and pressure buildup.
        
    • Segregation: Keep separate from "Heavy Metal Aqueous Waste" to facilitate cheaper disposal options.

C. Liquid Waste (Organic Solvents)[6][7]
  • Rationale: If the compound is dissolved in methanol, ethanol, or DMSO.

  • Protocol:

    • Dispose of in the "Non-Halogenated Organic Solvent" stream (unless dissolved in DCM/Chloroform).

    • Compatibility Warning: Ensure no oxidizing acids (Nitric, Perchloric) are present in the solvent waste container. Amines can react with certain agents to form unstable byproducts.

Decision Logic & Segregation Flowchart

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 2-amino-2-methyl-3-phenylpropan-1-ol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Collect in HDPE/Glass Container. Label: 'Toxic Solid'. Send for Incineration. Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Organic Organic (MeOH, DMSO, etc.) SolventCheck->Organic AqueousAction Check pH (Adjust to 5-9). Collect in 'Aqueous Waste'. NO DRAIN DISPOSAL. Aqueous->AqueousAction OrganicAction Segregate by Halogen Content. Collect in 'Organic Solvent Waste'. Organic->OrganicAction

Figure 1: Segregation logic for amino-alcohol hydrochloride salts. Green nodes indicate final disposal actions.

Regulatory & Compliance Context

Why "No Drain Disposal"?

While many salts are drain-disposable, phenyl-substituted amines are restricted.

  • Aquatic Toxicity: The phenyl ring increases lipophilicity compared to simple aliphatic amines, increasing the bioconcentration factor (BCF) in aquatic organisms.

  • Nitrosamine Precursors: Secondary amines (or primary amines that can be metabolized) can react with nitrites in sewage systems to form carcinogenic nitrosamines.

RCRA Classification (USA)
  • Status: Not a P-listed or U-listed waste specifically.

  • Characteristic Waste: Likely does not meet the definition of Ignitable (D001) or Corrosive (D002) if solid, but solutions may be corrosive.

  • Generator Status: Must be counted toward your facility's monthly hazardous waste generation totals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121945, L-Phenylalaninol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.B, Waste Management. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride

Executive Summary Handling novel or specialized active pharmaceutical ingredients (APIs) and chemical intermediates requires rigorous, uncompromising safety protocols. 2-Amino-2-methyl-3-phenylpropan-1-ol hydrochloride (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling novel or specialized active pharmaceutical ingredients (APIs) and chemical intermediates requires rigorous, uncompromising safety protocols. 2-Amino-2-methyl-3-phenylpropan-1-ol hydrochloride (CAS: 64230-72-4) 1 is an amino alcohol derivative stabilized as a hydrochloride salt. Because it typically presents as a fine crystalline powder, the primary operational risks are particulate aerosolization and mucous membrane irritation . This guide provides a field-proven, self-validating operational and disposal plan designed to protect researchers and maintain experimental integrity in compliance with OSHA Laboratory Safety Standards 2.

Mechanistic Hazard Assessment: The Causality of Risk

To build a highly effective safety protocol, laboratory personnel must understand why specific protective measures are deployed.

  • Aerosolization & Static Charge: Pharmaceutical powders are highly susceptible to static electricity generated by friction during scooping and weighing. This static charge causes micro-particulates to repel each other and aerosolize into the operator's breathing zone 3.

  • Mucosal pH Shifts: As a hydrochloride salt, this compound is stable but hygroscopic. If airborne dust contacts the moisture of the eyes, respiratory tract, or sweaty skin, it rapidly dissolves. This dissolution can cause localized, acute drops in pH, leading to chemical irritation, coughing, and ocular damage.

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed as a self-validating system —meaning the failure of one protective layer is immediately detectable and mitigated by a secondary layer.

Protection CategoryRequired EquipmentTechnical SpecificationsMechanistic Causality
Respiratory FFP3 / N99 Respirator or PAPR>99% filtration efficiency for fine particulates.FFP3 masks provide a critical safety margin against airborne pharmaceutical powders and APIs that easily bypass standard surgical masks 4.
Hand / Dermal Double Nitrile GlovesInner: >0.11 mm thicknessOuter: >0.14 mm thickness (contrasting color).Self-Validating System: If the outer glove suffers a micro-tear from a spatula, the contrasting inner glove immediately visually alerts the operator while maintaining the chemical barrier.
Eye / Face Indirect Vented GogglesAnti-fog coating, tight facial seal.Standard safety glasses leave gaps. Indirect venting prevents aerosolized hydrochloride salts from settling on the ocular mucosa.
Body Disposable Tyvek CoverallElastic cuffs, non-woven fabric.Prevents micro-powders from embedding in the woven fibers of standard cotton lab coats, eliminating the risk of secondary exposure outside the lab.

Operational Workflow & Handling Protocol

Do not handle 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride on an open benchtop. Follow this step-by-step methodology to ensure absolute containment.

Step 1: Engineering Controls Setup

  • Conduct all weighing and transfer operations inside a certified Powder Containment Hood or an OEB4/OEB5 Isolator 5. These systems utilize HEPA filtration and negative pressure to create an invisible barrier that traps hazardous particles.

  • Ensure the hood's airflow is calibrated. High turbulence will blow the powder out of the weighing boat.

Step 2: Donning & Seal Checking

  • Don the Tyvek suit, followed by the inner gloves.

  • Don the FFP3 respirator. Perform a negative pressure seal check : inhale sharply; the mask should collapse slightly inward without air leaking around the edges 4.

  • Don goggles and outer gloves, pulling the outer glove cuffs over the Tyvek sleeves.

Step 3: Anti-Static Weighing

  • Use a static-eliminating ionizer gun on the spatulas and weighing boats prior to use. This directly neutralizes the static charge, preventing the powder from "jumping" and aerosolizing.

  • Transfer the required mass slowly. Cap the source bottle immediately after extraction.

Step 4: Solubilization within Containment

  • Do not transport dry powder across the lab. Add your primary solvent (e.g., purified water or organic solvent, depending on the assay) directly to the weighing vessel inside the containment hood.

  • Once the compound is fully in solution, the aerosolization risk drops to zero, and the sealed liquid vessel can be safely transported to the next experimental station.

Spill Response & Disposal Plan

In the event of a powder spill outside of primary containment, execute the following protocol:

  • Immediate Containment: Do not use a brush or dry paper towel. Dry sweeping forces the fine hydrochloride powder into the air.

  • Wet-Wipe Protocol: Gently cover the spill with absorbent lab pads. Slowly pour a compatible solvent (or water, if appropriate for the specific reaction context) over the pads to dissolve and trap the powder.

  • Neutralization: Wipe the area inward from the edges to prevent spreading. Wash the surface with a mild alkaline detergent to neutralize any residual acidic hydrochloride traces.

  • Disposal: Place all contaminated wipes, empty chemical vials, and compromised PPE into a heavy-duty, sealable biohazard/chemical waste bag. Label explicitly as "Hazardous Chemical Waste: Amine Hydrochloride Salt" and route to your facility's environmental health and safety (EHS) department for high-temperature incineration.

Safety Workflow Visualization

Workflow N1 1. Risk Assessment & Engineering Controls N2 2. Don Mandatory PPE (Double Gloves, FFP3) N1->N2 N3 3. Transfer to OEB4/5 Isolator / Powder Hood N2->N3 N4 4. Weighing & Solubilization (Anti-static tools) N3->N4 N5 Spill Event? N4->N5 N6 Execute Wet-Wipe Spill Protocol N5->N6 Yes N7 5. Decontamination & PPE Doffing N5->N7 No N6->N7 N8 6. Hazardous Waste Disposal N7->N8

Operational safety workflow for handling 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride.

References

  • LookChem. "64230-72-4 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride." LookChem Database.
  • Post Apple Scientific. "Why Powder Containment Hoods Are Important in Compounding." Post Apple Scientific Insights.
  • Qualia Bio. "OEB4/OEB5 Isolators for Pharma Powder Handling." BioSafe Tech by QUALIA.
  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl Quality & Compliance.
  • Morntrip. "FFP1/FFP2/FFP3 Dust Mask FAQ – Expert Answers." Morntrip PPE Supplier.

Sources

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